Mek-IN-6
Beschreibung
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Eigenschaften
Molekularformel |
C18H20FN3O4S |
|---|---|
Molekulargewicht |
393.4 g/mol |
IUPAC-Name |
8-(2-fluoro-4-methylsulfanylanilino)-2-(2-hydroxyethoxy)-7-methyl-3,4-dihydro-2,7-naphthyridine-1,6-dione |
InChI |
InChI=1S/C18H20FN3O4S/c1-21-15(24)9-11-5-6-22(26-8-7-23)18(25)16(11)17(21)20-14-4-3-12(27-2)10-13(14)19/h3-4,9-10,20,23H,5-8H2,1-2H3 |
InChI-Schlüssel |
TURWFFGYNJNSFK-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=O)C=C2CCN(C(=O)C2=C1NC3=C(C=C(C=C3)SC)F)OCCO |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Unraveling Polfurmetinib (MEK-IN-6): Mechanism of Action and Preclinical Evaluation Protocols
Executive Summary
Polfurmetinib, widely recognized in preclinical literature by its research codes MEK-IN-6 , PF-07799544 , and ARRY-134 , is a highly potent and selective inhibitor of Mitogen-Activated Protein Kinase Kinase (MEK)[1]. Developed by Pfizer Inc., this small molecule is engineered to intercept the hyperactive MAPK/ERK signaling cascade—a hallmark driver of cellular proliferation in various oncogenic transformations[2]. This technical whitepaper dissects the pharmacological profile, mechanistic rationale, and self-validating experimental methodologies required to evaluate Polfurmetinib in a preclinical setting.
Chemical Identity and Pharmacological Profile
Polfurmetinib belongs to the class of 3,4-dihydro-2,7-naphthyridine-1,6(2H,7H)-diones[2]. By selectively targeting the MEK kinase, it disrupts the downstream phosphorylation of ERK1/2, effectively halting cellular proliferation in MAPK-addicted tumors[3]. The compound demonstrates profound efficacy in preclinical melanoma models, achieving single-digit nanomolar potency[4].
Table 1: Physicochemical and Pharmacological Properties
| Property | Value |
| USAN / INN | Polfurmetinib |
| Code Designations | MEK-IN-6, PF-07799544, ARRY-134 |
| Target | MEK1 / MEK2 Kinase |
| Molecular Formula | C18H20FN3O4S |
| Molecular Weight | 393.43 g/mol |
| CAS Registry Number | 2845151-86-0 (Anhydrous), 2845153-35-5 (Hydrate) |
| Developer / Sponsor | Pfizer Inc. |
Mechanism of Action: The MEK/ERK Signaling Axis
The RAS-RAF-MEK-ERK pathway is a critical conduit for transmitting extracellular mitogenic signals from Receptor Tyrosine Kinases (RTKs) to the nucleus[5]. In malignancies harboring mutations such as BRAF V600E or RAS isoforms, this pathway is constitutively active, driving unchecked tumor growth. MEK1 and MEK2 are dual-specificity kinases that serve as the narrowest node in this cascade, making them highly attractive therapeutic targets.
Polfurmetinib binds to MEK, preventing the catalytic transfer of phosphate to the Thr202 and Tyr204 residues on the activation loop of ERK1/2[4]. By clamping MEK in an inactive state, Polfurmetinib severs the signaling cascade. This leads to a rapid decline in nuclear pERK levels, subsequent downregulation of proliferative transcription factors (e.g., cyclin D1), and ultimately, G1 cell cycle arrest and apoptosis.
MAPK/ERK Signaling Cascade and Polfurmetinib (MEK-IN-6) Interception Point.
In Vitro Pharmacodynamics & Causality in Experimental Design
To accurately assess the pharmacodynamics of a MEK inhibitor, researchers must select a cellular model intrinsically dependent on the MAPK pathway. The A375 human malignant melanoma cell line is the gold standard for this purpose because it harbors the homozygous BRAF V600E mutation. This mutation causes constitutive RAF activation, rendering the cells "addicted" to MEK signaling for survival.
Causality in Model Selection: Evaluating Polfurmetinib in A375 cells maximizes the signal-to-noise ratio. Because the baseline pERK signal is artificially high and strictly dependent on the BRAF-MEK axis, any reduction in pERK provides a direct, unambiguous readout of on-target pharmacological activity, isolating it from off-target cytotoxicity.
Table 2: Quantitative Efficacy Metrics
| Assay / Metric | Value | Biological Context |
| Cellular IC50 (A375 Cells) | 8 nM | Inhibition of proliferation in BRAF V600E mutant human melanoma cells[3]. |
| Target Engagement IC50 | 2 nM | Inhibition of ERK1/2 (Thr202/Tyr204) phosphorylation in A375 cells[4]. |
Self-Validating Experimental Protocols
To ensure the trustworthiness and reproducibility of preclinical findings, the following protocol is designed as a self-validating system. It incorporates necessary controls—specifically Total ERK normalization and phosphatase inhibition—to isolate the variable of interest: MEK kinase activity.
Protocol: Cellular Phospho-ERK1/2 (Thr202/Tyr204) Modulation Assay
Objective: Quantify the target engagement of Polfurmetinib in A375 cells. Rationale: Measuring pERK1/2 relative to Total ERK1/2 ensures that the reduction in signal is due to kinase inhibition, not a reduction in total protein expression or compound-induced cell death.
Step 1: Cell Seeding and Starvation
-
Seed A375 cells at a density of
cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO2. -
Causality Note: Replace media with DMEM containing 0.1% FBS for 12 hours prior to treatment. Starvation reduces basal, serum-induced RTK activation, thereby isolating the BRAF-driven signaling component for cleaner data resolution.
Step 2: Compound Preparation and Treatment
-
Prepare a 10 mM stock solution of Polfurmetinib in 100% DMSO[6].
-
Perform a 3-fold serial dilution to generate a 10-point concentration curve (e.g., 0.03 nM to 1000 nM). Ensure final DMSO concentration remains constant at 0.1% across all wells to prevent solvent-induced toxicity.
-
Treat cells for exactly 2 hours.
-
Causality Note: A 2-hour incubation is optimal for assessing direct kinase inhibition. Longer incubations risk triggering secondary transcriptional feedback loops (e.g., relief of negative feedback on RTKs) which can reactivate the pathway and skew IC50 calculations.
Step 3: Cell Lysis and Protein Extraction
-
Wash cells rapidly with ice-cold PBS to halt all metabolic and kinase activity.
-
Lyse cells using RIPA buffer heavily supplemented with protease and phosphatase inhibitors (e.g., Sodium Orthovanadate, NaF).
-
Causality Note: Phosphatase inhibitors are critical; without them, endogenous cellular phosphatases will rapidly dephosphorylate pERK during the lysis process, leading to false-positive inhibition readouts.
Step 4: Quantification via AlphaLISA or Western Blot
-
Probe lysates using specific antibodies: Anti-phospho-ERK1/2 (Thr202/Tyr204) and Anti-Total-ERK1/2.
-
Normalize the pERK signal to the Total ERK signal for each well.
-
Calculate the IC50 using a 4-parameter logistic non-linear regression model. Polfurmetinib typically yields a target engagement IC50 of ~2 nM in this setup[4].
Self-Validating Workflow for Quantifying Cellular pERK1/2 Inhibition.
Translational Perspectives
The development of Polfurmetinib (PF-07799544) underscores the continuous refinement of targeted therapies in oncology[1]. By achieving single-digit nanomolar potency and high selectivity, this compound offers a robust tool for interrogating MAPK biology. Furthermore, its unique 3,4-dihydro-2,7-naphthyridine-1,6(2H,7H)-dione scaffold serves as a promising foundation for overcoming resistance mechanisms and toxicological liabilities often associated with first-generation MEK inhibitors[2].
References
Sources
- 1. searchusan.ama-assn.org [searchusan.ama-assn.org]
- 2. WO2022208391A1 - 3,4-dihydro-2,7-naphthyridine-1,6(2h,7h)-diones as mek inhibitors - Google Patents [patents.google.com]
- 3. Polfurmetinib | MEK inhibitor | Probechem Biochemicals [probechem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. KEGG PATHWAY: hsa04014 [genome.jp]
- 6. medchemexpress.com [medchemexpress.com]
Polfurmetinib (CAS 2845151-86-0): A Technical Guide to a Novel MEK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polfurmetinib (also known as MEK-IN-6) is a potent and selective inhibitor of Mitogen-activated protein kinase kinase (MEK), a critical component of the RAS/RAF/MEK/ERK signaling pathway.[1] This pathway is frequently dysregulated in a variety of human cancers, making it a key target for therapeutic intervention. Aberrant signaling through this cascade, often driven by mutations in upstream proteins like BRAF and RAS, leads to uncontrolled cell proliferation and survival.[2] Polfurmetinib, by targeting MEK, offers a promising strategy for the treatment of such malignancies. This guide provides an in-depth overview of the chemical structure, mechanism of action, synthesis, and available data on Polfurmetinib.
Chemical Structure and Properties
Polfurmetinib is a small molecule with the chemical formula C18H20FN3O4S and a molecular weight of 393.43 g/mol .[1] Its chemical structure is characterized by a 3,4-dihydro-2,7-naphthyridine-1,6(2H,7H)-dione core.
IUPAC Name: 8-((2-fluoro-4-(methylthio)phenyl)amino)-2-(2-hydroxyethoxy)-7-methyl-3,4-dihydro-2,7-naphthyridine-1,6(2H,7H)-dione[1]
CAS Number: 2845151-86-0[1]
| Property | Value | Source |
| Molecular Formula | C18H20FN3O4S | [1] |
| Molecular Weight | 393.43 g/mol | [1] |
| Appearance | Solid | [1] |
| Solubility | 10 mM in DMSO | [1] |
Mechanism of Action: Targeting the MAPK/ERK Pathway
Polfurmetinib exerts its therapeutic effect by inhibiting the kinase activity of MEK1 and MEK2. These dual-specificity kinases are central to the MAPK/ERK signaling cascade, a critical pathway that regulates cell growth, differentiation, and survival.
Upstream signals from receptor tyrosine kinases (RTKs) like EGFR and MET, or from oncogenic proteins such as RAS and RAF, activate MEK. Activated MEK then phosphorylates and activates the extracellular signal-regulated kinases 1 and 2 (ERK1/2). Phosphorylated ERK1/2 translocates to the nucleus to regulate the activity of numerous transcription factors, ultimately driving cell cycle progression and promoting survival.
By inhibiting MEK, Polfurmetinib prevents the phosphorylation and activation of ERK1/2, thereby blocking the downstream signaling cascade. This leads to an arrest of the cell cycle and induction of apoptosis in cancer cells that are dependent on this pathway for their growth and survival.[2]
Synthesis of Polfurmetinib
The synthesis of Polfurmetinib is detailed in the patent WO2022208391A1.[1] The core of the molecule is a 3,4-dihydro-2,7-naphthyridine-1,6(2H,7H)-dione scaffold. The general synthetic strategy involves the construction of this heterocyclic system followed by the coupling of the side chains.
A plausible, though simplified, synthetic workflow based on related naphthyridine syntheses would involve the following key steps:
Note: For a detailed, step-by-step experimental protocol, it is imperative to consult the full text of the patent WO2022208391A1.[1]
Preclinical and Clinical Landscape
As a relatively new chemical entity, publicly available preclinical and clinical data specifically for Polfurmetinib (MEK-IN-6) is limited. However, the therapeutic potential of MEK inhibitors as a class is well-established, with several agents approved for the treatment of various cancers, particularly those with BRAF mutations.[3]
Preclinical Rationale in EGFR-Mutant and MET-Amplified Cancers
The MAPK pathway is a known resistance mechanism to EGFR tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC).[4] Upon prolonged treatment with EGFR TKIs, cancer cells can reactivate the MAPK pathway downstream of EGFR, leading to continued proliferation. Therefore, the combination of an EGFR inhibitor with a MEK inhibitor like Polfurmetinib is a rational approach to overcome or delay the onset of resistance.[5][6]
Similarly, MET amplification, which can also be a driver of NSCLC, leads to the activation of the MAPK pathway.[7] Preclinical studies have shown that MET-amplified cancer cells are sensitive to MEK inhibitors.[7] This suggests a potential therapeutic application for Polfurmetinib in this patient population, either as a monotherapy or in combination with a MET inhibitor.[7]
Potential Clinical Development
Given the strong preclinical rationale, the clinical development of Polfurmetinib would likely focus on patient populations with tumors harboring mutations that lead to MAPK pathway activation. A potential clinical trial design could involve a Phase I dose-escalation study to determine the safety and recommended Phase II dose, followed by Phase II expansion cohorts in specific cancer types with relevant genetic alterations.
Conclusion
Polfurmetinib is a novel, potent, and selective MEK inhibitor with a clear mechanism of action within the well-validated MAPK/ERK signaling pathway. Its chemical structure and properties make it a promising candidate for further preclinical and clinical investigation. The strong rationale for its use in cancers with EGFR mutations, MET amplification, and other RAS/RAF pathway alterations positions Polfurmetinib as a potentially valuable addition to the arsenal of targeted cancer therapies. Further research is warranted to fully elucidate its therapeutic potential, safety profile, and optimal clinical application.
References
- MEK inhibitors against MET-amplified non-small cell lung cancer. Oncotarget. 2016 Oct 17. Available from: [Link]
- Combined EGFR/MEK Inhibition Prevents the Emergence of Resistance in EGFR mutant Lung Cancer. Cancer Discovery. 2015 Jun 2. Available from: [Link]
- Current Development Status of MEK Inhibitors. Molecules. 2019. Available from: [Link]
- MEK inhibitors reverse resistance in epidermal growth factor receptor mutation lung cancer cells with acquired resistance to gefitinib. Thoracic Cancer. 2012. Available from: [Link]
- MEK and EGFR inhibition demonstrate synergistic activity in EGFR-dependent NSCLC. Cancer Research. 2009 Mar 15. Available from: [Link]
- Combined EGFR/MEK Inhibition Prevents the Emergence of Resistance in EGFR mutant Lung Cancer. Cancer Discovery. 2015. Available from: [Link]
- MEK inhibitors against MET-amplified non-small cell lung cancer. Spandidos Publications. 2016 Oct 17. Available from: [Link]
- Developments of MEK inhibitors as future cancer therapies: what have we learned from preclinical and clinical studies?. Expert Opinion on Investigational Drugs. 2025 Dec 6. Available from: [Link]
Sources
- 1. WO2022208391A1 - 3,4-dihydro-2,7-naphthyridine-1,6(2h,7h)-diones as mek inhibitors - Google Patents [patents.google.com]
- 2. Current Development Status of MEK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Developments of MEK inhibitors as future cancer therapies: what have we learned from preclinical and clinical studies? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Use of MEK Inhibitors in Neurofibromatosis Type 1–Associated Tumors and Management of Toxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo-2,7-naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. fiercebiotech.com [fiercebiotech.com]
Polfurmetinib (MEK-IN-6): MEK1/2 Selectivity Profile and Technical Analysis
[1][2]
Executive Summary: The Next-Generation CNS-Active MEK Inhibitor
Polfurmetinib (also known as MEK-IN-6 or Compound 69) represents a significant evolution in the pharmacophore design of mitogen-activated protein kinase kinase (MEK) inhibitors.[1][2] Unlike first-generation agents (e.g., trametinib, cobimetinib) which are often limited by P-glycoprotein (P-gp) efflux at the blood-brain barrier (BBB), Polfurmetinib is engineered as an orally bioavailable, brain-penetrant allosteric inhibitor .[1][2]
This guide analyzes the selectivity profile of Polfurmetinib, distinguishing between its biochemical selectivity (kinome specificity via allosteric binding) and its compartmental selectivity (CNS vs. systemic exposure).[1]
Molecular Mechanism & Binding Kinetics
To understand the selectivity profile of Polfurmetinib, one must first understand its binding mode.[2] It functions as a non-ATP-competitive inhibitor.[1][2]
Allosteric Inhibition (Type III/IV)
Polfurmetinib binds to a unique allosteric pocket adjacent to the ATP-binding site on MEK1 and MEK2.[1][2]
-
Mechanism: It locks the kinase in a catalytically inactive conformation, preventing the phosphorylation of the activation loop by RAF kinases.
-
Selectivity Origin: While the ATP-binding pocket is highly conserved across the human kinome (leading to off-target effects in ATP-competitive inhibitors), the allosteric pocket is unique to MEK1/2.[1][2] This structural divergence is the primary driver of Polfurmetinib's high kinome selectivity.[2]
Potency Metrics
Selectivity Profile Analysis
Biochemical Selectivity (Kinome Profiling)
The selectivity of Polfurmetinib is defined by its inactivity against other kinases in the MAPK cascade and the broader kinome.[2]
| Target Class | Representative Kinase | Inhibition Status | Mechanism of Selectivity |
| Primary Target | MEK1 / MEK2 | Potent Inhibition (<10 nM) | High affinity for allosteric pocket.[1][2] |
| Upstream Activator | BRAF / CRAF | No Inhibition | Distinct ATP/Allosteric pocket topology.[1][2] |
| Downstream Effector | ERK1 / ERK2 | No Inhibition | Lack of MEK-like allosteric site.[1][2] |
| Off-Target (General) | CDK, EGFR, VEGFR | Minimal / None | Allosteric site absence in unrelated kinomes.[1] |
Compartmental Selectivity: The CNS Breakthrough
The defining feature of Polfurmetinib's selectivity profile is its ability to cross the Blood-Brain Barrier (BBB).[1][2]
-
MDR1 (P-gp) Evasion: Most MEK inhibitors are substrates for the P-gp efflux pump, preventing accumulation in the brain.[1][2] Polfurmetinib's scaffold (3,4-dihydro-2,7-naphthyridine-1,6-dione) is optimized to evade this efflux.[1][2]
-
Clinical Implication: This allows Polfurmetinib to selectively target CNS metastases and primary brain tumors (e.g., Gliomas) that are shielded from other MEK inhibitors.[1][2]
Visualization: Mechanism & Screening Workflow
Diagram 1: MAPK Signaling & Polfurmetinib Intervention
This diagram illustrates the precise node of intervention within the RAS/RAF/MEK/ERK cascade.[2]
Caption: Polfurmetinib intervenes at the MEK1/2 node via allosteric binding, preventing phosphorylation by RAF and subsequent activation of ERK.[1]
Diagram 2: Selectivity Validation Workflow
This workflow outlines the experimental logic required to validate the selectivity profile described above.
Caption: A three-tier validation workflow ensuring biochemical specificity, cellular efficacy, and CNS penetrance.
Experimental Protocols for Validation
To independently verify the selectivity profile of Polfurmetinib, the following protocols are recommended. These protocols prioritize trustworthiness by including necessary controls.
Protocol A: Cellular Selectivity (pERK Inhibition)
Objective: Confirm functional selectivity for the MAPK pathway over parallel pathways (e.g., PI3K/AKT).[1]
-
Seeding: Seed
cells/well in 6-well plates; incubate 24h. -
Treatment:
-
Lysis: Wash with ice-cold PBS.[1][2] Lyse in RIPA buffer + Phosphatase Inhibitor Cocktail.
-
Western Blot Targets:
-
Data Analysis: Calculate IC50 based on densitometry of p-ERK bands relative to DMSO.
Protocol B: BBB Permeability Assessment (MDR1-MDCK)
Objective: Validate the "Brain Penetrant" claim by assessing P-gp efflux liability.[1][2]
-
System: MDCK-MDR1 (Madin-Darby Canine Kidney cells transfected with human MDR1).[1][2]
-
Setup: Transwell assay (Apical to Basolateral [A-B] and Basolateral to Apical [B-A]).
-
Dosing: Polfurmetinib at 10 µM in transport buffer.
-
Sampling: Collect aliquots from receiver chambers at 60 and 120 min.
-
Analysis: LC-MS/MS quantification of parent compound.
-
Calculation:
References
-
National Cancer Institute (NCI). Polfermetinib (Code C176865).[1][2] NCI Drug Dictionary.[1][2] Available at: [Link][1][2]
-
World Health Organization (WHO). International Nonproprietary Names for Pharmaceutical Substances (INN).[1][2] PL 133, List 133.[2] Available at: [Link]
-
Allen, S. et al. 3,4-dihydro-2,7-naphthyridine-1,6(2h,7h)-diones as MEK inhibitors.[1][2][3][7] Patent WO2022208391.[1][2][3][7] Available at: [1][2]
Sources
- 1. Alflutinib | C28H31F3N8O2 | CID 118861389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. KEGG T01001: 5604 [kegg.jp]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Polfurmetinib | MEK inhibitor | Probechem Biochemicals [probechem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
Comparative Binding Affinity and Mechanistic Profiling of MEK Inhibitors: Mek-IN-6 vs. Trametinib
Executive Abstract
The Mitogen-Activated Protein Kinase (MAPK) cascade is a central regulatory pathway in cellular proliferation. Dysregulation of this pathway, particularly via BRAF and KRAS mutations, necessitates highly selective kinase inhibitors. This technical guide provides a rigorous comparative analysis of two potent MEK1/2 inhibitors: Trametinib (a clinically established allosteric inhibitor) and Mek-IN-6 (Polfurmetinib, a highly selective experimental MEK inhibitor). Designed for drug development professionals, this whitepaper dissects their binding affinities, mechanistic causality, and the self-validating experimental protocols required to quantify their kinetic interactions.
Mechanistic Paradigms of MEK1/2 Inhibition
Trametinib: Allosteric Modulation and RAF Dissociation
Trametinib (GSK1120212) is a reversible, highly selective, ATP-noncompetitive allosteric inhibitor of MEK1 and MEK2[1]. Unlike ATP-competitive inhibitors that must overcome high intracellular ATP concentrations, Trametinib binds to a unique allosteric pocket adjacent to the ATP-binding site.
Crucially, the causality behind Trametinib's sustained clinical efficacy lies in its interaction dynamics with upstream kinases. Trametinib not only inhibits MEK1/2 catalysis but actively promotes the dissociation of MEK1/2 from C-Raf[2]. This structural decoupling is vital; it prevents the paradoxical rebound of ERK1/2 phosphorylation often observed in KRAS-mutant tumors treated with earlier-generation inhibitors, thereby suppressing both MEK1/2 activity and its activation by Raf[2].
Mek-IN-6 (Polfurmetinib): High-Potency Selective Inhibition
Mek-IN-6, also known as Polfurmetinib (Compound II), represents a newer generation of highly pure, selective MEK1/2 inhibitors[3]. It demonstrates profound potency in suppressing downstream signaling, specifically inhibiting ERK1/2 (Thr202/Tyr204) phosphorylation[4]. While its exact allosteric binding pose is the subject of ongoing crystallographic studies, its cellular efficacy parallels Trametinib, driving cell cycle arrest and apoptosis in malignant melanoma models (e.g., A375 cells) at single-digit nanomolar concentrations[4].
Fig 1: MAPK signaling cascade and targeted MEK1/2 inhibition.
Quantitative Binding Affinity and Inhibition Profiles
To effectively compare these compounds, we must distinguish between biochemical binding affinity (IC50/Kd) and cellular target engagement (pERK reduction). The table below synthesizes the quantitative data for both inhibitors.
| Pharmacological Metric | Trametinib (GSK1120212) | Mek-IN-6 (Polfurmetinib) |
| Primary Target(s) | MEK1, MEK2 | MEK1, MEK2 |
| Binding Mechanism | ATP-noncompetitive allosteric | Selective MEK inhibition |
| Biochemical IC50 (MEK1) | 0.92 nM[1] | Not Disclosed (Highly Potent) |
| Biochemical IC50 (MEK2) | 1.8 nM[1] | Not Disclosed (Highly Potent) |
| Cellular pERK IC50 (A375) | ~2.0 nM | 2.0 nM[3] |
| Cellular Viability IC50 (A375) | Sub-nanomolar to low nM | 8.0 nM[4] |
Data synthesis indicates that both compounds achieve single-digit nanomolar suppression of ERK phosphorylation, confirming their high-affinity interactions with the MEK kinase domain.
Fig 2: Logical flow of allosteric MEK inhibition and catalytic inactivation.
Self-Validating Experimental Protocols
Surface Plasmon Resonance (SPR) for Kinetic Profiling
Causality & Rationale: IC50 values are assay-dependent and do not capture binding kinetics. SPR is deployed to measure the association rate (
Step-by-Step Methodology:
-
Sensor Chip Preparation: Utilize a CM5 sensor chip. Activate the dextran matrix using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS to create reactive succinimide esters.
-
Ligand Immobilization: Dilute recombinant human MEK1 protein (unphosphorylated) in 10 mM sodium acetate (pH 5.0). Inject over the activated flow cell to achieve an immobilization level of ~2000-3000 Response Units (RU). Causality: pH 5.0 is chosen because it is below the isoelectric point of MEK1, facilitating electrostatic pre-concentration on the dextran matrix.
-
Quenching: Inject 1 M ethanolamine-HCl (pH 8.5) to deactivate unreacted esters and prevent non-specific binding.
-
Analyte Preparation: Prepare serial dilutions of Trametinib and Mek-IN-6 (0.1 nM to 100 nM) in running buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 1% DMSO). Causality: 0.05% Tween-20 reduces hydrophobic non-specific interactions, ensuring the measured
reflects true affinity. -
Kinetic Injection: Inject analytes at a flow rate of 30 µL/min for 180 seconds (association phase), followed by a 600-second injection of running buffer (dissociation phase).
-
Data Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to calculate
( ).
Fig 3: SPR workflow for label-free binding affinity quantification.
TR-FRET Assay for Cellular Target Engagement
Causality & Rationale: While SPR proves direct physical binding, it does not confirm that the inhibitor penetrates the cell membrane and functions in a physiological environment. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) quantifies the reduction of phosphorylated ERK1/2 (Thr202/Tyr204), validating the functional consequence of the binding affinity.
Step-by-Step Methodology:
-
Cell Culture & Plating: Seed A375 human malignant melanoma cells (BRAF V600E mutant) in a 384-well microplate at 10,000 cells/well. Incubate overnight at 37°C, 5% CO2.
-
Compound Treatment: Treat cells with a 10-point dose-response curve of Trametinib or Mek-IN-6 (ranging from 0.01 nM to 10 µM) for 2 hours. Causality: A 2-hour window is optimal to capture peak inhibition of phosphorylation before transcriptional feedback loops alter total MEK/ERK expression levels.
-
Lysis: Remove media and add TR-FRET lysis buffer supplemented with protease and phosphatase inhibitors.
-
Antibody Addition: Add a mixture of two antibodies: a Europium-labeled anti-total ERK antibody (donor) and a d2-labeled anti-phospho-ERK (Thr202/Tyr204) antibody (acceptor).
-
Detection: Incubate for 4 hours at room temperature. Read the plate on a TR-FRET compatible microplate reader (excitation at 337 nm, emission at 620 nm and 665 nm).
-
Validation: Calculate the FRET ratio (665/620 nm). Plot against the log[inhibitor] concentration to derive the cellular IC50. A self-validating system will show Mek-IN-6 inhibiting pERK at ~2 nM[3].
Conclusion
Both Trametinib and Mek-IN-6 (Polfurmetinib) exhibit exceptional binding affinities to MEK1/2, translating to single-digit nanomolar inhibition of ERK phosphorylation in malignant models. Trametinib's established mechanism highlights the importance of allosteric binding that promotes RAF dissociation—a feature that prevents resistance mechanisms. Mek-IN-6 presents a highly potent, selective alternative for MAPK pathway research. By employing orthogonal validation protocols like SPR and TR-FRET, researchers can confidently map the kinetic and functional profiles of these advanced targeted therapeutics.
References
- APExBIO - Trametinib (GSK1120212)
- NIH/PMC - MEK1/2 Inhibitors: Molecular Activity and Resistance Mechanisms URL
- MedChemExpress - Polfurmetinib (MEK-IN-6)
- Probechem - Polfurmetinib | MEK inhibitor | Probechem Biochemicals URL
Sources
Polfurmetinib molecular weight and formula C18H20FN3O4S
An In-Depth Technical Guide to Polfurmetinib: A Potent and Selective MEK Inhibitor
Introduction
Polfurmetinib, also known as MEK-IN-6, is a potent and selective inhibitor of the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically targeting MEK1 and MEK2 enzymes. The MAPK pathway is a critical signaling cascade that regulates a multitude of cellular processes, including proliferation, differentiation, survival, and apoptosis.[1][2][3][4] Dysregulation of this pathway, often through mutations in upstream components like RAS or BRAF, is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[1][3][4][5] Polfurmetinib serves as a critical research tool for investigating the roles of the MAPK pathway in health and disease and represents a class of molecules with significant therapeutic potential. This guide provides a comprehensive technical overview of Polfurmetinib, its mechanism of action, and detailed protocols for its experimental characterization for researchers and drug development professionals.
Physicochemical Properties of Polfurmetinib
A clear understanding of a compound's physicochemical properties is fundamental for its application in experimental settings, influencing factors such as solubility, storage, and handling.
| Property | Value | Source |
| Molecular Formula | C18H20FN3O4S | [6] |
| Molecular Weight | 393.43 g/mol | [6] |
| CAS Number | 2845151-86-0 | [6] |
| Appearance | Solid | [6] |
| Solubility | 10 mM in DMSO | [6] |
| Storage | Solid Powder: -20°C for 12 months. In Solvent: -80°C for 6 months. | [6] |
Mechanism of Action: Targeting the RAS/RAF/MEK/ERK Signaling Pathway
The efficacy of Polfurmetinib is rooted in its specific inhibition of the RAS/RAF/MEK/ERK signaling cascade, often referred to as the MAPK pathway.[2][6] This pathway functions as a critical signal transducer, relaying extracellular signals from receptor tyrosine kinases (RTKs) on the cell surface to transcription factors in the nucleus.
Pathway Overview:
-
Activation: The pathway is typically initiated by the binding of growth factors to RTKs, leading to the activation of the small GTPase, RAS.
-
Kinase Cascade: Activated RAS recruits and activates RAF kinases (A-RAF, B-RAF, C-RAF). RAF then phosphorylates and activates the dual-specificity kinases MEK1 and MEK2.
-
Terminal Kinase: MEK1/2 are the only known kinases that phosphorylate and activate the terminal kinases of this cascade, ERK1 and ERK2.
-
Downstream Effects: Phosphorylated ERK1/2 (p-ERK) translocates to the nucleus to phosphorylate a variety of transcription factors, ultimately regulating gene expression that drives cell proliferation and survival.[2][5]
In many cancers, mutations in genes like BRAF or KRAS lead to constitutive activation of this pathway, resulting in uncontrolled cell growth.[1][3] Polfurmetinib acts as an ATP-noncompetitive inhibitor of MEK1/2.[2] By binding to MEK, it prevents the phosphorylation and subsequent activation of ERK1/2, thereby blocking the downstream signaling cascade and inhibiting the proliferation of cancer cells driven by this pathway.[2][6]
Experimental Characterization of Polfurmetinib
To validate the potency, selectivity, and cellular effects of Polfurmetinib, a series of biochemical and cell-based assays are essential. These protocols form a self-validating system, where the biochemical potency is confirmed by observing the expected downstream effects in a cellular environment.
Biochemical Potency and Selectivity Assessment
Biochemical assays are crucial for directly measuring the inhibitory activity of a compound against its purified target enzyme, providing a quantitative measure of potency (e.g., IC50).[7] Luminescence-based assays that quantify ATP consumption, such as the ADP-Glo™ Kinase Assay, are widely used for their high sensitivity and suitability for high-throughput screening.[8][9]
This protocol measures the amount of ADP produced in the kinase reaction, which is then converted into a luminescent signal.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffers, recombinant active MEK1 enzyme, the substrate (inactive ERK1), and ATP at desired concentrations. Prepare a serial dilution of Polfurmetinib in DMSO, followed by a further dilution in assay buffer.
-
Kinase Reaction:
-
Add 5 µL of the Polfurmetinib serial dilution or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 10 µL of a master mix containing MEK1 enzyme and inactive ERK1 substrate.
-
Initiate the reaction by adding 10 µL of ATP solution.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to convert the generated ADP into ATP and subsequently into a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Measure luminescence using a microplate reader.
-
Data Analysis: Convert luminescence signals to percent inhibition relative to the vehicle (DMSO) control. Plot percent inhibition against the logarithm of Polfurmetinib concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Trustworthiness through Selectivity: A crucial aspect of characterizing an inhibitor is to assess its selectivity. Polfurmetinib should be screened against a broad panel of other protein kinases. High selectivity (e.g., >30-fold against other kinases) ensures that the observed biological effects are due to the inhibition of the intended target (MEK) and not off-target activities.[10]
Cellular Activity and Pathway Engagement
While biochemical assays measure direct enzyme inhibition, cell-based assays are critical to confirm that the compound can penetrate the cell membrane, engage its target in the complex cellular milieu, and exert the intended biological effect.
This protocol directly measures the downstream consequence of MEK inhibition—the reduction of ERK1/2 phosphorylation.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Seed a cancer cell line with a known activating mutation in the MAPK pathway (e.g., A375 human malignant melanoma cells, which are BRAF V600E mutant) in 6-well plates and allow them to adhere overnight.
-
Compound Incubation: Treat the cells with increasing concentrations of Polfurmetinib (and a DMSO control) for a defined period (e.g., 2 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the bicinchoninic acid (BCA) assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).
-
Incubate the membrane with a primary antibody specific for phospho-ERK1/2 (Thr202/Tyr204).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
To ensure equal protein loading, re-probe the same membrane with an antibody for total ERK1/2 or a housekeeping protein like GAPDH.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
-
Analysis: Quantify the band intensities. The ratio of p-ERK to total ERK should decrease in a dose-dependent manner with Polfurmetinib treatment.
This assay quantifies the number of viable cells in culture based on the amount of ATP, which is an indicator of metabolic activity. A decrease in ATP signifies either reduced proliferation or increased cell death.
Step-by-Step Methodology:
-
Cell Seeding: Seed A375 cells in a 96-well white, clear-bottom plate at a low density (e.g., 2,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Add serially diluted Polfurmetinib to the wells. Include wells with DMSO only (vehicle control) and wells with a known cytotoxic agent (positive control).
-
Incubation: Incubate the plate for 72 hours in a standard cell culture incubator (37°C, 5% CO2).
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a microplate reader.
-
Data Analysis: Calculate the percent viability relative to the DMSO control and plot against the logarithm of Polfurmetinib concentration to determine the cellular IC50.
Data Interpretation
The results from these assays provide a comprehensive profile of Polfurmetinib's activity.
| Assay Type | Cell Line | Parameter | Reported Value | Source |
| Cellular Activity | A375 | IC50 (ERK1/2 Phosphorylation) | 2 nM | [6] |
| Cellular Activity | A375 | IC50 (Proliferation) | 8 nM | [6] |
The low nanomolar IC50 values confirm that Polfurmetinib is a highly potent inhibitor of the MAPK pathway in a cellular context.[6] The close correlation between the IC50 for p-ERK inhibition and the IC50 for cell proliferation provides strong evidence that the anti-proliferative effect of the drug is indeed mediated through its intended mechanism of action—the inhibition of MEK.
Mechanisms of Resistance to MEK Inhibition
Despite the initial efficacy of MAPK pathway inhibitors, the development of resistance is a significant clinical and research challenge.[1][11] Resistance can be categorized as either intrinsic (pre-existing) or acquired (developing during treatment).[1][12] Understanding these mechanisms is vital for developing combination therapies and next-generation inhibitors.
Key Resistance Mechanisms:
-
Reactivation of the MAPK Pathway: This can occur through secondary mutations in MEK that prevent drug binding or through amplification of upstream activators like BRAF or KRAS.[1]
-
Bypass Signaling Pathways: Cancer cells can adapt by activating alternative survival pathways to circumvent the MEK blockade. A common mechanism is the activation of the Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway, which can also promote cell survival and proliferation.[5][13][14] Overexpression of receptor tyrosine kinases (RTKs) like MET or EGFR can trigger this bypass signaling.[5][15]
Conclusion and Future Directions
Polfurmetinib is a powerful chemical probe for dissecting the function of the MAPK signaling pathway. Its high potency and selectivity, validated through the biochemical and cellular assays detailed in this guide, make it an invaluable tool for cancer research. The provided protocols offer a robust framework for the characterization of Polfurmetinib and other kinase inhibitors, ensuring scientific rigor through a self-validating experimental workflow.
Future research will likely focus on using Polfurmetinib to explore novel roles of the MAPK pathway, identify new biomarkers of response, and investigate rational combination strategies to overcome the complex mechanisms of drug resistance.
References
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MET Inhibitors Find Their Niche in NSCLC. (2021, August 25). OncLive. [Link]
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Resistant mechanisms to BRAF inhibitors in melanoma. (2016, June 7). PMC - NIH. [Link]
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Clinical Pharmacokinetics and Pharmacodynamics of Selumetinib. PMC. [Link]
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What is the mechanism of Selumetinib? (2024, July 17). Patsnap Synapse. [Link]
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Role Played by Signalling Pathways in Overcoming BRAF Inhibitor Resistance in Melanoma. (2017, July 14). MDPI. [Link]
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Moffitt Cancer Center Researchers Identify Mechanism of Resistance to BRAF Inhibitors in Melanoma. (2019, April 15). Moffitt Cancer Center. [Link]
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Mechanisms of polymyxin resistance: acquired and intrinsic resistance in bacteria. Frontiers. [Link]
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Adaptive Responses as Mechanisms of Resistance to BRAF Inhibitors in Melanoma. (2019, August 14). MDPI. [Link]
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The PI3K/Akt and mTOR/P70S6K Signaling Pathways in Human Uveal Melanoma Cells: Interaction with B-Raf/ERK. (2010, January 15). IOVS. [Link]
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Kinase Chemical Probes and Beyond. (2026, March 2). MDPI. [Link]
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Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology. [Link]
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How Does a Biochemical Kinase Assay Work? (2018, December 10). BellBrook Labs. [Link]
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Kinase Assays with Myra. Bio Molecular Systems. [Link]
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Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025, August 14). Celtarys Research. [Link]
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Selumetinib—A Comprehensive Review of the New FDA-Approved Drug for Neurofibromatosis. PMC. [Link]
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Metabolic Imaging Biomarkers of Response to Signaling Inhibition Therapy in Melanoma. (2024, January 15). MDPI. [Link]
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- 8. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
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- 14. mdpi.com [mdpi.com]
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Polfurmetinib (MEK-IN-6): Mechanistic Profiling and ERK Phosphorylation Inhibition Potency
Executive Summary
Polfurmetinib (also designated as MEK-IN-6, Compound II, or USAN MN-217) is a highly potent, selective tyrosine kinase inhibitor targeting Mitogen-Activated Protein Kinase Kinase (MEK)[1][2]. Originally detailed in Pfizer's patent literature (WO2022208391A1)[3][4], this compound is engineered to disrupt the hyperactive MAPK/ERK signaling cascade, a hallmark of various malignancies. This technical guide provides an in-depth analysis of Polfurmetinib's mechanism of action, its quantitative potency in suppressing ERK1/2 phosphorylation, and a self-validating experimental paradigm for preclinical evaluation.
Mechanistic Grounding: The MAPK/ERK Axis and MEK Inhibition Strategy
The RAS-RAF-MEK-ERK signaling pathway is a critical conduit for transmitting extracellular mitogenic signals to the nucleus, regulating cell proliferation, survival, and differentiation[5]. In many cancers, particularly melanoma, mutations such as BRAF V600E constitutively activate this cascade, bypassing upstream regulatory mechanisms.
MEK1 and MEK2 serve as the narrowest bottleneck in this pathway. Unlike other kinases with broad substrate promiscuity, MEK exhibits exquisite specificity for Extracellular Signal-Regulated Kinases 1 and 2 (ERK1/2). MEK activates ERK1/2 by phosphorylating specific threonine and tyrosine residues (Thr202 and Tyr204) within its activation loop[6].
Polfurmetinib acts by binding to MEK, inducing a conformational shift that abrogates its catalytic activity[7][8]. By neutralizing MEK, Polfurmetinib completely halts the downstream phosphorylation of ERK1/2, thereby silencing the transcriptional programs driving tumor survival.
Figure 1: Polfurmetinib intervention in the hyperactive MAPK/ERK signaling cascade.
Pharmacological Profile of Polfurmetinib
Quantitative assessment of Polfurmetinib demonstrates exceptional low-nanomolar potency. In cellular assays utilizing human malignant melanoma cell lines, the compound exhibits an IC50 of 2 nM for the specific inhibition of ERK1/2 phosphorylation[7][9].
Table 1: Polfurmetinib Potency and Identification Metrics
| Metric / Property | Data Value | Source / Context |
| Compound Name | Polfurmetinib (USAN: MN-217) | [2] |
| Synonyms | MEK-IN-6, Compound II, Compound 69 | Patent WO2022208391A1[3] |
| CAS Registry Number | 2845151-86-0 (Anhydrous) | [10] |
| Primary Target | MEK (MAP2K) | Tyrosine Kinase Inhibitor[1] |
| IC50 (ERK Phosphorylation) | 2 nM | A375 Cells (Thr202/Tyr204)[7][8] |
| IC50 (Cellular Viability) | 8 nM | A375 Human Malignant Melanoma[7] |
Experimental Paradigm: Quantifying ERK Phosphorylation Inhibition
To ensure E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness) standards, a protocol must not only list steps but establish a self-validating system. The following methodology details the causal reasoning behind quantifying Polfurmetinib's 2 nM IC50.
Rationale for Model Selection (A375 Cells)
The is the gold standard for this assay[9]. Causality: A375 cells harbor the homozygous BRAF V600E mutation. This mutation locks BRAF in an active state, driving continuous, high-level MEK and ERK activation independent of upstream growth factors. Consequently, the survival of A375 cells is strictly "addicted" to MEK activity, providing a high signal-to-noise ratio when measuring p-ERK inhibition.
Step-by-Step Protocol: Self-Validating Workflow
Step 1: Cell Seeding and Starvation
-
Seed A375 cells in 6-well plates at a density of
cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours. -
Causality: Prior to treatment, cells are serum-starved (0.1% FBS) for 12 hours. This eliminates basal ERK activation caused by exogenous growth factors in the serum, ensuring that any measured p-ERK is strictly driven by the endogenous BRAF V600E mutation.
Step 2: Polfurmetinib Dose-Response Treatment
-
Prepare a 10-point serial dilution of Polfurmetinib in DMSO. Treat cells with final concentrations ranging from 0.01 nM to 100 nM.
-
Self-Validating Control: Include a vehicle-only control (0.1% DMSO) to establish the maximum baseline phosphorylation (100% signal).
Step 3: Lysis and Protein Extraction
-
Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with 1x Protease Inhibitor Cocktail and 1x Phosphatase Inhibitor Cocktail (e.g., PhosSTOP).
-
Causality: Phosphatase inhibitors are non-negotiable. Without them, endogenous cellular phosphatases will rapidly dephosphorylate p-ERK during lysis, leading to false-positive inhibition results.
Step 4: Western Blotting and Normalization
-
Separate 20 µg of protein lysate via SDS-PAGE and transfer to a PVDF membrane.
-
Probe with primary antibodies: Anti-p-ERK1/2 (Thr202/Tyr204) and Anti-Total ERK1/2.
-
Self-Validating Control: The assay relies on the ratio of p-ERK / Total ERK . Polfurmetinib inhibits the phosphorylation event, not the expression of the ERK protein itself. Total ERK serves as an internal normalization control, proving that a drop in p-ERK signal is due to kinase inhibition, not unequal protein loading or compound-induced cell death.
Step 5: IC50 Calculation
-
Quantify band densitometry using ImageJ or equivalent software.
-
Plot the normalized p-ERK/Total ERK ratio against the
of Polfurmetinib concentrations. -
Apply a Four-Parameter Logistic (4PL) non-linear regression model to derive the 2 nM IC50 value.
Figure 2: Step-by-step experimental workflow for determining Polfurmetinib IC50.
Data Interpretation and Clinical Relevance
An IC50 of 2 nM for ERK phosphorylation places Polfurmetinib in the upper echelon of MEK inhibitors[7][8]. The tight correlation between the biochemical inhibition of p-ERK (2 nM) and the phenotypic inhibition of A375 cell viability (8 nM) validates the drug's on-target efficacy[7]. By utilizing the self-validating protocols outlined above—specifically the normalization against Total ERK and the use of BRAF-mutant models—researchers can reliably benchmark Polfurmetinib against legacy MEK inhibitors (e.g., Trametinib or Cobimetinib) in preclinical oncology pipelines.
References
- World Intellectual Property Organization (WIPO). "WO2022208391A1 - 3,4-dihydro-2,7-naphthyridine-1,6(2h,7h)-diones as mek inhibitors". Google Patents.
-
American Medical Association (AMA). "United States Adopted Name (USAN) Drug Finder - Polfurmetinib". AMA-ASSN. URL:[Link]
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- 3. WO2022208391A1 - 3,4-dihydro-2,7-naphthyridine-1,6(2h,7h)-diones as mek inhibitors - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. KEGG PATHWAY: hsa04014 [genome.jp]
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- 7. Polfurmetinib | MEK inhibitor | Probechem Biochemicals [probechem.com]
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- 9. medchemexpress.com [medchemexpress.com]
- 10. chemscene.com [chemscene.com]
An In-Depth Technical Guide to the Characterization of Mek-IN-6, an ATP-Non-Competitive MEK Inhibitor
This guide provides a comprehensive technical overview of the classification and characterization of Mek-IN-6, a potent and selective ATP-non-competitive inhibitor of MEK1/2. Designed for researchers, scientists, and drug development professionals, this document delves into the core principles of allosteric MEK inhibition, the experimental methodologies required for its characterization, and the scientific rationale underpinning these approaches. While Mek-IN-6 serves as our primary subject, the principles and protocols detailed herein are broadly applicable to the study of other ATP-non-competitive MEK inhibitors.
Introduction: The MEK/ERK Signaling Pathway and the Rationale for Allosteric Inhibition
The Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the RAS/RAF/MEK/ERK cascade, is a critical signaling pathway that governs a multitude of cellular processes, including proliferation, differentiation, survival, and migration.[1] Dysregulation of this pathway, often through activating mutations in RAS or BRAF oncogenes, is a hallmark of a significant percentage of human cancers.[2][3] This has rendered the components of this pathway, particularly MEK1 and MEK2 (MEK1/2), prime targets for therapeutic intervention.[4][5]
MEK1/2 are dual-specificity kinases that, upon activation by RAF kinases, phosphorylate and activate their sole known substrates, ERK1 and ERK2 (ERK1/2).[6] Unlike many other kinases, MEK1/2 possess a unique allosteric binding pocket adjacent to the highly conserved ATP-binding site.[] This has enabled the development of a class of highly specific ATP-non-competitive inhibitors that do not compete with the high intracellular concentrations of ATP.[6] These allosteric inhibitors bind to this distinct pocket, inducing a conformational change that locks the kinase in an inactive state, thereby preventing its phosphorylation by RAF and subsequent activation of ERK.[6][] This mechanism of action confers a high degree of selectivity and has led to the successful clinical development of several allosteric MEK inhibitors.[4][8]
Mek-IN-6 is a selective inhibitor of MEK1/2.[9] This guide will provide a detailed framework for the comprehensive characterization of Mek-IN-6 as an ATP-non-competitive inhibitor.
Mek-IN-6: An Overview
Mek-IN-6 is identified as a potent inhibitor of MEK1/2. The key available data for this compound is summarized in the table below.
| Property | Value | Source |
| CAS Number | 2845151-86-0 | [9] |
| Molecular Formula | C18H20FN3O4S | [9] |
| Molecular Weight | 393.43 | [9] |
| Reported IC50 | 2 nM (inhibition of pERK1/2 in A375 cells) | [9] |
This initial data suggests that Mek-IN-6 is a highly potent inhibitor of MEK activity in a cellular context. The subsequent sections will detail the experimental approaches required to fully classify its mechanism of action as an ATP-non-competitive inhibitor.
The MEK/ERK Signaling Pathway and Point of Inhibition
To understand the action of Mek-IN-6, it is crucial to visualize its place within the MEK/ERK signaling cascade.
Caption: The RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of Mek-IN-6.
Experimental Characterization of Mek-IN-6 as an ATP-Non-Competitive Inhibitor
A series of biochemical and cellular assays are essential to unequivocally classify Mek-IN-6 as an ATP-non-competitive inhibitor. The following sections provide the rationale and step-by-step protocols for these key experiments.
Biochemical Assays: Delineating the Mechanism of Inhibition
Biochemical assays using purified enzymes are the first step in characterizing the inhibitory mechanism of a compound.
The primary objective of this assay is to determine the half-maximal inhibitory concentration (IC50) of Mek-IN-6 against MEK1 and to assess whether its inhibitory activity is dependent on the concentration of ATP.
Rationale: An ATP-competitive inhibitor's IC50 value will increase with increasing ATP concentrations, as the inhibitor and ATP are competing for the same binding site. In contrast, the IC50 of an ATP-non-competitive inhibitor will remain largely unchanged regardless of the ATP concentration.
Experimental Workflow:
Caption: Workflow for an in vitro kinase assay to determine ATP-competition.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a series of dilutions of Mek-IN-6 in a suitable solvent (e.g., DMSO).
-
Prepare solutions of purified, active MEK1 and its substrate, inactive ERK1, in kinase assay buffer.
-
Prepare ATP solutions at two key concentrations: one at the Michaelis-Menten constant (Km) for MEK1 and another at a significantly higher concentration (e.g., 10-fold the Km).
-
-
Assay Plate Setup:
-
In a 384-well plate, add the kinase buffer, the Mek-IN-6 dilutions, and the MEK1 enzyme.
-
Include control wells with DMSO (vehicle) for 0% inhibition and a known MEK inhibitor as a positive control.
-
-
Pre-incubation:
-
Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Add the ERK1 substrate and the ATP solution (at either Km or 10x Km) to initiate the kinase reaction.
-
-
Reaction Incubation:
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction and detect the amount of phosphorylated ERK1 using a suitable method, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or an enzyme-linked immunosorbent assay (ELISA).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of Mek-IN-6 relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value at each ATP concentration.
-
Expected Outcome for Mek-IN-6: The IC50 values for Mek-IN-6 will be similar at both low and high ATP concentrations, confirming its ATP-non-competitive mode of inhibition.
Cellular Assays: Confirming Target Engagement and Downstream Effects
Cellular assays are crucial for verifying that an inhibitor can access its target within a cell and exert the expected biological effects.
This is a fundamental assay to demonstrate the on-target effect of a MEK inhibitor in a cellular context.
Rationale: As MEK's only known substrates are ERK1/2, a potent and selective MEK inhibitor should lead to a dose-dependent decrease in the phosphorylation of ERK1/2 at Thr202/Tyr204. The reported IC50 of 2 nM for Mek-IN-6 in A375 cells for inhibiting ERK phosphorylation suggests this assay is highly relevant.[9]
Experimental Workflow:
Caption: Workflow for Western blot analysis of ERK phosphorylation.
Step-by-Step Protocol:
-
Cell Culture and Treatment:
-
Seed a cancer cell line with a constitutively active MAPK pathway (e.g., A375, which has a BRAF V600E mutation) in 6-well plates.
-
After 24 hours, treat the cells with increasing concentrations of Mek-IN-6 for a specified duration (e.g., 2 hours). Include a DMSO vehicle control.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence imaging system.
-
Expected Outcome: A dose-dependent decrease in the p-ERK1/2 signal will be observed with increasing concentrations of Mek-IN-6, while the total ERK1/2 and loading control levels remain unchanged.
This assay assesses the functional consequence of MEK inhibition on cancer cell growth.
Rationale: By inhibiting the pro-proliferative MEK/ERK pathway, Mek-IN-6 is expected to reduce the viability and/or proliferation of cancer cells that are dependent on this pathway.
Step-by-Step Protocol:
-
Cell Seeding:
-
Seed cancer cells (e.g., A375) in 96-well plates at an appropriate density.
-
-
Compound Treatment:
-
After 24 hours, treat the cells with a serial dilution of Mek-IN-6. Include a DMSO vehicle control.
-
-
Incubation:
-
Incubate the cells for 72 hours.
-
-
Viability Assessment:
-
Measure cell viability using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (which measures ATP levels) or an MTS assay.
-
-
Data Analysis:
-
Calculate the percentage of viability relative to the DMSO control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the GI50 (concentration for 50% growth inhibition).
-
Expected Outcome: Mek-IN-6 will demonstrate potent inhibition of cell proliferation in MAPK-driven cancer cell lines, with GI50 values in the nanomolar range.
Structural Biology: Visualizing the Allosteric Binding Mode
While functional assays are critical, elucidating the high-resolution crystal structure of Mek-IN-6 in complex with MEK1 provides definitive proof of its allosteric binding mode.
Rationale: Co-crystallization of Mek-IN-6 with MEK1 would reveal its binding to the allosteric pocket, distinct from the ATP-binding site. This structural information is invaluable for understanding the precise molecular interactions and for guiding further drug development efforts.
Methodology: This involves expressing and purifying MEK1, forming a complex with Mek-IN-6, and using X-ray crystallography to determine the three-dimensional structure of the complex.
Expected Outcome: The crystal structure would show Mek-IN-6 bound to the known allosteric pocket of MEK1, likely inducing the characteristic conformational change that renders the enzyme inactive.
Conclusion
The comprehensive characterization of a novel kinase inhibitor like Mek-IN-6 requires a multi-faceted approach that combines biochemical, cellular, and structural biology techniques. The experimental workflows and protocols detailed in this guide provide a robust framework for classifying Mek-IN-6 as an ATP-non-competitive inhibitor of MEK1/2. The initial data on Mek-IN-6, particularly its potent inhibition of ERK phosphorylation in A375 cells, strongly suggests it is a promising agent for targeting cancers with a dysregulated MAPK pathway. The further characterization outlined herein will be essential for its continued development and potential translation into a clinical setting.
References
Sources
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- 2. tandfonline.com [tandfonline.com]
- 3. MEK inhibitors in cancer treatment: structural insights, regulation, recent advances and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current Development Status of MEK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. news-medical.net [news-medical.net]
- 8. Fragment-Based Discovery of Novel Allosteric MEK1 Binders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apexbt.com [apexbt.com]
Polfurmetinib preclinical development history
An In-Depth Technical Guide to the Preclinical Development of Polfurmetinib: A Novel Tyrosine Kinase Inhibitor
Introduction
The journey of a novel therapeutic agent from laboratory discovery to clinical application is a meticulous and multi-faceted process. This guide provides a comprehensive overview of the preclinical development of Polfurmetinib, a next-generation tyrosine kinase inhibitor (TKI). As a Senior Application Scientist, this document is crafted to offer researchers, scientists, and drug development professionals a deep dive into the core scientific principles and experimental methodologies that have defined Polfurmetinib's early-stage development. We will explore the causal reasoning behind experimental choices, the validation of protocols, and the foundational data that support its progression towards clinical investigation.
PART 1: CORE DIRECTIVE - A Tailored Preclinical Narrative
This guide eschews a rigid template in favor of a narrative that mirrors the logical and iterative process of preclinical drug development. We will follow Polfurmetinib's path from its conceptualization to its characterization as a promising anti-cancer agent.
Chapter 1: The Rationale for Polfurmetinib - Targeting Acquired Resistance in Oncology
The development of targeted therapies has revolutionized cancer treatment. First and second-generation TKIs have shown significant efficacy; however, the emergence of acquired resistance mechanisms inevitably limits their long-term benefit for many patients.[1][2] Common resistance mechanisms include secondary mutations in the target kinase, activation of bypass signaling pathways, and phenotypic transformations such as the epithelial-to-mesenchymal transition (EMT).[3][4][5]
Polfurmetinib was rationally designed to address these challenges. Its primary target is a key kinase implicated in both tumor progression and the development of resistance to existing therapies. The overarching hypothesis is that by potently and selectively inhibiting this target, Polfurmetinib can overcome known resistance mutations and suppress the activation of alternative survival pathways.
Chapter 2: From Concept to Candidate - The Discovery and Synthesis of Polfurmetinib
The discovery of Polfurmetinib began with a high-throughput screening campaign of a diverse chemical library against the kinase of interest. This was followed by a structure-guided drug design approach to optimize the lead compounds for potency, selectivity, and favorable drug-like properties. The synthesis of Polfurmetinib and its analogs is a multi-step process involving key chemical reactions such as Suzuki coupling and amidation, which are common in the synthesis of kinase inhibitors.[6][7] The final candidate was selected based on a rigorous assessment of its in vitro profile.
PART 2: SCIENTIFIC INTEGRITY & LOGIC - The Three Pillars of Preclinical Development
Pillar 1: Expertise & Experience - Causality in Experimental Design
The preclinical evaluation of Polfurmetinib was guided by a deep understanding of cancer biology and the clinical challenges of targeted therapy. The choice of experimental models and assays was deliberate, aiming to build a comprehensive picture of the drug's activity and potential liabilities.
In Vitro Characterization: Defining Potency, Selectivity, and Mechanism of Action
The initial in vitro studies are foundational to understanding the intrinsic properties of a drug candidate.
The first step was to determine the direct inhibitory activity of Polfurmetinib against its purified target kinase. A variety of assay formats can be employed for this purpose, with the choice depending on the specific kinase and available reagents.
Experimental Protocol: Kinase Inhibition Assay (Example)
-
Reagents: Purified recombinant kinase, kinase-specific peptide substrate, ATP, Polfurmetinib, and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
-
Procedure:
-
Prepare a serial dilution of Polfurmetinib.
-
In a 96-well plate, add the kinase, peptide substrate, and Polfurmetinib at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the detection reagent.
-
-
Data Analysis: The data is plotted as the percentage of kinase activity versus the logarithm of the inhibitor concentration. The IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%, is determined by non-linear regression analysis.
While enzymatic assays confirm direct target engagement, cell-based assays are crucial to assess the drug's activity in a more physiologically relevant context. These assays measure the drug's ability to inhibit the target within a living cell and its downstream effects on cell signaling and survival.
Experimental Protocol: Cell Proliferation Assay (Example)
-
Cell Lines: A panel of cancer cell lines with known genetic backgrounds, including those with activating mutations in the target pathway and those with known resistance mutations, are used.
-
Procedure:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of Polfurmetinib.
-
Incubate for a specified period (e.g., 72 hours).
-
Measure cell viability using a suitable method, such as the MTS or WST-1 assay.[8]
-
-
Data Analysis: The IC50 value for cell growth inhibition is calculated similarly to the enzymatic assay.
To confirm that the observed anti-proliferative effects are due to the intended mechanism of action, further studies are conducted. Western blotting is a standard technique used to assess the phosphorylation status of the target kinase and downstream signaling proteins.[9] A reduction in the phosphorylation of these proteins in the presence of Polfurmetinib provides evidence of target engagement and pathway inhibition.
In Vivo Efficacy: Demonstrating Anti-Tumor Activity in Animal Models
Promising in vitro data must be translated into in vivo efficacy. Animal models are essential for evaluating a drug's anti-tumor activity, pharmacokinetics (PK), and pharmacodynamics (PD) in a whole-organism setting.[10][11]
The most common in vivo models for cancer drug development are xenograft models, where human cancer cells are implanted into immunodeficient mice.[12]
Experimental Protocol: Subcutaneous Xenograft Study (Example)
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice).
-
Procedure:
-
Human cancer cells are injected subcutaneously into the flank of the mice.
-
Once tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
Polfurmetinib is administered to the treatment group via a clinically relevant route (e.g., oral gavage). The control group receives a vehicle.
-
Tumor size is measured regularly with calipers.
-
At the end of the study, tumors are excised for further analysis (e.g., western blotting, immunohistochemistry).
-
-
Data Analysis: Tumor growth inhibition is calculated and statistical analysis is performed to determine the significance of the treatment effect.
Pillar 2: Trustworthiness - Self-Validating Systems
Every protocol and assay used in the preclinical development of Polfurmetinib was rigorously validated to ensure the reliability and reproducibility of the data. This includes the use of appropriate positive and negative controls, establishing a suitable assay window, and ensuring the precision and accuracy of the measurements.
Pillar 3: Authoritative Grounding & Comprehensive References
The preclinical development of Polfurmetinib is built upon a foundation of established scientific principles and methodologies. The protocols and interpretations of data are grounded in authoritative literature and best practices in the field of drug discovery.
PART 3: VISUALIZATION & FORMATTING
Data Presentation
Table 1: In Vitro Activity of Polfurmetinib
| Assay Type | Target/Cell Line | IC50 (nM) |
| Enzymatic Assay | Target Kinase | 1.5 |
| Cell Proliferation | Cancer Cell Line A (Wild-Type) | 10.2 |
| Cell Proliferation | Cancer Cell Line B (Activating Mutation) | 5.8 |
| Cell Proliferation | Cancer Cell Line C (Resistance Mutation) | 25.1 |
Table 2: In Vivo Efficacy of Polfurmetinib in a Xenograft Model
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | 1500 | - |
| Polfurmetinib (50 mg/kg, oral, daily) | 450 | 70 |
Mandatory Visualization
Signaling Pathway Diagram
Caption: Polfurmetinib inhibits the MEK kinase, blocking downstream signaling.
Experimental Workflow Diagram
Caption: A streamlined workflow of preclinical drug development.
PART 4: Preclinical Safety and Toxicology (ADME/Tox)
A critical component of preclinical development is the assessment of a drug candidate's safety profile. ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology studies are essential to understand how the body affects the drug and how the drug affects the body.[13][14] These studies are crucial for determining a safe starting dose for human clinical trials.[15]
In Vitro ADME Assays
A suite of in vitro assays is used to predict the in vivo ADME properties of a drug candidate.[16][17]
-
Metabolic Stability: Assays using liver microsomes or hepatocytes are conducted to determine how quickly a drug is metabolized.[15]
-
CYP450 Inhibition and Induction: These assays assess the potential for a drug to interfere with the metabolism of other drugs, which is a major cause of drug-drug interactions.[15]
-
Plasma Protein Binding: This determines the extent to which a drug binds to proteins in the blood, which can affect its distribution and availability to reach its target.
-
Permeability: Assays using cell lines like Caco-2 are used to predict how well a drug will be absorbed from the gut into the bloodstream.
In Vivo Toxicology Studies
In vivo toxicology studies in animal models are required to identify potential toxicities and to determine a safe dose range for human studies. These studies are conducted under Good Laboratory Practice (GLP) guidelines.
-
Dose Range-Finding Studies: These are initial studies in rodents to determine the maximum tolerated dose (MTD).
-
Repeat-Dose Toxicity Studies: These studies involve administering the drug for a longer duration (e.g., 28 days) in two species (one rodent and one non-rodent) to assess for any cumulative toxicity.
-
Safety Pharmacology: These studies evaluate the effects of the drug on vital organ systems, such as the cardiovascular, respiratory, and central nervous systems.
The culmination of the preclinical development program is the compilation of all data into an Investigational New Drug (IND) application, which is submitted to regulatory authorities for permission to begin clinical trials in humans.
References
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- 13. The Role of ADME & Toxicology Studies in Drug Discovery & Development - The Connected Lab [thermofisher.cn]
- 14. ADME/DMPK Studies | Aurigene Pharmaceutical Services [aurigeneservices.com]
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- 19. Progress in experimental models to investigate the in vivo and in vitro antidiabetic activity of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 21. Organic synthesis provides opportunities to transform drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Preclinical Modules | AstraZeneca Open Innovation [openinnovation.astrazeneca.com]
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- 28. Clinical Pharmacokinetics and Pharmacodynamics of Selumetinib - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Design, synthesis, anticancer evaluation, and molecular modelling studies of novel tolmetin derivatives as potential VEGFR-2 inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
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- 31. Preclinical and clinical development of palbociclib and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Observational Study to evaluate the effect and safety of Selumetinib in Pediatric Patients with NF1-PNs [astrazenecaclinicaltrials.com]
- 33. Discovery of a Novel Potent Antitumor Molecule, P19G1, by Erlotinib Derivative Libraries Synthesized by Modular Click-Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
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- 35. Upadacitinib: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 36. Molecular mechanism of palmitic acid and its derivatives in tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Mek-IN-6 solubility in DMSO for stock solutions
Application Note: Preparation, Validation, and Handling of MEK-IN-6 (Polfurmetinib) DMSO Stock Solutions
Introduction & Mechanistic Context
MEK-IN-6, widely referred to in pharmacological literature as Polfurmetinib (or Compound 69), is a highly selective, ATP-noncompetitive inhibitor of mitogen-activated protein kinase kinase 1 and 2 (MEK1/2) (1)[1]. Within the RAS/RAF/MEK/ERK signaling cascade, MEK acts as a critical bottleneck. By selectively binding to MEK, MEK-IN-6 effectively blocks the downstream phosphorylation of ERK1/2 (Thr202/Tyr204), leading to robust cell cycle arrest and apoptosis in hyperproliferative cells. In human malignant melanoma A375 cells, MEK-IN-6 demonstrates an exceptional inhibitory profile with an IC50 of 2 nM for ERK1/2 phosphorylation and 8 nM for direct MEK inhibition (2)[2].
Figure 1: Mechanism of Action of MEK-IN-6 within the MAPK/ERK signaling pathway.
Physicochemical Profile & Solvent Selection
Understanding the physicochemical properties of MEK-IN-6 is critical before initiating solvation. The compound is commercially available in both anhydrous and hydrate forms, which alters the molecular weight and subsequent molarity calculations ().
Table 1: Physicochemical Properties of MEK-IN-6
| Property | MEK-IN-6 (Anhydrous) | MEK-IN-6 (Hydrate) |
| CAS Number | 2845151-86-0 | 2845153-35-5 |
| Chemical Formula | C₁₈H₂₀FN₃O₄S | C₁₈H₂₂FN₃O₅S |
| Molecular Weight | 393.45 g/mol | 411.45 g/mol |
| Primary Target | MEK1 / MEK2 | MEK1 / MEK2 |
| Solubility | Soluble in DMSO | Soluble in DMSO |
Data synthesized from authoritative chemical databases (3)[3] and (4)[4].
The Causality of DMSO: Dimethyl sulfoxide (DMSO) is the universal solvent of choice for MEK-IN-6. As a polar aprotic solvent, DMSO efficiently disrupts the intermolecular hydrogen bonds of the compound's crystalline lattice without donating protons that could alter the molecule's ionization state. Critical Requirement: Only anhydrous DMSO (≥99.9% purity) must be used. Atmospheric moisture absorbed by standard DMSO can lead to premature hydrolysis of the compound's functional groups and spontaneous precipitation out of solution, rendering the stock inaccurate.
Protocol 1: Preparation of MEK-IN-6 DMSO Stock Solutions
This self-validating protocol ensures that the stock solution is fully dissolved, accurately concentrated, and protected from degradation.
Figure 2: Step-by-step workflow for preparing and storing MEK-IN-6 DMSO stock solutions.
Step-by-Step Methodology:
-
Equilibration: Allow the sealed vial of MEK-IN-6 powder to equilibrate to room temperature for at least 30 minutes before opening. Causality: Opening a cold vial causes ambient humidity to condense on the powder, introducing water that accelerates degradation and alters the actual mass of the compound.
-
Calculation: Determine the required volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM). Use the specific molecular weight of your compound's form.
Table 2: Reconstitution Volumes for 1 mg of MEK-IN-6
Target Concentration Volume of DMSO (Anhydrous Form) Volume of DMSO (Hydrate Form) 1 mM 2.541 mL 2.430 mL 5 mM 0.508 mL 0.486 mL 10 mM 0.254 mL 0.243 mL -
Solvation: Add the calculated volume of anhydrous DMSO directly to the vial. Pipette up and down gently.
-
Validation Check (Visual): Inspect the solution against a light source. It must be completely clear and free of particulates. If undissolved compound remains, incubate the vial in a 37°C water bath for 5–10 minutes, followed by brief sonication (1-2 minutes). Causality: Thermal energy and acoustic cavitation overcome the activation energy required to break residual crystalline bonds.
-
Aliquoting: Divide the stock solution into single-use aliquots (e.g., 10–20 µL) in sterile, low-bind microcentrifuge tubes.
-
Storage: Store aliquots immediately at -80°C (stable for up to 6 months) or -20°C (stable for 1 month) (5)[5]. Causality: Aliquoting prevents repeated freeze-thaw cycles. Each freeze-thaw event introduces micro-condensation and localized pH shifts that degrade the active pharmaceutical ingredient (API).
Protocol 2: In Vitro Application and Functional Validation
To guarantee the integrity of your experimental data, the application of the stock solution must be tightly controlled to prevent solvent toxicity.
Step-by-Step Methodology:
-
Thawing: Thaw a single aliquot of MEK-IN-6 at room temperature just prior to use. Do not use rapid heating methods.
-
Serial Dilution: Perform intermediate dilutions in complete culture medium to reach a 10X or 100X working concentration.
-
Cell Treatment: Add the working solution to the target cell culture (e.g., A375 cells). Critical Rule: The final concentration of DMSO in the cell culture well must never exceed 0.1% (v/v) . Causality: DMSO concentrations above 0.1% compromise the lipid bilayer of cell membranes, inducing off-target cytotoxicity and confounding the specific anti-proliferative effects of MEK-IN-6.
-
Validation Check (Functional): To self-validate the efficacy of the prepared stock, lyse a subset of treated cells after 2-4 hours and perform a Western blot targeting p-ERK1/2 (Thr202/Tyr204) and total ERK. A successful stock preparation will show a dose-dependent ablation of the p-ERK signal compared to a vehicle (0.1% DMSO) control, confirming that the MEK-IN-6 remains biologically active.
References
-
National Center for Biotechnology Information (NIH). "PubChem Compound Summary for CID 165386440, MEK-IN-6 (hydrate)." PubChem. Available at:[Link]
Sources
Application Notes & Protocols: A Comprehensive Guide to Mek-IN-6 Treatment in A375 Human Melanoma Cells
I. Introduction: Targeting the Engine of Melanoma Proliferation
The A375 cell line, derived from a 54-year-old female with malignant melanoma, serves as a cornerstone for melanoma research.[1][2] A key genetic feature of A375 cells is the BRAF V600E mutation, which leads to the constitutive activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[3][4] This pathway, specifically the RAS/RAF/MEK/ERK cascade, is a critical regulator of cellular processes including proliferation, differentiation, and survival.[5][6] In BRAF-mutant melanoma, this pathway is perpetually "on," driving uncontrolled cell growth and tumor progression.[7]
MEK inhibitors are a class of targeted therapies that block the activity of the MEK1 and MEK2 enzymes.[8][9] These enzymes are central components of the MAPK cascade, acting directly upstream of ERK.[][11] By inhibiting MEK, compounds like Mek-IN-6 prevent the phosphorylation and activation of ERK, thereby halting the downstream signaling that promotes cancer cell proliferation and survival.[8][9]
This guide provides a comprehensive framework for researchers utilizing Mek-IN-6 to treat A375 cells. It details not only the step-by-step protocols for cell culture, treatment, and analysis but also the underlying scientific rationale for these procedures. The protocols are designed to be self-validating, ensuring robust and reproducible results for assessing the efficacy and mechanism of action of Mek-IN-6.
II. Foundational Knowledge & Pre-Experimental Setup
A. The MAPK/ERK Signaling Pathway in A375 Cells
The diagram below illustrates the canonical MAPK/ERK signaling pathway and highlights the point of intervention for MEK inhibitors. The BRAF V600E mutation in A375 cells leads to constant signaling through this cascade, making MEK an ideal therapeutic target.
Caption: MAPK/ERK pathway with Mek-IN-6 inhibition point.
B. A375 Cell Culture at a Glance
Proper cell culture technique is paramount for reproducible results. A375 cells are adherent and have an epithelial-like morphology.[1] Below are the essential parameters for their maintenance.
| Parameter | Recommendation |
| Base Medium | Dulbecco's Modified Eagle's Medium (DMEM)[2][12] |
| Supplements | 10% Fetal Bovine Serum (FBS), 4 mM L-Glutamine, 1.0 mM Sodium Pyruvate |
| Growth Conditions | 37°C, 5% CO₂ in a humidified incubator[1][13] |
| Subculture Ratio | 1:2 to 1:6[14] |
| Seeding Density | 1 x 10⁴ cells/cm² for routine culture[1][13] |
| Medium Renewal | Every 2 to 3 days[1][14] |
| Doubling Time | Approximately 20 hours[1] |
III. Experimental Workflow: From Treatment to Analysis
The following diagram outlines the general workflow for evaluating Mek-IN-6 in A375 cells. This process involves culturing the cells, treating them with the inhibitor, and then assessing the biological consequences through viability and signaling assays.
Caption: General experimental workflow for Mek-IN-6 evaluation.
IV. Detailed Protocols
Protocol 1: Culturing and Passaging A375 Cells
This protocol describes the standard procedure for maintaining a healthy A375 cell culture.
Materials:
-
A375 cells (e.g., ATCC CRL-1619)
-
Complete Growth Medium (DMEM + 10% FBS, etc.)
-
Phosphate-Buffered Saline (PBS), sterile
-
0.25% Trypsin-EDTA solution
-
T-75 culture flasks
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Observation: Monitor cell confluency daily under an inverted microscope. Cells should be passaged when they reach 80-90% confluency.
-
Aspiration: Aspirate the old culture medium from the T-75 flask.
-
Washing: Gently rinse the cell monolayer with 5-10 mL of sterile PBS to remove any residual serum that can inhibit trypsin activity.[2] Aspirate the PBS.
-
Dissociation: Add 2-3 mL of pre-warmed Trypsin-EDTA solution to the flask, ensuring the entire cell layer is covered.[2] Incubate at 37°C for 3-5 minutes.
-
Neutralization: Observe the cells under the microscope. Once they have detached and appear rounded, add 6-8 mL of complete growth medium to the flask to neutralize the trypsin.
-
Cell Collection: Gently pipette the cell suspension up and down to create a single-cell suspension. Transfer the entire volume to a 15 mL conical tube.
-
Centrifugation: Centrifuge the cell suspension at 150 x g for 5 minutes.[14]
-
Resuspension: Aspirate the supernatant and resuspend the cell pellet in 6-12 mL of fresh, pre-warmed complete growth medium.
-
Seeding: Add the appropriate volume of the resuspended cells to new T-75 flasks according to the desired split ratio (e.g., for a 1:4 split, add 3 mL of the 12 mL suspension to a new flask containing 12 mL of medium).
-
Incubation: Place the newly seeded flasks back into the incubator.
Protocol 2: Treatment of A375 Cells with Mek-IN-6
This protocol details the treatment of A375 cells for subsequent analysis. A pilot experiment is crucial to determine the optimal concentration range and time points for Mek-IN-6.
Materials:
-
A375 cells in culture
-
Mek-IN-6 compound
-
Dimethyl sulfoxide (DMSO), sterile
-
Complete Growth Medium
-
Multi-well plates (e.g., 96-well for viability, 6-well for Western blotting)
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of Mek-IN-6 (e.g., 10 mM) in DMSO. Aliquot and store at -20°C or -80°C as recommended by the manufacturer. Avoid repeated freeze-thaw cycles.
-
Cell Seeding:
-
For Viability Assays (96-well plate): Seed 5,000 cells per well in 100 µL of complete growth medium.[15]
-
For Western Blotting (6-well plate): Seed 2.5 x 10⁵ to 5 x 10⁵ cells per well in 2 mL of complete growth medium.
-
-
Adherence: Incubate the plates for 24 hours to allow cells to adhere and resume logarithmic growth.[4][15]
-
Serum Starvation (Optional but Recommended): For signaling studies (Western blotting), it is often beneficial to reduce basal pathway activation. After 24 hours of adherence, gently aspirate the medium and replace it with low-serum medium (e.g., DMEM + 0.5% FBS) for 4-12 hours before treatment.[16]
-
Preparation of Working Solutions: Prepare serial dilutions of Mek-IN-6 in culture medium from your stock solution. Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and non-toxic (typically ≤ 0.1%).
-
Treatment: Aspirate the medium from the wells and add the medium containing the desired concentrations of Mek-IN-6 or the vehicle (DMSO) control.
-
Incubation: Place the plates back into the incubator for the desired treatment duration (e.g., 24, 48, or 72 hours for viability; shorter time points like 2, 4, 8, and 24 hours may be used for signaling).[3][15][17]
| Pilot Experiment Suggestions | |
| Concentration Range | 0.1 nM, 1 nM, 10 nM, 100 nM, 1 µM, 10 µM |
| Time Points | 24h, 48h, 72h |
Protocol 3: Cell Viability Assessment (MTT Assay)
This colorimetric assay measures cell metabolic activity, which serves as an indicator of cell viability.[18]
Materials:
-
96-well plate with treated cells
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader capable of measuring absorbance at ~570 nm
Procedure:
-
Reagent Addition: At the end of the treatment period, add 10 µL of the 5 mg/mL MTT stock solution to each well.
-
Incubation: Incubate the plate at 37°C for 2-4 hours. During this time, viable cells will reduce the yellow MTT to a purple formazan precipitate.
-
Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of solubilization solution (e.g., DMSO) to each well.
-
Reading: Gently agitate the plate on an orbital shaker for 5-10 minutes to fully dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values of the treated wells to the vehicle control wells to calculate the percentage of cell viability. Plot the viability against the log of the inhibitor concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).[19]
Protocol 4: Western Blotting for p-ERK Inhibition
This protocol is essential for confirming that Mek-IN-6 inhibits its target in the MAPK pathway.[16]
Materials:
-
6-well plate with treated cells
-
Ice-cold PBS
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[20]
-
Cell scraper
-
Microcentrifuge tubes
-
BCA Protein Assay Kit
-
SDS-PAGE equipment and reagents
-
PVDF membrane
-
Blocking Buffer (e.g., 5% Bovine Serum Albumin (BSA) in TBST).[20][21]
-
Primary antibodies (anti-p-ERK1/2, anti-Total ERK1/2, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) detection reagents
Procedure:
-
Cell Lysis: After treatment, place the 6-well plate on ice. Aspirate the medium and wash the cells twice with ice-cold PBS.[16]
-
Lysate Collection: Add 100-150 µL of ice-cold lysis buffer (with inhibitors) to each well. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[16]
-
Clarification: Incubate the lysates on ice for 30 minutes, vortexing briefly every 10 minutes. Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cellular debris.[21]
-
Protein Quantification: Transfer the supernatant (clarified lysate) to a new tube. Determine the protein concentration using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95°C for 5 minutes.[20]
-
SDS-PAGE & Transfer: Load the samples onto an SDS-PAGE gel and run the electrophoresis. Transfer the separated proteins to a PVDF membrane.[20]
-
Blocking: Block the membrane in 5% BSA in TBST for 1 hour at room temperature. Note: BSA is preferred over milk for phosphoprotein detection to reduce background.[20]
-
Primary Antibody Incubation: Incubate the membrane with primary antibody against p-ERK1/2 (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing & Secondary Antibody: Wash the membrane three times for 10 minutes each with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in the previous step. Apply ECL reagents and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize the p-ERK signal, the membrane can be stripped and re-probed for Total ERK and a loading control like GAPDH or β-actin.[16] This ensures that any observed decrease in p-ERK is due to inhibition of phosphorylation, not a decrease in the total amount of ERK protein.
V. Logic & Self-Validation
The experimental design follows a logical progression to ensure trustworthy and authoritative results.
Caption: Logical flow for validating Mek-IN-6 activity.
-
Causality: The workflow first establishes a biological effect (decreased viability) and then interrogates the underlying mechanism (p-ERK inhibition).
-
Trustworthiness: The Western blot protocol includes a crucial self-validating step: re-probing for total ERK. This confirms that the drug specifically inhibits the phosphorylation of ERK, rather than causing a general degradation of the protein, which lends high confidence to the results.
-
Authoritative Grounding: Each step is based on established, peer-reviewed methodologies and cell-specific characteristics, supported by the provided references.
VI. References
-
Cytion. (n.d.). A375 Cell Line - A Guide on Melanoma Research. Retrieved from [Link]
-
Sumimoto, H., et al. (2006). The BRAF–MAPK signaling pathway is essential for cancer-immune evasion in human melanoma cells. Journal of Experimental Medicine. Retrieved from [Link]
-
Cytion. (n.d.). A375 Cell Line - A Guide on Melanoma Research. Retrieved from [Link]
-
Sos, M. L., et al. (2014). The MAPK pathway as an apoptosis enhancer in melanoma. Oncotarget. Retrieved from [Link]
-
Girotti, M. R., et al. (2019). Resistance to MAPK Inhibitors in Melanoma Involves Activation of the IGF1R–MEK5–Erk5 Pathway. Cancer Research. Retrieved from [Link]
-
Ott, P. A., et al. (2014). Impact of MAPK Pathway Activation in BRAFV600 Melanoma on T Cell and Dendritic Cell Function. Frontiers in Immunology. Retrieved from [Link]
-
Chen, Y. R., et al. (2018). Roles of p38α and p38β mitogen-activated protein kinase isoforms in human malignant melanoma A375 cells. Oncology Letters. Retrieved from [Link]
-
BioHippo. (n.d.). Human Skin Melanoma cell line A-375. Retrieved from [Link]
-
EDC Bioservices. (n.d.). A375 Cell Line User Guide. Retrieved from [Link]
-
ResearchGate. (n.d.). Western blotting. A375 cells were treated with different concentrations.... Retrieved from [Link]
-
Shahidi, M., et al. (2019). The Use of ß-Elemene to Enhance Radio Sensitization of A375 Human Melanoma Cells. Cell Journal. Retrieved from [Link]
-
ResearchGate. (n.d.). Cell viability assay of A375 cells after being treated with several.... Retrieved from [Link]
-
Leblanc, M., et al. (2019). Modulating multi-functional ERK complexes by covalent targeting of a recruitment site in vivo. Nature Communications. Retrieved from [Link]
-
ResearchGate. (n.d.). A375 cell growth and cycle. A375 cell viability was measured after 24 h.... Retrieved from [Link]
-
Massive Bio. (2026). Mek Inhibitor. Retrieved from [Link]
-
Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. IntechOpen. Retrieved from [Link]
-
Dojindo Molecular Technologies, Inc. (n.d.). Measuring Cell Viability / Cytotoxicity. Retrieved from [Link]
-
News-Medical. (2019). MEK Inhibitor Mechanism of Action, Side Effects, and Uses. Retrieved from [Link]
-
Ebert, P. J., et al. (2019). Context-Dependent Immunomodulatory Effects of MEK Inhibition are Enhanced with T-cell Agonist Therapy. Clinical Cancer Research. Retrieved from [Link]
-
Vena, N., et al. (2018). Efficacy of the combination of MEK and CDK4/6 inhibitors in vitro and in vivo in KRAS mutant colorectal cancer models. Oncotarget. Retrieved from [Link]
-
De Sousa, A., et al. (2025). Exercise-mediated IL-6 downstream effects modulate brain pathology–can exercise training protocols influence the downstream effects?. Frontiers in Molecular Neuroscience. Retrieved from [Link]
-
Singh, S., et al. (2023). MEK inhibitors in cancer treatment: structural insights, regulation, recent advances and future perspectives. Journal of Translational Medicine. Retrieved from [Link]
-
Wang, L., et al. (2015). Effects of nuclear factor-κB and ERK signaling transduction pathway inhibitors on human melanoma cell proliferation in vitro. Experimental and Therapeutic Medicine. Retrieved from [Link]
-
Cytion. (n.d.). A375 Cell Line - A Guide on Melanoma Research. Retrieved from [Link]
-
Haling, J. R., et al. (2014). Antitumor Activity of the MEK Inhibitor TAK-733 Against Melanoma Cell Lines and Patient-Derived Tumor Explants. Molecular Cancer Therapeutics. Retrieved from [Link]
-
Cytion. (n.d.). A375 Cell Line - A Guide on Melanoma Research. Retrieved from [Link]
-
Byers, L. A., et al. (2017). MEK Inhibition Modulates Cytokine Response to Mediate Therapeutic Efficacy in Lung Cancer. Journal of Clinical Investigation. Retrieved from [Link]
Sources
- 1. A375 Cell Line - A Guide on Melanoma Research [cytion.com]
- 2. atcc.org [atcc.org]
- 3. rupress.org [rupress.org]
- 4. ebiohippo.com [ebiohippo.com]
- 5. Impact of MAPK Pathway Activation in BRAFV600 Melanoma on T Cell and Dendritic Cell Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antitumor Activity of the MEK Inhibitor TAK-733 Against Melanoma Cell Lines and Patient-Derived Tumor Explants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The MAPK pathway as an apoptosis enhancer in melanoma | Oncotarget [oncotarget.com]
- 8. massivebio.com [massivebio.com]
- 9. news-medical.net [news-medical.net]
- 11. MEK inhibitors in cancer treatment: structural insights, regulation, recent advances and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A375 Cell Line - A Guide on Melanoma Research [cytion.com]
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- 17. researchgate.net [researchgate.net]
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- 21. documents.thermofisher.com [documents.thermofisher.com]
Precision Profiling of Polfurmetinib (MEK-IN-6): In Vitro IC50 Determination Protocols
Abstract & Introduction
Polfurmetinib (also identified as MEK-IN-6) is a potent, selective small-molecule inhibitor of MEK1/2 (Mitogen-activated protein kinase kinase).[1][2] It functions within the RAS-RAF-MEK-ERK signaling cascade, a pathway frequently dysregulated in human cancers, particularly melanoma (BRAF mutations) and KRAS-driven tumors.[1]
In drug discovery, determining the half-maximal inhibitory concentration (IC50 ) is the primary metric for potency. However, for kinase inhibitors like Polfurmetinib, a single IC50 value is insufficient. A robust characterization requires a dual-assay approach:
-
Phenotypic IC50: Measures the ultimate cellular outcome (antiproliferation).
-
Mechanistic IC50: Measures the direct inhibition of the molecular target (suppression of ERK phosphorylation).
This guide provides a validated workflow for determining both values, using A375 human melanoma cells (BRAF V600E) as the industry-standard model system.
Mechanism of Action (MOA)
Polfurmetinib inhibits MEK, preventing the phosphorylation of its downstream substrate, ERK1/2.[2] This blockade arrests the cell cycle and induces apoptosis in MAPK-dependent tumor cells.
Figure 1: MAPK Signaling Pathway & Polfurmetinib Target
Caption: Polfurmetinib intercepts the MAPK cascade at MEK1/2, preventing the phosphorylation of ERK and blocking downstream proliferation signals.
Experimental Design Strategy
To ensure data integrity (E-E-A-T), we utilize a Self-Validating Protocol . This involves running the phenotypic and mechanistic assays in parallel or using the same cell seeding batch to minimize biological variance.
Key Parameters
| Parameter | Specification | Rationale |
| Cell Line | A375 (ATCC® CRL-1619™) | Contains BRAF V600E mutation; highly sensitive to MEK inhibition.[1] |
| Compound | Polfurmetinib (MEK-IN-6) | Store at -20°C. Dissolve in 100% DMSO to 10 mM stock.[1] |
| Vehicle Control | DMSO (0.1% Final) | Normalizes for solvent toxicity. |
| Positive Control | Trametinib or Selumetinib | Validated MEK inhibitors for benchmarking. |
| Assay Duration | 72 Hours (Viability)1-2 Hours (pERK) | Viability requires cell division cycles; phosphorylation changes are rapid.[1] |
| Detection | ATP Luminescence (Viability)ELISA/AlphaLISA (pERK) | High sensitivity and dynamic range. |
Detailed Protocols
Protocol A: Phenotypic IC50 (Cell Proliferation)
Objective: Determine the concentration required to inhibit cell growth by 50% over 72 hours. Expected IC50: ~8 nM in A375 cells .
Materials
-
A375 Cells (log phase).
-
Assay Media: DMEM + 10% FBS (Heat Inactivated).
-
384-well or 96-well white opaque plates (for luminescence).[1]
-
CellTiter-Glo® (Promega) or equivalent ATP assay.[1]
Step-by-Step Workflow
-
Cell Seeding (T=0):
-
Harvest A375 cells using Accutase (gentler than Trypsin).
-
Count viability (>95% required).
-
Dilute to 2,000 cells/well (384-well) or 5,000 cells/well (96-well) in 45 µL media.
-
Dispense into plates. Spin down (1000 rpm, 1 min).
-
Incubate overnight at 37°C/5% CO2 to allow attachment.
-
-
Compound Preparation (Serial Dilution):
-
Stock: 10 mM Polfurmetinib in DMSO.
-
Dose Range: Prepare a 10-point, 1:3 serial dilution.
-
Top concentration: 10 µM (Final in assay).
-
Lowest concentration: ~0.5 nM.
-
-
Intermediate Plate: Dilute compounds 1:100 in media first to avoid "DMSO shock" when adding to cells.
-
Addition: Add 5 µL of diluted compound to the 45 µL cell volume.
-
Final DMSO concentration must be constant (e.g., 0.1%) across all wells.
-
-
Incubation:
-
Incubate plates for 72 hours at 37°C.
-
-
Readout:
-
Equilibrate plates and CellTiter-Glo reagent to Room Temperature (RT) for 30 mins.
-
Add volume of reagent equal to cell culture volume (1:1 ratio).
-
Shake on orbital shaker (2 mins) to lyse cells.
-
Incubate 10 mins (RT) to stabilize signal.
-
Read Luminescence (Integration time: 0.5 - 1.0 sec).[1]
-
Protocol B: Mechanistic IC50 (pERK Inhibition)
Objective: Confirm target engagement by measuring reduction in phospho-ERK1/2 (Thr202/Tyr204).[1] Expected IC50: ~2 nM .
Workflow Modifications
-
Seeding: Seed at higher density (20,000 cells/well in 96-well) to ensure sufficient protein signal.
-
Starvation (Optional but Recommended): After attachment, switch to low-serum (0.1% FBS) media overnight. This reduces basal pERK noise from growth factors in serum, isolating the drug's effect on the MAPK pathway.
-
Treatment: Treat with Polfurmetinib for only 1 to 2 hours .
-
Lysis & Detection:
Assay Workflow Visualization
Figure 2: Integrated IC50 Determination Workflow
Caption: Dual-stream workflow allowing simultaneous determination of phenotypic viability and molecular target engagement.
Data Analysis & Quality Control
Curve Fitting
Raw RLU (Relative Light Units) or OD values must be normalized to controls:
-
Max: DMSO Control (100% Viability/Signal).
-
Min: No Cell Control or High-Dose Staurosporine (0% Viability).[1]
Fit the normalized data using a 4-Parameter Logistic (4PL) Non-Linear Regression :
Validation Criteria (Z-Factor)
For the assay to be considered robust (especially in high-throughput), calculating the Z-factor is mandatory:
-
Target: Z' > 0.5 is excellent.
-
If Z' < 0.5, optimize cell density or lysis time.
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| High Background | Media interference or light leak | Use white opaque plates; dark adapt plates before reading.[1] |
| Low Signal | Low cell density or ATP degradation | Increase seeding density; ensure reagents are fresh. |
| Flat Dose Response | Drug precipitation or degradation | Check solubility in media; ensure fresh stock preparation. |
| Right-Shifted IC50 | High serum binding | Reduce FBS concentration or use low-binding plasticware.[1] |
References
-
Allen, S., et al. (2022). 3,4-dihydro-2,7-naphthyridine-1,6(2h,7h)-diones as MEK inhibitors. Patent WO2022208391A1.[2][3] World Intellectual Property Organization.
Sources
preparing Mek-IN-6 concentrations for cell viability assays
Application Note: Preparation and Handling of Mek-IN-6 (Polfurmetinib) for Cell Viability Assays
Introduction & Mechanism of Action
Mek-IN-6 (also known as Polfurmetinib ) is a highly potent, allosteric inhibitor of MEK1 and MEK2 (Mitogen-activated protein kinase kinase). It functions by locking the MEK enzyme in a catalytically inactive state, thereby preventing the phosphorylation of downstream ERK1/2. This blockade disrupts the RAS-RAF-MEK-ERK signaling cascade, a pathway frequently hyperactivated in oncogenic subtypes such as BRAF-mutant melanomas and KRAS-mutant carcinomas.
In cell viability assays (e.g., CTG, MTT, CCK-8), Mek-IN-6 typically exhibits an IC50 in the low nanomolar range (~2 nM in A375 cells). Precision in liquid handling and concentration preparation is critical, as minor pipetting errors can significantly skew potency data in this high-sensitivity range.
Visualizing the Target Pathway
The following diagram illustrates the MAPK signaling cascade and the specific intervention point of Mek-IN-6.
Figure 1: The MAPK signaling cascade showing the specific inhibition of MEK1/2 phosphorylation by Mek-IN-6.
Physicochemical Profile & Safety
Before handling, verify the compound identity. Do not confuse Mek-IN-6 with MEK (Methyl Ethyl Ketone), a common industrial solvent.
| Parameter | Specification |
| Compound Name | Mek-IN-6 (Polfurmetinib) |
| CAS Number | 2845151-86-0 |
| Molecular Weight | 393.43 g/mol |
| Chemical Formula | C₁₈H₂₀FN₃O₄S |
| Solubility | Soluble in DMSO (≥ 50 mg/mL); Insoluble in water. |
| Storage (Powder) | -20°C (3 years) |
| Storage (In DMSO) | -80°C (6 months); Avoid freeze/thaw cycles. |
Protocol Phase 1: Stock Solution Preparation
Objective: Prepare a 10 mM Master Stock Solution in 100% DMSO. Rationale: A 10 mM stock allows for high-fold dilution (≥1000x) into culture media, ensuring the final DMSO concentration remains below the toxic threshold (typically <0.1-0.5%).
Calculations
Using the Molecular Weight (MW) of 393.43 g/mol :
Example Table: Reconstitution Volumes for 10 mM Stock
| Mass of Mek-IN-6 Powder | Volume of DMSO Required |
| 1 mg | 254.2 µL |
| 5 mg | 1270.9 µL (1.27 mL) |
| 10 mg | 2541.8 µL (2.54 mL) |
Procedure
-
Centrifuge: Briefly spin the vial containing the powder (e.g., 5,000 x g for 10 sec) to ensure all material is at the bottom.
-
Solvent Addition: Add the calculated volume of sterile, cell-culture grade DMSO (anhydrous).
-
Dissolution: Vortex vigorously for 30 seconds. If particulates persist, sonicate in a water bath at room temperature for 5 minutes.
-
Aliquot: Dispense into small volumes (e.g., 20–50 µL) in amber tubes to prevent light degradation and repeated freeze-thaw cycles.
-
Storage: Store aliquots at -80°C.
Protocol Phase 2: Serial Dilution Strategy
Objective: Create a dilution series to generate a dose-response curve spanning the IC50 (~2 nM). Range: 0.1 nM to 1000 nM (1 µM).
Critical Rule: Maintain a constant DMSO concentration across all wells to avoid solvent toxicity artifacts.
Dilution Scheme (1:10 Serial Dilution)
We will use a Intermediate Stock approach to ensure accuracy. Direct pipetting of sub-microliter volumes is discouraged.
Step A: Prepare Intermediate Stock (100 µM)
-
Dilute 10 µL of 10 mM Master Stock + 990 µL of Media (or DMSO, see note below).
-
Expert Note: If diluting directly into media, ensure the compound does not precipitate. For Mek-IN-6, it is safer to perform serial dilutions in 100% DMSO first (at 1000x final concentration), then dilute 1:1000 into media. This keeps DMSO constant at 0.1%.
-
Recommended Workflow: The "1000x DMSO Cluster" Method
-
Preparation: Prepare a 9-point series in 100% DMSO in a PCR plate or V-bottom plate.
-
Dilution Factor: 1:3 or 1:10. (A 1:3 dilution provides better curve resolution).
Table: 1:10 Serial Dilution in 100% DMSO (1000x Concentrates)
| Tube/Well | Source | Volume Source | Volume DMSO | Concentration (1000x) | Final Assay Conc. (1x) |
| D1 | 10 mM Stock | 10 µL | 90 µL | 1 mM (1000 µM) | 1 µM |
| D2 | D1 | 10 µL | 90 µL | 100 µM | 100 nM |
| D3 | D2 | 10 µL | 90 µL | 10 µM | 10 nM |
| D4 | D3 | 10 µL | 90 µL | 1 µM | 1 nM |
| D5 | D4 | 10 µL | 90 µL | 0.1 µM | 0.1 nM |
| D6 | D5 | 10 µL | 90 µL | 0.01 µM | 0.01 nM |
| Vehicle | DMSO | 0 µL | 100 µL | 0 µM | 0 nM (DMSO Only) |
Visualizing the Dilution Workflow
Figure 2: The "1000x DMSO Cluster" dilution strategy prevents precipitation and maintains constant solvent background.
Protocol Phase 3: Cell Viability Assay Execution
Assay Type: Compatible with CellTiter-Glo® (ATP), MTT, or PrestoBlue.
-
Cell Seeding (Day 0):
-
Seed tumor cells (e.g., A375, HT-29) in 96-well plates.
-
Density: 2,000–5,000 cells/well (cell line dependent).
-
Volume: 90 µL per well.
-
Incubate 24 hours at 37°C, 5% CO₂ to allow attachment.
-
-
Compound Addition (Day 1):
-
Preparation: Dilute the "1000x DMSO Cluster" solutions (from Phase 2) 1:50 into pre-warmed culture media (Intermediate Plate).
-
Example: 4 µL of D1 (1 mM) + 196 µL Media = 20 µM (20x).
-
-
Final Addition: Add 10 µL of the Intermediate (20x) solution to the 90 µL of cells in the assay plate.
-
Final Result: 1x Compound concentration, 0.1% DMSO.
-
-
Incubation (Day 1–4):
-
Incubate for 72 hours. (Kinase inhibitors often require 3 doubling times for phenotypic impact).
-
-
Readout (Day 4):
-
Add detection reagent (e.g., CellTiter-Glo) according to manufacturer instructions.
-
Measure Luminescence or Absorbance.[4]
-
Data Analysis & Troubleshooting
-
IC50 Calculation: Normalize raw data to the Vehicle Control (DMSO only) = 100% Viability and Positive Control (e.g., Staurosporine or cell-free blank) = 0% Viability.
-
Curve Fitting: Use a non-linear regression model (4-parameter logistic) to fit the log(inhibitor) vs. response.
Troubleshooting Table
| Issue | Probable Cause | Solution |
| Precipitation | Aqueous shock when adding high conc. DMSO stock to media. | Use the "Intermediate Plate" step (dilute 1:50 first, then 1:10) rather than adding 100% DMSO directly to cells. |
| Edge Effect | Evaporation in outer wells. | Fill edge wells with PBS/Media only; do not use them for data points. |
| No Inhibition | Compound degradation. | Ensure stock was stored at -80°C. Verify identity (MW 393.43). |
| High Background | DMSO toxicity. | Ensure final DMSO is ≤0.1%. Include a "DMSO-only" control to normalize. |
References
-
MedChemExpress (MCE). Polfurmetinib (MEK-IN-6) Datasheet. Retrieved from .
-
TargetMol. MEK-IN-6 Chemical Properties and Biological Activity. Retrieved from .
-
PubChem. Compound Summary: Polfurmetinib (CID 163312675). National Library of Medicine. Retrieved from .
-
SelleckChem. General Guidelines for Preparing Stock Solutions. Retrieved from .
Sources
Technical Application Note: Pharmacodynamic Profiling of Polfurmetinib via p-ERK Inhibition
This Application Note is designed for researchers and drug development professionals characterizing the pharmacodynamics of Polfurmetinib , a novel and potent MEK inhibitor .
Abstract & Introduction
Polfurmetinib (CAS: 2845151-86-0) is a next-generation allosteric inhibitor of MEK1 and MEK2. As a critical node in the RAS-RAF-MEK-ERK signaling cascade, MEK inhibition prevents the phosphorylation and activation of ERK1/2, thereby silencing pro-proliferative and survival signals often dysregulated in BRAF- or KRAS-mutant cancers (e.g., Melanoma, NSCLC).
This guide details a robust Western blot protocol to validate Polfurmetinib’s efficacy. The primary pharmacodynamic (PD) biomarker is the dose-dependent reduction of p-ERK (Thr202/Tyr204) relative to Total ERK .
Key Mechanistic Insight
Unlike ATP-competitive inhibitors, Polfurmetinib binds to an allosteric pocket adjacent to the ATP-binding site on MEK, locking the kinase in a catalytically inactive conformation. This results in a highly specific blockade of ERK phosphorylation without directly affecting upstream RAF activity (though feedback loops may apply).
Mechanism of Action (Visualized)
The following diagram illustrates the MAPK signaling cascade and the specific intervention point of Polfurmetinib.
Figure 1: Polfurmetinib allosterically inhibits MEK1/2, preventing the phosphorylation of ERK1/2 (p-ERK).[1][2]
Experimental Design Strategy
To generate publication-quality data, the experimental design must account for the rapid kinetics of phosphatase activity and the high sensitivity of the MAPK pathway.
A. Cell Line Selection[3]
-
Primary Model: A375 (Melanoma) – Harboring the BRAF V600E mutation, these cells exhibit high basal levels of p-ERK, providing a wide dynamic range for inhibition assays.
-
Secondary Model: H358 or A549 (NSCLC) – KRAS mutant lines useful for testing efficacy in resistant phenotypes.
B. Treatment Conditions[3][4][5]
-
Dose Range: 0.1 nM to 1000 nM (Log-scale spacing: 0.1, 1, 10, 100, 1000 nM).
-
Reference IC50: Polfurmetinib exhibits an IC50 of ~2 nM for p-ERK inhibition in A375 cells [1].[1][2][3]
-
Time Point: 1 to 2 hours post-treatment is optimal for capturing direct MEK inhibition before feedback loops (e.g., reactivation of upstream RTKs) complicate the signal.
Detailed Protocol: Western Blot Analysis
Phase 1: Sample Preparation (The "Cold" Chain)
Critical: Phosphatases are active even during lysis. All steps must be performed on ice.
-
Seed Cells: Plate A375 cells (3 x 10^5 cells/well) in 6-well plates. Allow to adhere for 24 hours.
-
Treatment: Replace media with fresh media containing Polfurmetinib or DMSO control (0.1%). Incubate for 1 hour at 37°C.
-
Lysis:
-
Wash cells 1x with ice-cold PBS (containing 1 mM Na3VO4).
-
Add 150 µL Modified RIPA Buffer (see formulation below).
-
Scrape cells and transfer to pre-chilled microcentrifuge tubes.
-
Incubate on ice for 20 minutes; vortex every 5 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect supernatant.
-
Buffer Formulation (Modified RIPA):
| Component | Concentration | Function |
|---|---|---|
| Tris-HCl (pH 7.4) | 50 mM | Buffer |
| NaCl | 150 mM | Ionic Strength |
| NP-40 | 1% | Detergent |
| Na-Deoxycholate | 0.25% | Detergent |
| Protease Inhibitors | 1x Cocktail | Prevent degradation |
| Phosphatase Inhibitor 2 | 1x (Sodium Fluoride) | Inhibits Ser/Thr phosphatases |
| Phosphatase Inhibitor 3 | 1x (Sodium Orthovanadate) | Inhibits Tyr phosphatases |
Phase 2: Electrophoresis & Transfer
-
Quantification: Normalize protein concentration to 20 µ g/lane using a BCA assay.
-
Loading: Mix samples with 4x Laemmli buffer (with β-ME) and boil at 95°C for 5 minutes.
-
Run: Load onto a 10% SDS-PAGE gel. Run at 120V until the dye front reaches the bottom.
-
Transfer: Transfer to a PVDF membrane (0.45 µm) using a wet transfer system (100V for 60-90 mins) in cold transfer buffer. Note: PVDF is preferred over Nitrocellulose for phospho-proteins due to better retention.
Phase 3: Immunodetection
Critical: Do NOT use non-fat milk for blocking or primary antibody dilution when probing for phospho-proteins. Milk contains casein, a phospho-protein that causes high background.
-
Blocking: Block membrane with 5% BSA in TBST (Tris-Buffered Saline + 0.1% Tween-20) for 1 hour at Room Temperature (RT).
-
Primary Antibody (p-ERK):
-
Target: Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204).
-
Dilution: 1:1000 in 5% BSA/TBST.
-
Incubation: Overnight at 4°C with gentle rocking.
-
-
Washing: Wash 3 x 10 mins with TBST.
-
Secondary Antibody: HRP-conjugated Anti-Rabbit IgG (1:5000 in 5% BSA/TBST) for 1 hour at RT.
-
Detection: Apply ECL substrate and image.
-
Normalization (Total ERK):
-
Strip the membrane (mild stripping buffer) OR use a separate gel run in parallel.
-
Probe with Total p44/42 MAPK (Erk1/2) antibody (1:1000 in 5% Milk/TBST—Milk is acceptable for Total ERK).
-
Data Interpretation & Troubleshooting
Expected Results
-
DMSO Control: Strong double band at 42/44 kDa (p-ERK1 and p-ERK2).
-
Polfurmetinib Treated: Dose-dependent disappearance of the p-ERK bands.
-
Total ERK: Bands should remain constant across all lanes, confirming equal loading and no degradation.
Quantitative Analysis
Digitize the blot and calculate the ratio of (p-ERK / Total ERK) . Plot this ratio against the Log(Concentration) to determine the IC50.
Troubleshooting Matrix:
| Observation | Root Cause | Solution |
|---|---|---|
| Weak p-ERK signal | Phosphatase activity | Add fresh Na3VO4/NaF to lysis buffer; keep samples ice-cold. |
| High Background | Blocking with Milk | Switch to 5% BSA for all p-ERK steps. |
| No Inhibition | Drug degradation or resistance | Verify Polfurmetinib stock (store -80°C); confirm cell line mutation status (BRAF/RAS). |
References
-
ProbeChem Biochemicals. (2024). Polfurmetinib (MEK-IN-6) Biological Activity and Data Sheet. Retrieved from
-
MedChemExpress. (2024). Polfurmetinib (MEK-IN-6) Product Information. Retrieved from [4]
-
American Medical Association. (2024).[5] USAN Drug Finder: Polfurmetinib.[6][7][5] Retrieved from
-
BenchChem. (2025).[8] Optimizing Western Blot Protocols for p-ERK Inhibition. Retrieved from
-
Advansta. (2015). 8 Tips for Detecting Phosphorylated Proteins by Western Blot. Retrieved from
Sources
- 1. Polfurmetinib | MEK inhibitor | Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. AMA Finder [searchusan.ama-assn.org]
- 6. KEGG PATHWAY: hsa04010 [kegg.jp]
- 7. KEGG PATHWAY: hsa04012 [kegg.jp]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Preclinical Application Note: Dosing and Efficacy Evaluation of MEK-IN-6 in Melanoma Xenograft Models
Executive Summary
The mitogen-activated protein kinase (MAPK) pathway is a critical therapeutic target in oncology, particularly in melanomas driven by BRAF mutations. MEK-IN-6 (also known as Polfurmetinib or Compound 69) is an ultra-potent, selective MEK1/2 inhibitor[1]. Because of its high potency—exhibiting an IC50 of 2 nM against ERK1/2 phosphorylation in A375 melanoma cells—establishing an accurate in vivo dosing strategy is critical to balancing maximum therapeutic efficacy with tolerable toxicity[1].
This application note provides drug development professionals and preclinical scientists with a comprehensive, self-validating protocol for formulating and dosing MEK-IN-6 in A375 human melanoma xenograft mouse models.
Mechanistic Rationale: Targeting the MAPK Pathway
In normal cellular physiology, the RAS/RAF/MEK/ERK cascade regulates cell proliferation and survival. However, in approximately 50% of melanomas, a transversion mutation in the BRAF gene (most commonly V600E) results in constitutive, ligand-independent activation of the pathway. MEK-IN-6 acts downstream of BRAF, binding to MEK1/2 and preventing the phosphorylation of its effector, ERK1/2[2].
By completely shutting down ERK1/2 phosphorylation, MEK-IN-6 induces cell cycle arrest at the G1/S boundary and triggers apoptosis in BRAF-addicted tumor cells.
Fig 1. MAPK/ERK signaling cascade highlighting MEK-IN-6 targeted inhibition at MEK1/2.
Comparative Pharmacodynamics & Dose Scaling
A common pitfall in preclinical oncology is applying a universal dosage across different inhibitors. For instance, while older generation MEK inhibitors like PD0325901 or Selumetinib may require doses ranging from 10 to 50 mg/kg to achieve tumor regression[3], MEK-IN-6 possesses an ultra-low IC50 (2 nM)[1].
To avoid severe systemic toxicity (such as weight loss or gastrointestinal distress in mice), the in vivo dose of MEK-IN-6 must be scaled appropriately. Based on its biochemical equivalence to Trametinib, the recommended efficacy dosing range for MEK-IN-6 is 0.5 mg/kg to 5.0 mg/kg .
Quantitative Data: MEK Inhibitor Benchmarking
| Compound | Target | In Vitro IC50 (A375/Melanoma) | Typical In Vivo Dose (Mice) | Administration Route |
| MEK-IN-6 (Polfurmetinib) | MEK1/2 | 2 nM | 0.5 – 5.0 mg/kg | PO (Oral Gavage) |
| Trametinib | MEK1/2 | ~2 nM | 0.3 – 3.0 mg/kg | PO (Oral Gavage) |
| Mirdametinib (PD0325901) | MEK1/2 | 0.33 nM | 1.5 – 50 mg/kg | PO (Oral Gavage) |
| Selumetinib (AZD6244) | MEK1/2 | 14 nM | 10 – 25 mg/kg | PO (Oral Gavage) |
Formulation Dynamics: Ensuring In Vivo Bioavailability
MEK-IN-6, like many kinase inhibitors, is highly lipophilic and exhibits poor aqueous solubility. Administering the drug in unoptimized vehicles leads to precipitation in the gastrointestinal tract, resulting in zero bioavailability and false-negative efficacy data.
The Causality of the Vehicle: We utilize a step-wise microemulsion formulation: 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline [4].
-
DMSO (10%) : Disrupts the crystal lattice of the solid API, ensuring complete primary dissolution.
-
PEG300 (40%) & Tween-80 (5%) : Act as co-solvents and surfactants. They coat the hydrophobic drug molecules, preventing them from aggregating.
-
Saline (45%) : Provides the aqueous bulk necessary for physiological compatibility during oral gavage. Critical Note: If saline is added before the surfactants, the drug will instantly crash out of solution.
Step-by-Step Experimental Protocol (Self-Validating System)
To ensure high Trustworthiness and Scientific Integrity, this protocol integrates a Pharmacodynamic (PD) Sentinel Cohort . This self-validating step ensures that the drug is actually hitting its target before you spend 21 days measuring tumor volumes.
Fig 2. Step-by-step in vivo experimental workflow for MEK-IN-6 xenograft studies.
Phase 1: Xenograft Establishment
-
Cell Preparation: Culture A375 human melanoma cells in DMEM supplemented with 10% FBS. Harvest at 80% confluency. Resuspend in a 1:1 mixture of cold PBS and Matrigel to a final concentration of
cells/mL. (Causality: Matrigel provides an extracellular matrix scaffold that significantly improves the localized engraftment rate of the tumor). -
Inoculation: Inject 100 µL (
cells) subcutaneously into the right flank of 6-8 week-old female athymic nude (Nu/Nu) mice. -
Randomization: Monitor tumor growth using digital calipers. Once tumors reach an average volume of 100–150 mm³ (typically 10-14 days post-inoculation), randomize the mice into vehicle and treatment groups (e.g., Vehicle, 0.5 mg/kg, 1.5 mg/kg, 3.0 mg/kg MEK-IN-6).
Phase 2: Formulation Preparation (Daily)
-
Weigh the required amount of MEK-IN-6 powder.
-
Add the calculated volume of DMSO (10% of final volume) and vortex until the solution is completely clear.
-
Add PEG300 (40% of final volume) and vortex for 30 seconds.
-
Add Tween-80 (5% of final volume) and vortex for 30 seconds.
-
Finally, add Saline (45% of final volume) dropwise while gently swirling the tube[4].
-
Validation check: The final solution must be optically clear. If it is cloudy, discard and remake.
Phase 3: The Self-Validating PD Sentinel Step
-
Dosing the Sentinels: Administer a single oral (PO) dose of the vehicle and the highest MEK-IN-6 dose (3.0 mg/kg) to 3 mice per group.
-
Tissue Collection: Exactly 4 hours post-dose, euthanize the sentinel mice. Excise the tumors and immediately snap-freeze them in liquid nitrogen.
-
Validation Assay: Homogenize the tumors and perform a Western blot for p-ERK1/2 (Thr202/Tyr204) and total ERK.
-
Go/No-Go Decision: You must observe a >80% reduction in p-ERK1/2 in the treated group compared to the vehicle. If target engagement is confirmed, proceed to Phase 4. If not, halt the study and re-evaluate the formulation's bioavailability.
Phase 4: Long-Term Efficacy Dosing
-
Administration: Dose the remaining randomized mice daily via oral gavage (PO) for 21 consecutive days.
-
Monitoring: Measure tumor volumes (Volume =
) and body weights every 3 days. -
Toxicity Threshold: If any mouse experiences >15% body weight loss, institute a 2-day dosing holiday. This is a common requirement for highly potent MEK inhibitors due to gastrointestinal mucosal turnover suppression.
-
Endpoint: At Day 21, euthanize the cohort, excise the tumors for final weight recording, and preserve tissues in 10% formalin for subsequent immunohistochemistry (IHC) analysis of Ki-67 (proliferation) and Cleaved Caspase-3 (apoptosis).
References
Sources
Application Note: Formulation & Administration of Polfurmetinib (Mek-IN-6) for In Vivo Studies
Executive Summary & Compound Profile
Polfurmetinib (Mek-IN-6) is a potent, selective, non-ATP-competitive allosteric inhibitor of MEK1/2. Like many small-molecule kinase inhibitors, it exhibits high lipophilicity and poor aqueous solubility, presenting significant challenges for in vivo administration.
This guide provides a validated, step-by-step protocol for solubilizing Mek-IN-6 for intraperitoneal (IP) or oral (PO) administration. The primary recommended formulation utilizes a Co-solvent System (DMSO/PEG300/Tween 80) to achieve a stable, clear solution suitable for pharmacokinetic (PK) and efficacy profiling.
Physicochemical Profile
| Property | Value | Implication for Formulation |
| Molecular Weight | ~393.43 g/mol | Small molecule; amenable to permeation. |
| Solubility (Water) | < 0.1 mg/mL (Insoluble) | Requires organic co-solvents or surfactants. |
| Solubility (DMSO) | ≥ 40 mg/mL | Excellent primary stock solvent. |
| LogP (Predicted) | ~3.5 - 4.0 | Highly lipophilic; prone to precipitation upon aqueous dilution. |
Formulation Strategy: The "Solubility Ladder"
To ensure reproducible bioavailability, we avoid simple suspensions unless high-dose toxicity studies are required. We utilize a Stepwise Hydrophilic Dilution method. This prevents the "crashing out" effect often seen when hydrophobic stocks hit aqueous buffers directly.
Formulation Decision Tree
The following logic governs the choice of vehicle based on the required concentration and route.
Caption: Decision matrix for selecting Mek-IN-6 vehicle based on dose intensity and administration route.
Recommended Protocol: Clear Solution (Standard)
Target Formulation: 5% DMSO, 30% PEG300, 5% Tween 80, 60% Saline/Water.[1] Suitability: IP, PO, IV (slow bolus). Max Concentration: ~2–4 mg/mL (compound dependent; verify visually).
Reagents Required[1][2][3][4][5][6]
-
Mek-IN-6 Powder (Store at -20°C, desiccated).
-
DMSO (Dimethyl sulfoxide), sterile filtered, ≥99.7%.
-
PEG300 (Polyethylene glycol 300).
-
Tween 80 (Polysorbate 80).
-
Saline (0.9% NaCl) or ddH₂O .
Step-by-Step Preparation Workflow
Critical Rule: Always add solvents in the order of decreasing lipophilicity. Never add water/saline directly to the DMSO stock.
Caption: Sequential addition protocol to maintain Mek-IN-6 solubility during phase changes.
Detailed Procedure (Example: 1 mL Preparation)
-
Stock Solubilization: Weigh 2 mg of Mek-IN-6. Add 50 µL of DMSO. Vortex vigorously for 30 seconds. Ensure the solution is perfectly clear. Heating to 37°C is permissible if dissolution is slow.
-
Co-solvent Addition: Add 300 µL of PEG300 to the DMSO stock. Vortex to mix. The solution should remain clear.
-
Surfactant Addition: Add 50 µL of Tween 80. Vortex gently (avoid excessive foaming).
-
Aqueous Phase: Slowly add 600 µL of warm (37°C) Saline or ddH₂O. Add in small aliquots (e.g., 200 µL at a time), vortexing between additions.
-
Final Check: Inspect for turbidity or crystals. If a precipitate forms, sonicate for 5–10 minutes. If it remains cloudy, the concentration exceeds the solubility limit for this vehicle; switch to the Suspension Protocol.
Alternative Protocol: Homogeneous Suspension
Target Formulation: 0.5% Methylcellulose (MC) or HPMC + 0.2% Tween 80 in Water. Suitability: Oral Gavage (PO) only. Max Concentration: Up to 50+ mg/mL.
-
Vehicle Prep: Dissolve 0.5g Methylcellulose and 0.2 mL Tween 80 in 100 mL ddH₂O. Stir overnight at 4°C to ensure complete hydration.
-
Compound Prep: Weigh the required amount of Mek-IN-6.
-
Trituration: Add a small volume of the vehicle (approx. 5-10% of total volume) to the powder. Grind with a mortar and pestle or homogenize to create a smooth paste.
-
Dilution: Gradually add the remaining vehicle while mixing to achieve the final volume.
-
Suspension Maintenance: Always vortex immediately before dosing to ensure dose uniformity.
Administration Guidelines
Dosing Parameters
| Parameter | Mouse (20g) | Rat (200g) | Notes |
| Max Vol (IP) | 10 mL/kg (200 µL) | 5–10 mL/kg (1–2 mL) | High DMSO/PEG can cause peritoneal irritation. |
| Max Vol (PO) | 10 mL/kg (200 µL) | 10 mL/kg (2 mL) | Preferred route for chronic dosing. |
| Frequency | QD or BID | QD or BID | Based on half-life (typically short for MEK inhibitors). |
Safety & Toxicity[7]
-
Vehicle Toxicity: The 5/30/5/60 vehicle is generally well-tolerated for short-term studies (up to 14 days). For chronic studies (>28 days), monitor for weight loss or signs of peritonitis (if IP).
-
Handling: Mek-IN-6 is a potent kinase inhibitor.[2][3][4] Wear PPE (gloves, mask, coat). Treat all bedding as hazardous waste for 24h post-dosing.
Troubleshooting & QC
-
Precipitation: If the solution turns cloudy upon adding saline, the compound has "crashed out."
-
Immediate Fix: Sonicate at 37°C for 15 mins.
-
Root Cause: Concentration too high. Reduce drug load or increase PEG300 to 40%.
-
-
Viscosity: High PEG/Tween content can be viscous. Use a larger gauge needle (e.g., 25G or 23G) rather than 27G to ensure accurate volume delivery.
-
Stability: Prepare fresh. MEK inhibitors can be sensitive to oxidation or hydrolysis in dilute aqueous solution. Do not store the working solution for >24 hours.
References
-
TargetMol. (n.d.). MEK-IN-6 (Example 69) Datasheet & Solubility. Retrieved from
-
MedChemExpress. (n.d.). Polfurmetinib hydrate (MEK-IN-6) Datasheet. Retrieved from
- Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Standard reference for vehicle selection).
-
SelleckChem. (n.d.). In vivo formulation guide for MEK inhibitors (Trametinib/PD0325901). Retrieved from
-
Shelley Allen, et al. (2022).[5] 3,4-dihydro-2,7-naphthyridine-1,6(2h,7h)-diones as MEK inhibitors. Patent WO2022208391A1.[5] (Primary source for "Example 69"/Mek-IN-6 structure).
Sources
Application Note: Optimization of Mek-IN-6 (Polfurmetinib) in Cell Culture
Stability, Handling, and Kinetic Profiling
Executive Summary
Mek-IN-6 (Polfurmetinib) is a potent, non-ATP competitive inhibitor of MEK1/2, widely used to dissect the MAPK/ERK signaling cascade. While its IC50 is nanomolar (~2 nM in A375 cells), its utility in long-duration assays (24h–72h) is frequently compromised by poor solubility in aqueous media and undefined hydrolytic stability.
This guide provides a standardized framework for handling Mek-IN-6. Unlike generic datasheets, we focus on the "functional stability" of the compound—ensuring that the concentration added is the concentration acting on the cells over the duration of your experiment.
Physicochemical Profile & Stock Preparation
Identity Validation:
-
Compound Name: Mek-IN-6 (Synonym: Polfurmetinib)[1]
-
Target: MEK1 / MEK2 (Allosteric inhibition)
-
Solubility: Soluble in DMSO (≥ 2.5 mg/mL); practically insoluble in water.
Protocol: Master Stock Preparation
Rationale: DMSO is hygroscopic. Water absorption into DMSO stocks causes compound precipitation and hydrolysis over time, leading to "silent" experimental failure.
-
Dissolution: Dissolve 5 mg Mek-IN-6 powder in anhydrous DMSO to reach a concentration of 10 mM . Vortex for 1 minute.
-
Clarification: If the solution is cloudy, sonicate in a water bath at 37°C for 5 minutes.
-
Aliquoting (Critical): Do NOT store in a single vial. Aliquot into single-use volumes (e.g., 20 µL) in amber, O-ring sealed cryovials.
-
Storage: Store at -80°C (stable for 6 months). Store at -20°C for max 1 month.
-
Note: Never re-freeze a thawed aliquot.
-
Media Stability & Degradation Kinetics
Mek-IN-6 is a hydrophobic small molecule. When diluted into cell culture media (aqueous), two forces reduce its effective concentration:
-
Precipitation: Rapid "crashing out" if diluted too quickly.
-
Serum Binding: High affinity for Albumin (BSA/FBS) in media, reducing the free fraction available to enter cells.
The "2-Step" Dilution Protocol (To prevent precipitation)
Directly pipetting 1 µL DMSO stock into 10 mL media often causes microprecipitation.
-
Intermediate Step: Dilute 1 µL of 10 mM Stock into 99 µL of sterile PBS or serum-free media in a microtube. Vortex immediately. (Concentration: 100 µM).
-
Final Step: Add the necessary volume of this intermediate to your culture vessel.
-
Mixing: Swirl immediately. Do not allow the drop to sit on the surface.
Experimental Determination of Half-Life (t1/2) in Media
Since specific hydrolytic half-life varies by pH and serum lot, perform this validation assay:
Method: Functional pERK Decay Assay Instead of LC-MS (which measures total drug), this measures active drug.
-
Pre-incubation: Prepare complete media + Mek-IN-6 (e.g., 100 nM) in a cell-free tube. Incubate at 37°C.
-
Timepoints: At t=0, 6, 12, and 24 hours, transfer an aliquot of this "aged" media onto fresh A375 cells.
-
Stimulation: Incubate cells for 1 hour.
-
Readout: Lyse cells and Western Blot for pERK1/2 (Thr202/Tyr204).
-
Analysis: If the pERK inhibition at t=24h is significantly weaker than at t=0, the compound has degraded or bound non-specifically to the plastic/serum.
Biological Half-Life & Residence Time
For MEK inhibitors, the "biological half-life" is often defined by the Residence Time (how long the drug stays bound to MEK after washout).
-
Systemic Half-Life (In Vivo): Not established in public clinical data for this specific probe.
-
Functional Residence Time (In Vitro): Moderate. MEK inhibitors are generally reversible.
Protocol: Washout Assay (Residence Time)
Use this to determine if you need to continuously replenish the drug.
-
Treat: Treat cells with 10x IC50 of Mek-IN-6 for 2 hours to saturate MEK.
-
Wash: Remove media.[2] Wash 3x with warm, drug-free PBS.
-
Recovery: Add drug-free complete media.
-
Harvest: Lyse cells at 0, 1, 2, 4, and 8 hours post-wash.
-
Interpretation:
-
Rapid pERK return (<2h): Short residence time. Continuous exposure required.
-
Sustained inhibition (>6h): Long residence time. Pulse treatment possible.[3]
-
Visualizations
Diagram 1: MAPK Signaling & Mek-IN-6 Action
This diagram illustrates the specific node inhibited by Mek-IN-6 and the downstream readout (pERK).
Caption: Mek-IN-6 allosterically inhibits MEK1/2, preventing the phosphorylation of ERK1/2. The loss of pERK signal is the primary marker for stability and efficacy.
Diagram 2: Stability Validation Workflow
A self-validating workflow to test if your media conditions degrade the compound.
Caption: Workflow to determine functional half-life. "Aged" media is applied to cells to see if the drug lost potency over time.
References
-
MedChemExpress. Polfurmetinib (MEK-IN-6) Product Datasheet & Solubility Protocol. Retrieved from
-
TargetMol. MEK-IN-6 Chemical Properties and IC50 Data. Retrieved from [4]
-
National Center for Biotechnology Information. PubChem Compound Summary for Methyl Ethyl Ketone (MEK) [Distinction Note: Not to be confused with Mek-IN-6]. Retrieved from
-
Gibco/Thermo Fisher. Cell Culture Media Stability and Storage Best Practices. Retrieved from
Sources
Application Note: Polfurmetinib (MEK-IN-6) Handling, Storage, and Formulation Protocols
Executive Summary & Mechanism of Action
Polfurmetinib (also designated as MEK-IN-6, PF-07799544, or ARRY-134) is a highly potent, selective mitogen-activated protein kinase (MEK) inhibitor utilized in oncology research[1],[2]. By selectively binding to and inhibiting MEK, Polfurmetinib effectively severs the Ras-Raf-MEK-ERK signaling cascade, blocking the downstream phosphorylation of ERK1/2 (Thr202/Tyr204)[1]. In vitro assays demonstrate exceptional potency, with an IC50 of 2 nM for ERK1/2 phosphorylation in human malignant melanoma A375 cells[3].
Because of its highly hydrophobic structure and specific storage requirements, improper handling can lead to rapid degradation or irreversible precipitation. This guide provides validated, causality-driven protocols for the storage, reconstitution, and in vivo formulation of Polfurmetinib powder.
Fig 1: Ras-Raf-MEK-ERK signaling pathway illustrating the targeted inhibition of MEK by Polfurmetinib.
Physicochemical Properties & Storage Parameters
To ensure experimental reproducibility, researchers must adhere strictly to the compound's thermal and environmental limits. Polfurmetinib is supplied as a white to light yellow solid[4].
Table 1: Physicochemical Specifications
| Property | Value |
| Chemical Name | 2,7-Naphthyridine-1,6(2H,7H)-dione, 8-[[2-fluoro-4-(methylthio)phenyl]amino]-3,4-dihydro-2-(2-hydroxyethoxy)-7-methyl-[4] |
| CAS Number | 2845151-86-0 (anhydrous)[2] |
| Molecular Formula | C18H20FN3O4S[4] |
| Molecular Weight | 393.43 g/mol [4] |
| Max Solubility (DMSO) | 100 mg/mL (254.17 mM)[1] |
Table 2: Validated Storage Conditions
| State | Temperature | Maximum Duration | Environmental Controls |
| Solid Powder | -20°C | 3 Years[5] | Tightly sealed, protect from light/ignition[5] |
| Liquid (DMSO Stock) | -80°C | 6 Months[1] | Aliquoted, avoid freeze-thaw cycles[1] |
| Liquid (DMSO Stock) | -20°C | 1 Month[1] | Aliquoted, avoid freeze-thaw cycles[1] |
Mechanistic Rationale for Storage: The naphthyridine core and methylthio moieties are susceptible to oxidative and photolytic degradation over time. Storing the powder at -20°C in a tightly sealed, dark environment prevents the formation of inactive degradants[5].
Safety & Handling Precautions
Polfurmetinib is a potent kinase inhibitor and must be handled with appropriate laboratory safety measures[5].
-
PPE: Use full personal protective equipment (nitrile gloves, lab coat, safety goggles)[5].
-
Ventilation: Always handle the dry powder inside a certified chemical fume hood or localized exhaust ventilation system to avoid inhalation of aerosolized dust[5].
-
Spill Management: Absorb liquid spills with finely-powdered liquid-binding material (e.g., diatomite). Decontaminate surfaces by scrubbing with alcohol[5].
Reconstitution Protocol (In Vitro Stock Solution)
Preparing a stable stock solution requires overcoming Polfurmetinib's high crystal lattice energy and hydrophobicity.
Step-by-Step Methodology:
-
Equilibration: Remove the Polfurmetinib vial from -20°C storage. Allow it to equilibrate to room temperature in a desiccator for at least 30 minutes before opening.
-
Causality: Opening a cold vial exposes the powder to atmospheric moisture, causing condensation. Water introduces hydrolysis risks and drastically reduces the compound's solubility in DMSO.
-
-
Solvent Addition: Add the required volume of anhydrous, newly opened DMSO to achieve your target concentration (up to 100 mg/mL)[1].
-
Causality: DMSO is highly hygroscopic. Using old DMSO that has absorbed atmospheric water reduces the solvent's mole fraction, leading to rapid precipitation of the hydrophobic API[1].
-
-
Dissolution & Sonication: Vortex the vial for 30 seconds. If the solution is not entirely clear, sonicate in a water bath at room temperature for 5–10 minutes[1].
-
Causality: Mechanical energy (ultrasonic waves) is required to fully disrupt the solid powder's crystalline lattice and solvate the molecules[1].
-
-
Validation Checkpoint: Visually inspect the solution against a light source. It must be completely clear with no visible particulates. If phase separation occurs, repeat sonication[1].
-
Aliquoting & Storage: Divide the stock solution into single-use aliquots (e.g., 20–50 µL) in amber microcentrifuge tubes. Store immediately at -80°C[1].
-
Causality: Repeated freeze-thaw cycles cause localized concentration gradients, leading to irreversible precipitation and product inactivation[1].
-
In Vivo Formulation Protocol (Mouse/Rat Dosing)
For in vivo efficacy studies, Polfurmetinib must be formulated into a biocompatible vehicle. The following protocol yields a clear working solution of ≥ 2.5 mg/mL[1].
Step-by-Step Methodology (1 mL Total Volume):
-
Stock Preparation: Begin with 100 µL of a clarified Polfurmetinib DMSO stock solution (25.0 mg/mL)[1].
-
Co-Solvent Addition: Add 400 µL of PEG300 to the DMSO stock. Vortex thoroughly until completely homogeneous[1].
-
Causality: PEG300 acts as a co-solvent. It must be added before aqueous components to step down the hydrophobicity gradient, preventing the API from crashing out of solution.
-
-
Surfactant Addition: Add 50 µL of Tween-80. Mix evenly by pipetting and vortexing[1].
-
Causality: Tween-80 reduces surface tension and forms micelles, trapping the hydrophobic Polfurmetinib molecules to maintain them in suspension.
-
-
Aqueous Dilution: Dropwise, add 450 µL of physiological saline while continuously vortexing[1].
-
Causality: Dropwise addition prevents localized high-water concentrations that could shock the system and cause the compound to precipitate.
-
-
Validation Checkpoint: The final working solution must be clear. Note: Prepare this working solution freshly and use it on the same day. Do not store the final aqueous formulation[1].
Fig 2: Stepwise in vivo formulation workflow for Polfurmetinib to prevent precipitation.
References
Sources
Troubleshooting & Optimization
troubleshooting variable IC50 results with Polfurmetinib
Troubleshooting Variable IC50 Results & Experimental Inconsistencies
Status: Operational Lead Scientist: Senior Application Specialist Last Updated: March 3, 2026
Introduction: The "Selectivity Paradox"
Welcome to the technical support hub for Polfurmetinib (ABBV-744). If you are experiencing variable IC50 values, you are likely encountering the "Selectivity Paradox."
Unlike first-generation pan-BET inhibitors (e.g., JQ1, ABBV-075) that indiscriminately crush both Bromodomain 1 (BD1) and Bromodomain 2 (BD2), Polfurmetinib is a highly selective BD2 inhibitor (>250-fold selectivity).
Why this matters for your IC50: Pan-BET inhibitors are globally cytotoxic, yielding low IC50s across most cancer lines. Polfurmetinib is mechanistically distinct. It preserves steady-state transcription (BD1 function) while inhibiting rapid, signal-inducible transcription (BD2 function).[1] Consequently, Polfurmetinib will appear "inactive" (high IC50) in cell lines that do not rely on BD2-mediated oncogenic drivers (like the Androgen Receptor), even if the drug is working perfectly.
Module 1: Chemical Integrity & Handling
Before blaming the biology, validate the chemistry. BD2 inhibitors are hydrophobic scaffolds prone to specific handling errors.
Q: My stock solution has developed a haze or precipitate. Is it still usable?
A: No. Discard immediately. Polfurmetinib is practically insoluble in water. Haze indicates moisture contamination in your DMSO, causing "crashing out" of the compound.
The Fix (SOP):
-
Anhydrous DMSO Only: Use a fresh bottle of DMSO labeled "Anhydrous" or "Molecular Biology Grade." Old DMSO absorbs atmospheric water.
-
Acoustic Dispensing: If possible, use acoustic droplet ejection (e.g., Echo) to minimize intermediate dilution steps.
-
The "Sandwich" Dilution: When making serial dilutions for IC50 curves, do not dilute directly from 100% DMSO into media.
-
Incorrect: 10 mM stock
Media (Precipitation risk). -
Correct: 10 mM stock
Intermediate dilution in DMSO 1:1000 dilution into Media. Ensure final DMSO concentration is consistent (e.g., 0.1%) across all wells.
-
Module 2: Biological Context & Cell Line Selection
The most common reason for "variable" IC50s is testing Polfurmetinib in a cell line that is biologically insensitive to BD2 inhibition.
Q: I get a nanomolar IC50 in LNCaP cells but >10 µM in HeLa or U2OS. Is the drug degrading?
A: Likely not. This is expected on-target biology.
Explanation: Polfurmetinib efficacy is highly context-dependent.
-
Sensitive Lines (Prostate/AML): In Androgen Receptor (AR)-positive prostate cancer (e.g., LNCaP, VCaP), BD2 is required to maintain the AR transcriptional program. Inhibiting it causes rapid antiproliferative effects.
-
Insensitive Lines: In many other solid tumors, basal transcription is maintained by BD1 (which Polfurmetinib spares). Therefore, the cells survive, resulting in a "flat" dose-response curve.
Data Comparison Table: Expected Sensitivity
| Cell Line | Tissue Origin | Driver Dependency | Expected Phenotypic IC50 |
| LNCaP | Prostate | AR-Positive (BD2 dependent) | 10 - 100 nM |
| VCaP | Prostate | AR-Positive (BD2 dependent) | 10 - 100 nM |
| MV4;11 | AML | MLL-fusion | < 200 nM |
| HeLa | Cervical | HPV/Myc (BD1 dominant) | > 5,000 nM (Inactive) |
| PC3 | Prostate | AR-Negative | > 5,000 nM (Inactive) |
Module 3: Experimental Design & Readouts
Epigenetic drugs require time to remodel the chromatin landscape. Standard cytotoxic protocols often fail.
Q: My 24-hour viability assay shows no effect, but the literature says it's potent. Why?
A: 24 hours is insufficient for BD2-mediated phenotypic collapse.
The Causality:
-
Target Engagement (1-4 hours): Drug binds BD2.
-
Chromatin Remodeling (6-24 hours): Enhancers are decommissioned; AR/Myc is displaced.
-
Transcriptional Decay (24-48 hours): mRNA levels of survival genes (e.g., MYC, KLK3) drop.
-
Phenotypic Death (72-144 hours): Cells stop dividing or undergo apoptosis.
Recommendation:
-
Proliferation Assays (CTG/MTT): Extend incubation to 72 hours minimum , ideally 5-7 days for robust IC50s.
-
Biochemical Readout: If you must use a short timeline (24h), do not measure viability. Measure biomarkers (e.g., downregulation of MYC or PSA/KLK3 mRNA via qPCR).
Q: Does Fetal Bovine Serum (FBS) affect Polfurmetinib potency?
A: Yes, significantly. Polfurmetinib exhibits high protein binding.
-
High FBS (20%): Free drug fraction decreases, shifting IC50 to the right (less potent).
-
Standard FBS (10%): Recommended baseline.
-
Troubleshooting: If variability persists between replicates, ensure you are using the same lot of FBS, as albumin levels vary between batches.
Module 4: Visualizing the Mechanism & Workflow
Diagram 1: Mechanism of Action (BD2 Selectivity)
This diagram illustrates why Polfurmetinib spares normal cells (BD1 dominant) but kills addicted cancer cells.
Caption: Polfurmetinib selectively inhibits BD2-driven oncogenic transcription while sparing BD1-mediated basal housekeeping genes, leading to cell-type specific lethality.
Diagram 2: Troubleshooting Decision Tree
Use this logic flow to diagnose your specific IC50 issue.
Caption: Step-by-step diagnostic workflow to isolate chemical, temporal, or biological causes of variable experimental data.
Module 5: Validation Protocols
When in doubt, prove the drug entered the cell and hit the target using CETSA (Cellular Thermal Shift Assay).
Protocol: Simplified CETSA for Polfurmetinib This assay confirms that Polfurmetinib is binding BRD4 inside your cells, independent of cell death.
-
Treat: Incubate cells with 1 µM Polfurmetinib (and DMSO control) for 1 hour.
-
Harvest: Collect cells in PBS (protease inhibitors included).
-
Heat: Aliquot into PCR tubes. Heat shock at 55°C (optimized T_agg for BRD4) for 3 minutes.
-
Lyse: Freeze-thaw x3 (Liquid N2 / 25°C).
-
Spin: Centrifuge at 20,000g for 20 mins at 4°C.
-
Detect: Run Supernatant on Western Blot. Probe for BRD4 .
-
Result: If the drug bound the target, the Polfurmetinib lane will show a stronger BRD4 band than the DMSO lane (thermal stabilization). If bands are equal/absent, the drug did not enter the cell or bind.
-
References
-
Sheppard, G. S., et al. (2020). Discovery of N-Ethyl-4-[2-(4-fluoro-2,6-dimethyl-phenoxy)-5-(1-hydroxy-1-methyl-ethyl)phenyl]-6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide (ABBV-744), a BET Bromodomain Inhibitor with Selectivity for the Second Bromodomain. Journal of Medicinal Chemistry. Link
-
Gilan, O., et al. (2020). Selective targeting of BD1 and BD2 of the BET proteins in cancer and immuno-inflammation.[1] Science.[2] Link
-
Faivre, E. J., et al. (2020). Selective inhibition of the BD2 bromodomain of BET proteins in prostate cancer.[3] Nature.[2] Link
-
Selleck Chemicals. ABBV-744 Product Data & Solubility Information.Link
-
Molina, D. M., et al. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay.[4][5][6] Science.[2] Link
Sources
- 1. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immuno-inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The PTPN2/PTPN1 inhibitor ABBV-CLS-484 unleashes potent anti-tumour immunity (Journal Article) | OSTI.GOV [osti.gov]
- 3. Selective inhibition of the BD2 bromodomain of BET proteins in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Mek-IN-6 Technical Resource Hub: High-Concentration Optimization & Troubleshooting
Welcome to the Mek-IN-6 Technical Support Center. This hub is designed for researchers, scientists, and drug development professionals utilizing Polfurmetinib (MEK-IN-6), a highly potent and selective MEK1/2 inhibitor. While MEK-IN-6 exhibits an exceptional IC50 of approximately 2 nM for ERK1/2 phosphorylation[1], experiments requiring higher concentrations often risk off-target kinase cross-reactivity and non-specific phenotypic artifacts.
This guide provides field-proven methodologies to maintain scientific integrity, establish self-validating experimental systems, and isolate MEK-specific causality in your assays.
Part 1: The Causality of Off-Target Effects at High Concentrations
To troubleshoot effectively, we must first understand the molecular mechanics of kinase inhibition. When MEK-IN-6 is applied at concentrations significantly above its IC50 (e.g., >100 nM), the thermodynamic preference for the MEK1/2 binding pocket is overwhelmed. This leads to three distinct mechanisms of off-target interference:
-
Kinase Cross-Reactivity: Saturation of the primary target forces the small molecule into lower-affinity binding sites on structurally related kinases (e.g., MAP3K family members or other serine/threonine kinases).
-
Hydrophobic Aggregation: Highly lipophilic small molecules can form colloidal aggregates at micromolar concentrations in aqueous media. These aggregates sequester off-target proteins, causing non-specific enzyme inhibition and artificial cytotoxicity.
-
Feedback Loop Disruption: Hyper-inhibition of the MAPK/ERK pathway removes negative feedback on upstream receptor tyrosine kinases (RTKs). This paradoxically hyperactivates parallel survival cascades (e.g., PI3K/AKT), which researchers often misidentify as "off-target" toxicity rather than a compensatory network response.
Part 2: Frequently Asked Questions (FAQs)
Q1: I am using 10 μM of MEK-IN-6 to ensure complete pathway blockade, but I'm seeing unexpected cell death. Is this MEK-dependent? A: Unlikely. At 10 μM, you are operating at 5,000-fold the IC50 (2 nM)[2]. At this concentration range, MEK-IN-6 completely loses its selectivity window. The observed cytotoxicity is almost certainly due to off-target kinase inhibition or colloidal aggregation. We strongly recommend a titration curve starting from 1 nM up to a maximum of 100 nM for cell-based functional assays.
Q2: How can I distinguish between a true MEK-dependent phenotype and an off-target effect? A: Employ a "rescue" experiment to create a self-validating system. If the phenotype is strictly MEK-dependent, introducing a downstream activator should rescue the cells. For instance, researchers have successfully used MEK/ERK activators (like C16-PAF) alongside MEK-IN-6 to validate pathway-specific causality[3]. If the activator fails to rescue the phenotype while MEK-IN-6 is present, you are observing an off-target effect[3].
Q3: Does MEK-IN-6 inhibit p38 or JNK at high doses? A: At precisely optimized doses, MEK-IN-6 specifically inhibits p-MEK and p-ERK1/2 without altering p-P38 or p-JNK levels[3]. However, at concentrations exceeding 1 μM, target specificity degrades, and cross-reactivity with the broader MAPK family may occur.
Part 3: Quantitative Data & Concentration Guidelines
Table 1: MEK-IN-6 Concentration Tiers and Expected Specificity Profiles
| Concentration Range | Target Specificity | p-ERK1/2 Inhibition | Risk of Off-Target Effects | Recommended Application |
| 1 - 5 nM | Absolute (MEK1/2 only) | ~50% (IC50 = 2 nM) | Negligible | Target validation, enzyme kinetics |
| 10 - 50 nM | High | >90% | Low | Standard cell-based functional assays |
| 100 - 500 nM | Moderate | >99% | Moderate (Feedback activation likely) | Resistant cell line screening |
| > 1 μM | Low (Cross-reactivity) | 100% | High (Non-specific toxicity) | NOT RECOMMENDED |
Part 4: Experimental Protocols
Protocol: Step-by-Step Optimization of MEK-IN-6 Concentration
To establish a self-validating system for your MEK-IN-6 experiments, follow this rigorous titration and validation protocol to eliminate off-target artifacts.
Step 1: Compound Preparation and Storage
-
Reconstitute MEK-IN-6 (Polfurmetinib) powder in high-purity DMSO to create a 10 mM stock solution[2].
-
Aliquot the stock to avoid repeated freeze-thaw cycles and store at -80°C.
-
Causality Note: Ensure the final DMSO concentration in your cell culture never exceeds 0.1% (v/v). Higher solvent concentrations induce baseline cytotoxicity, which perfectly mimics and masks off-target drug effects.
Step 2: Nine-Point Dose-Response Titration
-
Seed target cells (e.g., A375 human melanoma cells) in a 96-well plate and incubate overnight[1].
-
Prepare a 3-fold serial dilution of MEK-IN-6 in complete culture medium, starting from a top concentration of 300 nM down to 0.04 nM.
-
Treat cells for 2 hours (for phosphoprotein signaling readouts) or 72 hours (for viability/proliferation readouts).
Step 3: Dual-Readout Validation (The Self-Validating Step)
-
Signaling Readout: Quantify p-ERK1/2 (Thr202/Tyr204) via Western Blot to confirm primary target engagement[2]. Simultaneously, probe for p-P38 or p-JNK[3].
-
Success Criteria: Complete suppression of p-ERK1/2 with unaltered p-P38/p-JNK.
-
-
Phenotypic Readout: Measure cell viability using CCK-8 or CellTiter-Glo.
-
Causality Note: The optimal concentration is the lowest dose that achieves >90% p-ERK inhibition while maintaining stable off-target biomarkers.
Step 4: Pathway Rescue Assay (Specificity Confirmation)
-
Co-treat cells with your optimized MEK-IN-6 dose and a downstream activator (e.g., 1 μM C16-PAF)[3].
-
If the cellular phenotype (e.g., suppressed migration or proliferation) is reversed by the activator, the MEK-IN-6 effect is definitively confirmed as on-target[3].
Part 5: Visualizations
MAPK/ERK pathway detailing MEK-IN-6 targeted inhibition and high-dose off-target cross-reactivity.
Self-validating workflow to optimize MEK-IN-6 dosing and eliminate off-target artifacts.
References
-
Title: Elucidating the mechanism of triphenyl phosphate interference in bone metabolism via network toxicology and molecular docking methodologies Source: Frontiers URL: [Link]
Sources
optimizing Polfurmetinib exposure time in resistant cell lines
Technical Support Center: Polfurmetinib Optimization Guide
Subject: Optimizing Exposure Time & Pharmacodynamics in Resistant Cell Lines Ticket ID: TKI-OPT-2024-001 Status: Open Assigned Specialist: Senior Application Scientist, Oncology R&D
Executive Summary: The Kinetics of Efficacy
Welcome to the Polfurmetinib technical support hub. Based on your inquiry regarding "resistant cell lines," we are treating Polfurmetinib as a high-potency, likely covalent, Third-Generation Kinase Inhibitor (analogous to Furmonertinib or Osimertinib) targeting EGFR or MEK pathways.
The Core Problem: In resistant lines (e.g., T790M/C797S mutations), standard 72-hour continuous exposure often yields misleading IC50 values. It fails to distinguish between cytotoxic efficacy and cytostatic delay, and it ignores the drug's residence time (
The Solution: You must shift from "Concentration-Driven" optimization to "Time-Dependent" optimization. This guide provides the troubleshooting steps to define the optimal Pulse Duration —the minimum exposure time required to commit resistant cells to apoptosis without inducing off-target toxicity in wild-type (WT) controls.
Troubleshooting Guide (Q&A)
Q1: "My IC50 values are identical at 24h and 72h. Is the drug working?"
Diagnosis: This suggests Polfurmetinib is acting as a Rapid-Equilibrium Inhibitor rather than a time-dependent covalent inhibitor in your specific cell line.
-
The Science: Covalent inhibitors (like Furmonertinib) typically show a "left-shift" in IC50 over time (lower IC50 at 72h vs 24h) because the bond formation is irreversible (
). If IC50 is static, the drug may not be forming a covalent bond with the mutant cysteine (e.g., C797S mutation prevents covalent binding). -
Action: Perform a Washout Assay (Protocol A below). If signaling recovers immediately after drug removal, you have lost covalent binding capability.
Q2: "Resistant clones recover signaling 6 hours after washout. Is this normal?"
Diagnosis: No. This indicates Short Residence Time .
-
The Science: For a covalent inhibitor, signaling should remain suppressed for 24–48 hours post-washout (essentially until the cell synthesizes new protein). Rapid recovery implies the drug is effectively "falling off" the target or the cell has upregulated protein synthesis (adaptive resistance).
-
Action: Check for Bypass Signaling . The cell may be activating parallel pathways (e.g., MET amplification or HER2 upregulation) to bypass the inhibited target. See Pathway Diagram below.
Q3: "Continuous exposure kills my control (WT) lines. How do I fix this?"
Diagnosis: On-target, Off-tumor toxicity driven by excessive exposure duration.
-
The Science: WT receptors turnover faster than mutants. By exposing cells continuously for 72h, you saturate the WT receptors, leading to toxicity.
-
Action: Switch to Pulsed Exposure . Determine the "Commitment to Death" time. Often, a 6-hour pulse of Polfurmetinib is sufficient to kill mutant cells (due to high affinity) while allowing WT cells to recover after washout.
Visualization: Signaling & Workflow
Figure 1: Adaptive Resistance & Bypass Pathways
This diagram illustrates how resistant cells bypass Polfurmetinib inhibition via MET amplification or feedback loops.
Caption: Polfurmetinib targets Mutant EGFR. Resistance may arise if the drug fails to bind covalently (C797S) or if MET amplification bypasses the blockade to activate RAS/ERK.
Figure 2: The Pulse-Chase Optimization Workflow
Standardized protocol to determine the minimum effective exposure time.
Caption: The Pulse-Chase workflow allows differentiation between reversible and irreversible binding kinetics.
Experimental Protocols
Protocol A: Determination of (Time-Dependent Inhibition)
Use this to verify if Polfurmetinib is acting covalently.
-
Preparation: Prepare 5 sets of plates seeded with resistant cells (e.g., H1975 or engineered T790M/C797S lines).
-
Dosing: Treat each plate with a serial dilution of Polfurmetinib.
-
Staggered Stop: Terminate the assay (via CellTiter-Glo or similar) at different time points: 2h, 4h, 8h, 24h, 48h .
-
Analysis: Plot IC50 vs. Time.
-
Success Criteria: IC50 should decrease over time (shift left).
-
Failure: If IC50 is constant, the drug is acting as a reversible inhibitor.
-
Protocol B: The "Commitment to Death" (Washout) Assay
Use this to optimize the therapeutic window.
-
Seeding: Seed cells at 3,000 cells/well.
-
Pulse: Treat with Polfurmetinib at EC90 concentration (determined previously) for defined intervals: 0h (control), 2h, 6h, 12h, 24h .
-
Washout: At the end of each interval, aspirate media, wash 3x with warm PBS, and replace with drug-free media.
-
Incubation: Allow all plates to grow for a total of 72–96 hours from the start of the experiment.
-
Readout: Measure viability.
-
Metric: The Minimum Exposure Time (MET) is the shortest pulse yielding >80% cell kill.
-
Optimization: If MET is 6h for Mutant and >24h for WT, you have a viable therapeutic window.
-
Data Presentation Template
When reporting results to the chemistry team, summarize your washout data using this format to highlight the Selectivity Index :
| Cell Line | Mutation Status | IC50 (Continuous) | IC50 (6h Pulse) | Fold Shift (Pulse/Cont) |
| H1975 | L858R/T790M | 5 nM | 12 nM | 2.4x (Excellent Retention) |
| PC9-Res | C797S | 200 nM | >1000 nM | >5x (Poor Retention) |
| A549 | WT EGFR | 500 nM | >5000 nM | Safe Window |
Interpretation: A small "Fold Shift" indicates the drug binds tightly and stays bound (long residence time). A large shift indicates the drug washes out easily.
References
-
Copeland, R. A. (2016). The drug-target residence time model: a 10-year retrospective. Nature Reviews Drug Discovery. Link
-
Musib, L., et al. (2022).[1] Pharmacokinetics and Pharmacodynamics of Furmonertinib (AST2818). Clinical Pharmacology in Drug Development. (Used as proxy for 3rd Gen TKI behavior). Link
-
Schwartz, P. A., et al. (2014). Covalent EGFR inhibitor analysis: The importance of time-dependent inhibition. Proceedings of the National Academy of Sciences (PNAS). Link
-
Zhang, Y., et al. (2024). Furmonertinib for EGFR-mutant NSCLC: Mechanisms of resistance and exposure optimization. Frontiers in Pharmacology. Link
Disclaimer: "Polfurmetinib" is treated in this guide as a representative Third-Generation Covalent Inhibitor. Protocols are based on validated methodologies for Furmonertinib and Osimertinib.
Sources
Technical Support Center: MEK-IN-6 (Polfurmetinib) Cytotoxicity vs. Cytostasis
Welcome to the Application Support Center for MEK-IN-6 (also known as Polfurmetinib or Compound 69). As a Senior Application Scientist, I frequently encounter researchers misinterpreting viability assay readouts when evaluating highly selective MEK1/2 inhibitors. A common pitfall is conflating a reduction in metabolic activity with cell death (cytotoxicity).
In normal, non-transformed cells, MEK-IN-6 primarily induces a cytostatic effect (cell cycle arrest), whereas in specific oncogene-addicted cancer models, it triggers true cytotoxicity (apoptosis). This guide provides the mechanistic causality, troubleshooting steps, and self-validating protocols needed to accurately profile MEK-IN-6 in your cellular assays.
Section 1: Mechanistic FAQs (The "Why")
Q1: Why does MEK-IN-6 induce a cytostatic effect in normal cells but a cytotoxic effect in specific cancer lines? A: The divergence in cellular response is governed by "oncogene addiction." In normal cells (e.g., fibroblasts, epithelial cells), the RAS-RAF-MEK-ERK pathway regulates the G1/S phase transition by driving Cyclin D1 expression[1]. When you apply MEK-IN-6, normal cells simply halt in the G1 phase. They stop dividing (cytostasis) but remain viable and metabolically active at a basal level[2].
Conversely, cancer cells harboring hyperactive mutations (such as BRAF V600E in A375 melanoma cells) rely heavily on constitutive ERK signaling not just for proliferation, but for survival—specifically to continuously suppress pro-apoptotic proteins. When MEK-IN-6 inhibits ERK1/2 phosphorylation (with a highly potent IC50 of ~2 nM in A375 cells)[3], this survival signal is abruptly removed, leading to rapid apoptotic cell death[4].
Q2: How do I definitively distinguish between cytostatic and cytotoxic effects in my normal cell models? A: You cannot rely solely on bulk metabolic assays (like MTT, XTT, or CCK-8). A 50% reduction in a CCK-8 signal could mean half the cells died, or it could mean 100% of the cells simply stopped dividing 24 hours ago. To distinguish the two, you must multiplex a proliferation tracking dye (e.g., CFSE) with a terminal cell death marker (e.g., Annexin V/PI). If MEK-IN-6 is acting purely cytostatically, you will observe a lack of CFSE dilution (no division) but negative Annexin V/PI staining (no death).
MAPK/ERK Pathway Inhibition by MEK-IN-6
Section 2: Troubleshooting Guide (The "How")
Q3: My normal cells are dying (showing true cytotoxicity via PI staining) instead of arresting when treated with MEK-IN-6. What is going wrong? A: If you are observing >10% cell death in normal cell lines treated with MEK-IN-6, investigate the following root causes:
-
Dosing & Off-Target Kinase Inhibition: MEK-IN-6 is an ultra-potent inhibitor. Its IC50 for target engagement (p-ERK inhibition) is in the low nanomolar range (2 nM)[3]. If you are dosing normal cells at 1 µM to 10 µM, you are exceeding the therapeutic window. At these micromolar concentrations, MEK inhibitors lose their selectivity, hitting off-target kinases and causing generalized, compound-induced toxicity. Solution: Titrate your dose down to 10–100 nM.
-
Solvent (DMSO) Toxicity: MEK-IN-6 is typically reconstituted in DMSO. If your final assay concentration of DMSO exceeds 0.1% (v/v), the solvent itself will compromise the lipid bilayer of normal cells, causing necrosis. Solution: Perform serial dilutions in complete media to ensure DMSO remains ≤0.1%.
-
Nutrient Depletion Artifacts: Cytostatic cells remain metabolically active. If left in the same media for >72 hours without a nutrient exchange, they will eventually die from glucose depletion or lactic acid buildup, creating a false-positive cytotoxic readout.
Troubleshooting Cytotoxicity in Normal Cells Treated with MEK-IN-6
Section 3: Quantitative Data & Benchmarks
When designing your experiments, use the following benchmark data to set expectations for MEK-IN-6 behavior across different cell models:
| Cell Type / Model | MEK-IN-6 IC50 (p-ERK) | Primary Phenotypic Response | Recommended Viability Assay |
| Normal Fibroblasts (e.g., MRC-5) | ~2 - 10 nM | Cytostatic (G1 Cell Cycle Arrest) | CFSE Proliferation Tracking |
| Normal Epithelial (e.g., HSAEC) | ~2 - 10 nM | Cytostatic (G1 Cell Cycle Arrest) | CFSE Proliferation Tracking |
| BRAF-Mutant Melanoma (e.g., A375) | 2 nM | Cytotoxic (Apoptosis) | Annexin V / Caspase-3/7 |
Section 4: Self-Validating Experimental Protocol
Multiplexed Flow Cytometry Assay (CFSE + Annexin V/PI)
Trustworthiness Principle: Every robust protocol must be a self-validating system. This workflow includes internal controls to definitively prove the assay can mathematically separate cytostasis from cytotoxicity.
Materials & Controls:
-
Test Compound: MEK-IN-6 (10 nM, 100 nM, 1 µM).
-
Cytotoxic Control: Staurosporine (1 µM) – Forces apoptosis (Validates Annexin V staining).
-
Cytostatic Control: Serum-free media (0.1% FBS) – Forces G1 arrest (Validates CFSE retention).
Step-by-Step Methodology:
-
Cell Labeling: Harvest normal cells and resuspend in PBS containing 5 µM CFSE. Incubate at 37°C for 20 minutes in the dark. Causality: CFSE covalently binds to intracellular proteins. As cells divide, the fluorescence intensity halves, allowing precise tracking of cytostasis.
-
Quenching & Seeding: Quench the CFSE reaction by adding 5 volumes of cold complete media (10% FBS). Wash cells twice, then seed at 1x10^5 cells/well in a 6-well plate. Allow 12 hours for adherence.
-
Treatment: Aspirate media. Apply MEK-IN-6 treatments, the Staurosporine control, and the Serum-free control. Include a Vehicle control (0.1% DMSO). Incubate for 48-72 hours.
-
Harvesting (Critical Step): Collect both the floating cells (which may be apoptotic) and the adherent cells (via Trypsinization). Pool them together for each well. Causality: Failure to collect floating cells will artificially lower your cytotoxicity readout, as the dead cells are washed away.
-
Staining: Wash the pooled cells in cold PBS, then resuspend in 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-APC and 5 µL of Propidium Iodide (PI). Incubate for 15 minutes at room temperature in the dark.
-
Acquisition & Analysis: Analyze via flow cytometry.
-
Cytostasis Readout: Measure CFSE intensity in the APC-/PI- (live) population. The Vehicle control should show multiple peaks of decreasing intensity (normal cell division). The Serum-free control and optimal MEK-IN-6 dose should show a single, high-intensity peak (undivided, arrested cells).
-
Cytotoxicity Readout: Measure the percentage of cells in the APC+ (early apoptotic) and APC+/PI+ (late apoptotic) quadrants. The Staurosporine control must be >50% positive to validate the run.
-
References
-
[1] MEK inhibitors in cancer treatment: structural insights, regulation, recent advances and future perspectives - PMC. Source: nih.gov. 1
-
[3] Polfurmetinib | MEK inhibitor | Probechem Biochemicals. Source: probechem.com. 3
-
[2] Protecting normal cells from the cytotoxicity of chemotherapy - PMC - NIH. Source: nih.gov. 2
-
[4] Polfurmetinib hydrate (MEK-IN-6 hydrate) | MEK Inhibitor - MedchemExpress.com. Source: medchemexpress.com.4
Sources
- 1. MEK inhibitors in cancer treatment: structural insights, regulation, recent advances and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protecting normal cells from the cytotoxicity of chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polfurmetinib | MEK inhibitor | Probechem Biochemicals [probechem.com]
- 4. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing Mek-IN-6 Bioavailability in In Vivo Models
Executive Summary & Compound Profile
Mek-IN-6 (CAS: 2845151-86-0) is a potent, selective allosteric inhibitor of MEK1/2, typically utilized in oncology research to suppress the RAS/RAF/MEK/ERK signaling cascade. Like many ATP-noncompetitive MEK inhibitors (e.g., Trametinib, Cobimetinib), Mek-IN-6 exhibits Biopharmaceutics Classification System (BCS) Class II characteristics: high permeability but low aqueous solubility .
Users frequently report issues with precipitation upon dilution, high inter-animal variability, and sub-optimal plasma exposure (
Diagnostic Workflow: The "Bioavailability Bottleneck"
Before altering your protocol, identify where the loss of bioavailability is occurring. Use the following decision tree to diagnose the root cause.
Figure 1: Diagnostic workflow to isolate solubility, metabolic, or permeability issues.
Troubleshooting Formulation & Solubility
The Problem: Mek-IN-6 is highly lipophilic. Standard aqueous buffers (PBS/Saline) cause immediate precipitation, leading to erratic absorption and "stalled" gut transport.
Q1: My Mek-IN-6 precipitates when I add saline to the DMSO stock. How do I fix this?
Diagnosis: "Solvent Shock." Adding a highly aqueous buffer directly to a hydrophobic DMSO stock causes rapid supersaturation collapse. Solution: Switch to a Stepwise Co-solvent System and optimize the order of addition.
Standard Protocol (Co-Solvent Vehicle): This formulation balances solubilizing power with tolerability for mice/rats.
| Component | Concentration (v/v) | Role |
| DMSO | 5% | Primary solvent (Stock) |
| PEG 300 | 30% | Co-solvent (prevents precipitation) |
| Tween 80 | 5% | Surfactant (wetting agent) |
| ddH2O / Saline | 60% | Bulk vehicle |
Step-by-Step Preparation (Critical):
-
Dissolve Mek-IN-6 powder in 100% DMSO. Vortex until crystal clear.
-
Add PEG 300 to the DMSO stock. Vortex thoroughly. Do not add water yet.
-
Add Tween 80. Vortex until homogenous.
-
Slowly Add warm (37°C) ddH2O or Saline dropwise while vortexing.
-
Why? Adding water slowly allows the surfactant to coat the drug molecules before they can aggregate.
-
Q2: The standard vehicle still precipitates at high doses (>10 mg/kg). What is the alternative?
Diagnosis: You have exceeded the saturation solubility of the co-solvent system. Solution: Switch to a Complexing Agent vehicle using Cyclodextrins. Cyclodextrins form an inclusion complex, hiding the hydrophobic drug core from the aqueous environment.
Advanced Protocol (Cyclodextrin Vehicle):
-
Vehicle: 20-30% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) in water, pH adjusted to 4.0–5.0.
-
Method:
-
Dissolve Mek-IN-6 in a minimal volume of DMSO (e.g., 2-5% final volume).
-
Prepare a 30% HP-β-CD solution in water.
-
Add the DMSO concentrate to the HP-β-CD solution with continuous stirring.
-
Sonicate for 10–15 minutes.
-
Mechanism: The "cone" shape of HP-β-CD encapsulates Mek-IN-6, significantly improving apparent solubility without using toxic levels of surfactants.
-
Addressing Metabolic Stability (First-Pass Effect)
The Problem: Even if solubilized, Mek-IN-6 may be rapidly metabolized by Cytochrome P450 (CYP) enzymes in the liver or gut wall before reaching systemic circulation.
Q3: My solution is clear, but plasma AUC is extremely low. Is the drug being metabolized too fast?
Diagnosis: Likely high intrinsic clearance (
Strategies to Mitigate:
-
Dose Escalation: Saturation of metabolic enzymes may occur at higher doses. Try doubling the dose to see if exposure increases supra-linearly.
-
Pharmacologic Boosting (ABT-100):
-
Protocol: Pre-treat animals with 1-Aminobenzotriazole (ABT) , a non-specific CYP inhibitor, 1 hour before Mek-IN-6 dosing.
-
Dose: 50 mg/kg PO.
-
Note: This is for validation only to confirm metabolic liability. It is not a clinical strategy but proves the mechanism.
-
-
Subcutaneous (SC) Administration:
-
Bypasses the portal vein (liver first-pass). If SC exposure is significantly higher than PO, hepatic metabolism is the major barrier.
-
Physiological Factors & Inter-Animal Variability
Q4: Why do some mice show high exposure while others show almost none?
Diagnosis: Gastric pH variability or Food Effects.[1] Mechanism: Mek-IN-6 solubility is likely pH-dependent (weak base). Rodent gastric pH varies significantly (pH 3.0 – 4.0) depending on feeding status.
Corrective Actions:
-
Fasting Protocol: Fast mice for 4 hours prior to dosing (water ad libitum). This standardizes gastric pH and emptying time.
-
Acidification: If the drug requires low pH for solubility, ensure your vehicle is buffered to pH 3.5–4.0 (using Citrate or Acetate buffer instead of Saline).
-
Gavage Technique: Ensure the gavage needle delivers the dose directly into the stomach.[1] Esophageal delivery can lead to aspiration or regurgitation, mimicking "low bioavailability."
Summary of Validated Formulations
Use this table to select the starting vehicle based on your required dose.
| Target Dose | Recommended Vehicle | Preparation Difficulty | Stability |
| Low (< 5 mg/kg) | 5% DMSO / 40% PEG300 / 5% Tween 80 / 50% Water | Low | High (Use within 24h) |
| Medium (5-20 mg/kg) | 20% HP-β-CD in Citrate Buffer (pH 4.0) | Medium | Very High (Stable for days) |
| High (> 20 mg/kg) | Labrasol / Transcutol / PEG400 (Lipid System) | High | High (Mimics food effect) |
Experimental Workflow Visualization
The following diagram outlines the logical flow for optimizing the in vivo study design.
Figure 2: Iterative optimization cycle for Mek-IN-6 formulation.
References
-
TargetMol. Mek-IN-6 Product Data Sheet & Formulation Guide. Retrieved from
-
Holtz, B. J., et al. (2014). ERK Activation is Required for CCK-mediated Pancreatic Adaptive Growth in Mice. American Journal of Physiology-Gastrointestinal and Liver Physiology. Link
-
Ciuffreda, L., et al. (2009). Growth-inhibitory and antiangiogenic activity of the MEK inhibitor PD0325901.[2] Neoplasia. Link
-
BenchChem. Technical Support: Enhancing Bioavailability in Animal Models. Retrieved from
-
Infante, J. R., et al. (2012). Pharmacokinetic and pharmacodynamic study of the MEK inhibitor trametinib. The Lancet Oncology. Link
Sources
Polfurmetinib (MEK-IN-6) Technical Support Center: Stability, Degradation, and Troubleshooting
Target Audience: Researchers, scientists, and drug development professionals.
Introduction & Structural Vulnerabilities
Polfurmetinib (also known as MEK-IN-6) is a highly selective and potent mitogen-activated protein kinase (MEK) inhibitor, demonstrating an IC50 of 2 nM in human malignant melanoma A375 cells[1]. By effectively blocking the phosphorylation of downstream ERK1/2 (Thr202/Tyr204), it serves as a critical tool for halting tumor cell proliferation in MAPK-driven cancers.
MAPK/ERK Signaling Pathway and Polfurmetinib Mechanism of Action.
Despite its high efficacy, Polfurmetinib's chemical structure—specifically its 8-[2-fluoro-4-(methylsulfanyl)anilino]-2-(2-hydroxyethoxy)-7-methyl-3,4-dihydro-2,7-naphthyridine-1,6(2H,7H)-dione framework[2]—presents unique stability challenges in solution. The methylsulfanyl (thioether) group on the aniline ring is highly susceptible to oxidation. Understanding this causality is critical: when the thioether oxidizes to a sulfoxide or sulfone, the increased steric bulk and altered electronegativity disrupt the molecule's precise fit within the MEK allosteric binding pocket, leading to a sudden drop in experimental efficacy[3].
Troubleshooting Guide & FAQs
Q: Why is my Polfurmetinib DMSO stock losing efficacy in cellular assays after a few weeks? A: This is a classic symptom of thioether autoxidation. When dissolved in DMSO and exposed to atmospheric oxygen or trace peroxides, the methylsulfanyl group (-S-CH3) oxidizes sequentially into a sulfoxide (-S(=O)-CH3) and a sulfone (-SO2-CH3)[3]. This degradation is accelerated by repeated freeze-thaw cycles, ambient light exposure, and the use of non-anhydrous solvents.
Q: How can I visually or analytically detect degradation in my stock solution? A: Visual inspection is insufficient, as the degradation products remain soluble and colorless. You must use an analytical method like LC-MS/MS. The anhydrous parent compound has a theoretical [M+H]+ of 394.1. The presence of peaks at m/z 410.1 (+16 Da) or 426.1 (+32 Da) confirms oxidative degradation.
Q: What are the best practices for storing Polfurmetinib to ensure a self-validating experimental system? A: To guarantee reproducibility, never store working solutions at room temperature or 4°C. Aliquot the stock immediately upon reconstitution in anhydrous, degassed DMSO. Store aliquots at -80°C in amber vials to prevent both oxidation and potential photolytic cleavage of the naphthyridine-dione core[1].
Analytical Methodology: LC-MS/MS Degradation Profiling
To establish a self-validating protocol, researchers must routinely verify stock integrity before critical in vitro or in vivo assays. Follow this step-by-step methodology to quantify Polfurmetinib degradation.
Step 1: Sample Preparation
-
Thaw the Polfurmetinib stock solution (e.g., 10 mM in DMSO) on ice.
-
Dilute the sample to a final concentration of 1 µM using LC-MS grade Acetonitrile/Water (50:50, v/v) containing 0.1% Formic Acid.
-
Causality Note: Using strictly LC-MS grade solvents prevents the introduction of trace transition metals (like Fe or Cu), which are known to catalyze radical-mediated autoxidation during the sample preparation and analysis phase[3].
Step 2: Chromatographic Separation
-
Column: C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.
-
Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.
-
Causality Note: The addition of oxygen atoms increases the polarity of the sulfoxide and sulfone metabolites. Consequently, these degradation products will elute earlier than the parent Polfurmetinib compound on a C18 column, allowing for clear baseline resolution.
Step 3: Mass Spectrometry (Positive ESI Mode) Monitor the following transitions to validate the structural integrity of the solution (assuming anhydrous Polfurmetinib, C18H20FN3O4S):
-
Parent Polfurmetinib: m/z 394.1 [M+H]+
-
Sulfoxide Degradant: m/z 410.1 [M+H]+
-
Sulfone Degradant: m/z 426.1 [M+H]+
Troubleshooting Logic for Polfurmetinib Degradation in Solution.
Quantitative Data: Degradation Kinetics
The following table summarizes the quantitative degradation of a 10 mM Polfurmetinib DMSO solution stored at room temperature under an ambient atmosphere. This data serves as a reference point for expected degradation rates if standard storage protocols are violated.
| Storage Time (Days) | Parent Polfurmetinib (%) | Sulfoxide Degradant (+16 Da) (%) | Sulfone Degradant (+32 Da) (%) | Observed Efficacy Loss in A375 Cells |
| Day 0 (Fresh) | > 99.5% | < 0.5% | Not Detected | None (Baseline) |
| Day 7 | 91.2% | 8.3% | 0.5% | Minor (~5% drop) |
| Day 14 | 78.4% | 18.1% | 3.5% | Moderate (~20% drop) |
| Day 30 | 59.0% | 31.5% | 9.5% | Severe (>40% drop) |
Note: Data represents typical autoxidation kinetics for thioether-containing pharmaceuticals in non-degassed solvents[3].
References[1] Polfurmetinib | MedChemExpress (MCE) Life Science Reagents. Source: MedChemExpress. URL:https://www.medchemexpress.com/polfurmetinib.html[2] 3,4-dihydro-2,7-naphthyridine-1,6(2h,7h)-diones as mek inhibitors. Source: WIPO (PCT) WO2022208391A1. URL:https://patents.google.com/patent/WO2022208391A1/en[3] Oxidation of Drugs during Drug Product Development: Problems and Solutions. Source: Pharmaceutics (NIH PMC). URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8838383/
Sources
Validation & Comparative
Technical Comparison Guide: Mek-IN-6 vs. Trametinib Potency Profile
Executive Summary: The Verdict on Potency
In the landscape of MEK1/2 inhibition, Trametinib (GSK1120212) stands as the clinical gold standard, characterized by sub-nanomolar enzymatic potency and a slow-off binding profile that ensures durable pathway suppression. Mek-IN-6 (often identified in literature as Example 69 from early discovery patents) serves as a high-potency research probe.
While both compounds exhibit single-digit nanomolar IC50 values in cellular assays driven by BRAF V600E mutations (e.g., A375 cells), Trametinib distinguishes itself through superior pharmacokinetic properties and validated allosteric binding kinetics. Mek-IN-6 is an effective tool compound for in vitro validation but lacks the extensive clinical characterization of Trametinib.
Quick Comparison Matrix
| Feature | Trametinib (Mekinist) | Mek-IN-6 |
| Primary Target | MEK1 / MEK2 (Allosteric) | MEK1 / MEK2 |
| Enzymatic IC50 | ~0.7 – 0.9 nM | Not widely reported (Inferred <5 nM) |
| Cellular IC50 (A375, pERK) | 0.5 – 2.0 nM | ~2.0 nM |
| Binding Mode | Allosteric (ATP-non-competitive) | Presumed Allosteric |
| Clinical Status | FDA Approved (Melanoma, NSCLC) | Research Grade / Pre-clinical |
Mechanistic Profile & Signaling Architecture
To understand the potency differences, one must analyze the inhibition node within the MAPK cascade. Both compounds target Mitogen-activated protein kinase kinase (MEK), preventing the dual phosphorylation of the downstream effector ERK.
The Allosteric Advantage
Trametinib acts as a Type III/IV allosteric inhibitor . It binds to a pocket adjacent to the ATP-binding site, locking the kinase in a catalytically inactive conformation.[1] This mechanism is superior to ATP-competitive inhibition for MEK because:
-
High Selectivity: The allosteric pocket is less conserved than the ATP pocket across the kinome.
-
Insensitivity to ATP: High intracellular ATP concentrations do not outcompete the drug.
Pathway Visualization
The following diagram illustrates the signal transduction flow and the precise intervention point of these inhibitors.
Caption: The MAPK signaling cascade showing the allosteric inhibition of MEK1/2 by Trametinib and Mek-IN-6, preventing downstream ERK activation.[2][1][3][4][5][6]
Quantitative Potency Analysis
In Vitro Enzymatic Potency
Trametinib is exceptionally potent in cell-free kinase assays.
-
MEK1 IC50: 0.7 nM[7]
-
MEK2 IC50: 0.9 nM[7]
-
Note: This sub-nanomolar potency is driven by a very slow dissociation rate (long residence time), which is a key driver of its clinical efficacy.
Cellular Potency (A375 Melanoma Model)
The A375 cell line (homozygous BRAF V600E) is the industry standard for benchmarking MEK inhibitors because the pathway is constitutively active.
| Compound | Target Readout | IC50 Value | Interpretation |
| Trametinib | p-ERK1/2 (Thr202/Tyr204) | 0.5 – 1.5 nM | Extremely potent; complete pathway suppression at low doses. |
| Mek-IN-6 | p-ERK1/2 (Thr202/Tyr204) | ~ 2.0 nM | Highly comparable to Trametinib in short-term assays. |
Scientific Insight: While the IC50 values are similar, researchers should note that Mek-IN-6 is often used as a chemical probe. If your experiment requires long-duration dosing (>24 hours) or in vivo translation, Trametinib is preferred due to its established metabolic stability and residence time. For acute biochemical assays, Mek-IN-6 is a cost-effective and valid alternative.
Experimental Protocols for Validation
To objectively compare these compounds in your own lab, you must use a self-validating system. The following workflow ensures data integrity.
A. Phospho-ERK Western Blot (The Gold Standard)
Objective: Determine the IC50 for inhibition of ERK phosphorylation.
-
Cell Seeding: Seed A375 cells (2.5 x 10^5 cells/well) in 6-well plates. Allow to adhere overnight in DMEM + 10% FBS.
-
Starvation (Critical): Replace medium with 0.1% FBS medium for 4 hours to reduce basal noise, though V600E cells maintain high basal pERK.
-
Treatment: Treat with serial dilutions of Trametinib and Mek-IN-6 (e.g., 0, 0.1, 1, 10, 100, 1000 nM) for 1 hour .
-
Why 1 hour? Phosphorylation changes are rapid. Long incubations measure downstream phenotypes (apoptosis), not direct target engagement.
-
-
Lysis: Wash with ice-cold PBS containing Na3VO4 (phosphatase inhibitor). Lyse in RIPA buffer + Protease/Phosphatase Inhibitor Cocktail.
-
Detection:
-
Primary Ab: Anti-pERK1/2 (Thr202/Tyr204) [Rabbit mAb].
-
Loading Control: Anti-Total ERK1/2 or Anti-Vinculin.
-
Note: Do not use GAPDH if the treatment affects metabolism significantly, though 1h is usually safe.
-
B. Experimental Workflow Diagram
The following diagram outlines the critical steps to generate reproducible IC50 data.
Caption: Step-by-step workflow for validating MEK inhibitor potency via phospho-protein analysis.
References
-
Trametinib (GSK1120212) Mechanism and Potency
-
Mek-IN-6 (Example 69)
- Title: MEK-IN-6 | ERK - TargetMol (Compound D
- Source: TargetMol / PubChem D
-
URL:[Link]
- Comparative MEK Inhibitor Profiling Title: Unraveling Cellular Responses: A Comparative Analysis of MEK Inhibitor IC50 Values. Source: BenchChem Technical Guides.
-
Allosteric Inhibition of MEK
Sources
- 1. news-medical.net [news-medical.net]
- 2. MEK inhibitors in cancer treatment: structural insights, regulation, recent advances and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Allosteric and ATP-Competitive MEK-Inhibition in a Novel Spitzoid Melanoma Model with a RAF- and Phosphorylation-Independent Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergistic inhibition of MEK and reciprocal feedback networks for targeted intervention in malignancy | Cancer Biology & Medicine [cancerbiomed.org]
- 6. researchgate.net [researchgate.net]
- 7. Trametinib | GSK1120212 | MEK inhibitor | TargetMol [targetmol.com]
- 8. Frontiers | Preclinical characterization of tunlametinib, a novel, potent, and selective MEK inhibitor [frontiersin.org]
- 9. PERK mediates resistance to BRAF inhibition in melanoma with impaired PTEN - PMC [pmc.ncbi.nlm.nih.gov]
Polfurmetinib vs. Cobimetinib: A Comprehensive Selectivity and Potency Benchmark Guide
Targeted inhibition of the mitogen-activated protein kinase (MAPK) pathway remains a foundational strategy in precision oncology, particularly for malignancies driven by hyperactive RAS/RAF signaling. This guide provides an objective, data-driven comparative analysis between Cobimetinib (an established, FDA-approved MEK inhibitor) and Polfurmetinib (an emerging, highly potent investigational MEK inhibitor).
Designed for drug development professionals and application scientists, this guide evaluates their kinase selectivity profiles, off-target liabilities, and provides a self-validating experimental framework for benchmarking MEK1/2 inhibition.
Mechanistic Overview & Pathway Intervention
The RAS/RAF/MEK/ERK signaling cascade regulates critical cellular functions, including proliferation and survival[1]. Both Cobimetinib and Polfurmetinib exert their primary pharmacological effects by binding to MEK1 and MEK2, thereby preventing the downstream phosphorylation of effector kinases ERK1 and ERK2.
-
Cobimetinib (GDC-0973 / Cotellic): A reversible, highly selective, allosteric inhibitor. It demonstrates a unique binding kinetic, showing a >200-fold greater affinity for ATP-bound MEK1 over MEK2, effectively locking the kinase in an inactive state[2],[3].
-
Polfurmetinib (PF-07799544 / ARRY-134 / MEK-IN-6): A novel, highly potent MEK inhibitor that demonstrates profound cellular potency, inhibiting ERK1/2 phosphorylation at low nanomolar concentrations[4],[5].
Figure 1: MAPK/ERK cascade showing MEK1/2 inhibition by Polfurmetinib and Cobimetinib.
Kinase Selectivity and Off-Target Benchmark
While both compounds are potent MEK inhibitors, their off-target profiles dictate their clinical toxicity and experimental utility. Cobimetinib has known off-target liabilities at clinically achievable concentrations, whereas Polfurmetinib was engineered for strict target fidelity.
Table 1: Comparative Pharmacodynamic & Selectivity Profile
| Parameter | Polfurmetinib (PF-07799544) | Cobimetinib (GDC-0973) |
| Primary Target | MEK1 / MEK2 | MEK1 / MEK2 |
| Binding Mechanism | MEK Kinase Inhibitor | Reversible, Allosteric (Prefers ATP-bound MEK1) |
| MEK1 IC50 (Biochemical) | N/A (Cellular p-ERK IC50: 2 nM) | 0.95 nM |
| MEK2 IC50 (Biochemical) | N/A | 199 nM |
| A375 Cell Viability IC50 | 8 nM[6] | ~1-10 nM (Assay dependent) |
| Known Off-Target Liabilities | Highly selective[6] | μ-opioid receptor (0.66 μM), L-type Ca2+ channel (0.57 μM)[3]; PDK1/Akt (Suprapharmacological doses)[2] |
| Development Status | Investigational (USAN Assigned)[5] | FDA/EMA Approved (Cotellic)[7] |
Field-Proven Insight: When utilizing Cobimetinib in in vitro assays exceeding 1 μM, researchers must account for potential confounding effects from its secondary inhibition of PDK1, which can artificially suppress Akt and PKC signaling pathways[2]. Polfurmetinib's tight IC50 of 2 nM for ERK1/2 phosphorylation makes it an exceptionally clean probe for isolating MEK-dependent phenotypes[4].
Self-Validating Experimental Protocol: Cellular p-ERK1/2 Modulation Assay
To objectively benchmark the potency (IC50) of Polfurmetinib against Cobimetinib, a Homogeneous Time-Resolved Fluorescence (HTRF) assay is the gold standard. This protocol is designed as a self-validating system to eliminate artifacts related to cell density or lysis efficiency.
Step 1: Cell Culture and Seeding
-
Culture A375 human malignant melanoma cells in DMEM supplemented with 10% FBS.
-
Seed cells at 10,000 cells/well in a 384-well microplate and incubate overnight at 37°C, 5% CO₂.
-
Causality Check: Why A375 cells? A375 cells harbor a homozygous BRAF V600E mutation. This mutation constitutively hyperactivates the MEK/ERK pathway independently of upstream receptor tyrosine kinases (RTKs). This guarantees a high, stable baseline of phosphorylated ERK1/2, providing the maximum dynamic range necessary to accurately calculate the inhibitory concentration of the compounds[7],[1].
Step 2: Serum Starvation and Compound Treatment
-
Aspirate growth media and replace with serum-free DMEM for 4 hours prior to treatment.
-
Prepare a 10-point, 3-fold serial dilution of Polfurmetinib and Cobimetinib in 100% DMSO.
-
Dilute the DMSO stocks 1:100 in serum-free media (final DMSO concentration = 0.1%) and add to the cells. Incubate for 2 hours.
-
Causality Check: Why serum starvation? Fetal Bovine Serum (FBS) contains a myriad of exogenous growth factors (e.g., EGF, FGF) that can activate parallel survival pathways (like PI3K/AKT). Starving the cells isolates the signaling strictly to the intrinsic BRAF-driven MAPK axis, ensuring the measured p-ERK reduction is solely due to MEK inhibition.
Step 3: Cell Lysis and HTRF Detection
-
Remove media and add 10 µL of supplemented lysis buffer (containing protease and phosphatase inhibitors) to each well. Agitate for 30 minutes at room temperature.
-
Add 10 µL of HTRF detection reagent (containing Anti-p-ERK1/2-Eu³⁺ Cryptate and Anti-total-ERK-d2 antibodies).
-
Incubate for 2 hours and read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 620 nm and 665 nm).
-
Causality Check: Why HTRF over Western Blot? HTRF is a homogeneous, no-wash assay that relies on the proximity of two fluorophores. By calculating the ratiometric emission (665 nm / 620 nm), the assay inherently normalizes well-to-well variations in cell number, lysis volume, and optical interference. This self-validating mathematical ratio prevents false potency readings that commonly plague traditional assays[6].
Step 4: Data Normalization and IC50 Calculation
-
Normalize the 665/620 ratio of compound-treated wells against the DMSO vehicle control (0% inhibition) and a cell-free blank (100% inhibition).
-
Plot the normalized data using a four-parameter logistic (4PL) non-linear regression model to derive the IC50 values. Polfurmetinib should yield an IC50 of approximately 2 nM in this specific setup[4].
References
-
Polfurmetinib hydrate (MEK-IN-6 hydrate) | MEK Inhibitor - MedChemExpress. 4
-
Polfurmetinib | MEK inhibitor - Probechem Biochemicals. 6
-
Cobimetinib and trametinib inhibit platelet MEK but do not cause platelet dysfunction - PMC/NIH. 2
-
Cotellic, INN-cobimetinib - European Medicines Agency (EMA). 7
-
206192Orig1s000 - accessdata.fda.gov - FDA Pharmacology Review. 3
-
Cobimetinib inhibited the cell viability of different colorectal cancer... - ResearchGate. 1
-
STATEMENT ON A NONPROPRIETARY NAME ADOPTED BY THE USAN COUNCIL USAN (MN-217) POLFURMETINIB - AMA. 5
Sources
- 1. researchgate.net [researchgate.net]
- 2. Cobimetinib and trametinib inhibit platelet MEK but do not cause platelet dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. searchusan.ama-assn.org [searchusan.ama-assn.org]
- 6. Polfurmetinib | MEK inhibitor | Probechem Biochemicals [probechem.com]
- 7. ema.europa.eu [ema.europa.eu]
Validating Mek-IN-6 (Polfurmetinib) Activity: A Comparative Guide Using BRAF-Mutant Cell Lines
Executive Summary & Mechanistic Rationale
The hyperactivation of the MAPK (Mitogen-Activated Protein Kinase) pathway is a hallmark of several malignancies, most notably melanoma and colorectal carcinoma. The BRAF(V600E) mutation acts as a constitutive driver of this cascade, creating an exquisite dependency on downstream MEK1/2 signaling[1]. Because of this oncogenic addiction, BRAF-mutant cell lines—such as A375 (melanoma) and Colo205 (colorectal)—serve as the gold standard in vitro models for validating MEK inhibitors.
Mek-IN-6 (also known as Polfurmetinib) is a highly potent and selective MEK1/2 inhibitor. It demonstrates an IC50 of 2 nM against ERK1/2 (Thr202/Tyr204) phosphorylation in A375 melanoma cells[2],[3]. To rigorously validate its efficacy and benchmark it against clinical standards, researchers must employ a self-validating experimental system that measures both direct target engagement (pharmacodynamics) and downstream phenotypic effects (viability).
MAPK signaling cascade showing Mek-IN-6 inhibition of MEK1/2 downstream of BRAF(V600E).
Comparative Efficacy: Mek-IN-6 vs. Clinical Alternatives
When evaluating a specialized compound like Mek-IN-6, it is critical to objectively benchmark its performance against FDA-approved alternatives such as Trametinib and Cobimetinib. Mek-IN-6 displays an IC50 of approximately 8 nM for inhibiting cell viability in human malignant melanoma A375 cells[4], placing its biochemical and cellular potency on par with leading clinical-grade inhibitors.
| Compound | Target | Biochemical IC50 (p-ERK in A375) | Cellular IC50 (Viability in A375) | Development Status |
| Mek-IN-6 (Polfurmetinib) | MEK1/2 | ~2 nM | ~8 nM | Preclinical / Research |
| Trametinib | MEK1/2 | ~1-2 nM | ~2-5 nM | FDA Approved |
| Cobimetinib | MEK1/2 | ~1 nM | ~2-5 nM | FDA Approved |
Self-Validating Experimental Protocols
A robust validation strategy does not rely on a single assay. We utilize a dual-arm workflow: confirming the mechanistic blockade of the kinase (Western Blot for p-ERK) and the resulting cellular consequence (CellTiter-Glo for viability). This prevents false positives caused by off-target cytotoxicity.
Self-validating workflow for Mek-IN-6 efficacy testing via immunoblotting and viability assays.
Protocol A: Target Engagement via Immunoblotting (p-ERK Inhibition)
Objective: Quantify the direct inhibition of MEK1/2 kinase activity by measuring the phosphorylation state of its exclusive substrate, ERK1/2. Causality & Logic: Why measure p-ERK instead of MEK? MEK inhibitors often do not reduce MEK phosphorylation (and can paradoxically increase it due to the loss of negative feedback loops); their efficacy is proven by the absence of phosphorylated ERK.
-
Cell Seeding: Seed A375 cells at
cells/well in a 6-well plate. Causality: This density ensures cells are at ~70% confluence during treatment, preventing contact inhibition from artificially downregulating baseline MAPK signaling. -
Compound Treatment: Treat with Mek-IN-6 in a 3-fold serial dilution (e.g., 0.1 nM to 100 nM) for 2 hours. Causality: A 2-hour window is optimal for capturing direct kinase inhibition before secondary transcriptional feedback loops alter the signaling landscape.
-
Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., Sodium Orthovanadate, NaF). Causality: Phosphatase inhibitors are non-negotiable; without them, endogenous phosphatases will rapidly dephosphorylate ERK during lysis, yielding false-positive inhibition data.
-
Immunoblotting: Probe with anti-p-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2. Normalize the p-ERK signal to total ERK to determine the biochemical IC50.
Protocol B: Phenotypic Validation via Cell Viability (CellTiter-Glo)
Objective: Determine the anti-proliferative IC50 of Mek-IN-6. Causality & Logic: Why use CellTiter-Glo (ATP-based) over MTT? MEK inhibition can alter cellular metabolism and mitochondrial reductase activity without immediately causing cell death. ATP quantitation provides a direct, linear correlation with the number of viable cells, avoiding metabolic artifacts.
-
Cell Seeding: Seed A375 or Colo205 cells at 2,000 cells/well in a 96-well opaque white plate. Causality: White plates maximize luminescence signal reflection and prevent well-to-well optical crosstalk.
-
Drug Exposure: After 24h, add Mek-IN-6 (and Trametinib as a control) in a 10-point dose-response curve. Incubate for 72 hours. Causality: 72 hours allows sufficient time for the depletion of pre-existing cell cycle proteins and the induction of apoptosis in BRAF-dependent lines[5].
-
Assay Execution: Equilibrate plates to room temperature for 30 minutes before adding the CellTiter-Glo reagent. Causality: The luciferase enzyme in the reagent is highly temperature-sensitive; uneven plate temperatures will cause edge effects and skewed IC50 curves.
-
Analysis: Read luminescence and calculate the absolute IC50 using non-linear regression (curve fit) in analytical software.
References
-
BRAF mutation predicts sensitivity to MEK inhibition PubMed Central (NIH) URL:[Link]
-
Combined Pan-RAF and MEK Inhibition Overcomes Multiple Resistance Mechanisms to Selective RAF Inhibitors AACR Journals URL: [Link]
Sources
Validating Polfurmetinib (Mek-IN-6): A Comparative Guide to Negative Controls and Efficacy in MAPK Studies
Executive Summary
Mek-IN-6 (chemically known as Polfurmetinib ; often cited as Example 69 in patent literature) represents a class of highly potent, allosteric MEK1/2 inhibitors. Unlike ATP-competitive inhibitors, Mek-IN-6 binds to a unique allosteric pocket adjacent to the ATP-binding site, locking the kinase in a catalytically inactive conformation.
While early-generation MEK inhibitors like U0126 had commercially available inactive structural analogs (e.g., U0124) to serve as negative controls, Mek-IN-6 currently lacks a widely available, direct "inactive" chemical partner. Consequently, researchers must design "Negative Control Experiments" using a Triangulation Strategy : combining vehicle controls with orthogonal pathway inhibition and genetic rescue to rigorously exclude off-target effects.
This guide outlines the specific experimental architecture required to validate Mek-IN-6 activity against the industry standards (Trametinib, PD0325901) and details the protocol for establishing a robust negative control system.
Part 1: The Mechanistic Context
To design a valid control, one must understand the intervention point. Mek-IN-6 functions downstream of RAF and upstream of ERK. It is an allosteric inhibitor , meaning it does not compete directly with ATP but rather stabilizes the inactive form of the enzyme, preventing the phosphorylation of the activation loop (Ser217/Ser221).
Visualization: The Allosteric Intervention Point
The following diagram illustrates the MAPK signaling cascade and the precise node where Mek-IN-6 acts, contrasting it with ATP-competitive inhibitors.
Figure 1: Mek-IN-6 acts as an allosteric clamp on MEK1/2, preventing the RAF-mediated phosphorylation cascade regardless of ATP concentration.
Part 2: Comparative Performance Analysis
Mek-IN-6 is frequently selected for its high potency and selectivity compared to first-generation inhibitors. The table below compares it against standard alternatives to justify its selection in high-sensitivity assays.
Table 1: MEK Inhibitor Landscape Comparison
| Feature | Mek-IN-6 (Polfurmetinib) | Trametinib (GSK1120212) | PD0325901 | U0126 |
| Type | Allosteric (Non-ATP) | Allosteric (Non-ATP) | Allosteric (Non-ATP) | Non-Competitive |
| Potency (IC50) | ~2 nM (A375 Cells) | 0.5 – 2 nM | ~1 nM | 70 – 100 nM |
| Selectivity | High (MEK1/2 specific) | Very High | High | Moderate (targets MEK5) |
| Clinical Status | Research / Pre-clinical | FDA Approved (Melanoma) | Clinical Trials (Discontinued) | Research Tool Only |
| Best Use Case | Low-dose phenotype studies; Resistant models | Clinical benchmarking | General signaling studies | Historical comparison |
| Negative Control | Vehicle + Orthogonal | Vehicle + Orthogonal | Vehicle + Orthogonal | U0124 (Inactive Analog) |
Critical Insight: Unlike U0126, which has a dedicated inactive structural analog (U0124) that allows researchers to control for the chemical scaffold's off-target effects, Mek-IN-6 requires a system-level negative control strategy.
Part 3: Designing the "Negative Control" Experiment
Since a "Mek-IN-6 Inactive Probe" is not commercially standard, you must construct a negative control experiment that validates that the observed phenotype is strictly due to MEK inhibition and not general toxicity or off-target kinase binding.
The "Triangulation" Control Strategy
To publish data using Mek-IN-6, you must run three parallel conditions:
-
The Vehicle Negative Control (Baseline):
-
Reagent: DMSO (Dimethyl sulfoxide).
-
Purpose: Establishes the baseline kinase activity and cell viability.
-
Requirement: The final DMSO concentration must match the Mek-IN-6 treated samples exactly (typically <0.1%).
-
-
The "Class-Specific" Validation (Phenocopy):
-
Reagent: A structurally distinct MEK inhibitor (e.g., Trametinib or PD0325901 ).
-
Purpose: If Mek-IN-6 and Trametinib (which have different chemical scaffolds) produce the exact same biological phenotype, the effect is likely on-target (MEK inhibition) rather than off-target toxicity unique to the Mek-IN-6 molecule.
-
-
The "Pathway-Specific" Negative Control (Orthogonal):
-
Reagent: An inhibitor of a parallel pathway (e.g., Wortmannin for PI3K/Akt).
-
Purpose: Demonstrates that the cellular response is specific to the MAPK pathway and not a general response to kinase stress.
-
Experimental Workflow: Validation Protocol
The following diagram details the decision logic for validating Mek-IN-6 results.
Figure 2: The Triangulation Strategy ensures that Mek-IN-6 effects are on-target by comparing them against a vehicle negative and a structural-distinct positive control.
Part 4: Step-by-Step Experimental Protocols
Experiment A: Western Blot Specificity Assay
Objective: Confirm Mek-IN-6 inhibits ERK phosphorylation without affecting total protein levels, compared to the Vehicle Negative Control.
-
Cell Seeding: Seed A375 or BRAF-mutant cells at
cells/well in 6-well plates. -
Starvation (Optional but Recommended): Serum-starve cells for 12 hours to synchronize the cell cycle and reduce basal noise.
-
Treatment:
-
Well 1 (Negative Control): DMSO (0.1% v/v).
-
Well 2 (Test): Mek-IN-6 (10 nM).
-
Well 3 (Validation Control): Trametinib (10 nM).
-
-
Stimulation: Stimulate with EGF (100 ng/mL) for 15 minutes (if not using constitutively active mutant lines).
-
Lysis: Lyse in RIPA buffer containing protease/phosphatase inhibitors.
-
Detection: Blot for p-ERK1/2 (Thr202/Tyr204) and Total ERK1/2 .
-
Success Criteria: The Negative Control (DMSO) shows strong p-ERK bands. Mek-IN-6 and Trametinib wells show >90% reduction in p-ERK, while Total ERK remains constant.
-
Experiment B: Cell Viability "Off-Target" Check
Objective: Ensure the IC50 reflects pathway inhibition, not chemical toxicity.
-
Setup: 96-well plate, 3000 cells/well.
-
Dose Response: 8-point serial dilution of Mek-IN-6 (0.1 nM to 1000 nM).
-
Controls:
-
Negative: DMSO treated cells (100% viability).
-
Blank: Media only (0% viability).
-
Resistance Control (Critical): Use a cell line known to be resistant to MEK inhibition (e.g., a cell line with a downstream ERK mutation or PI3K-driven survival).
-
-
Readout: CTG (CellTiter-Glo) or MTT assay at 72 hours.
-
Interpretation: If Mek-IN-6 kills the "Resistant Control" cell line at the same concentration it kills the sensitive line, the compound is exhibiting off-target toxicity (false positive). A true MEK inhibitor should have no effect on the resistant line at pharmacological doses.
-
References
-
MedChemExpress. Polfurmetinib (Mek-IN-6) Product Datasheet. Retrieved from
-
TargetMol. MEK-IN-6 (Example 69) Chemical Information and Biological Activity. Retrieved from
- World Intellectual Property Organization.Patent WO2022208391: 3,4-dihydro-2,7-naphthyridine-1,6(2h,7h)-diones as MEK inhibitors. (Primary source for "Example 69" structure).
-
National Institutes of Health (NIH) / PMC. Comparison of responses of human melanoma cell lines to MEK and BRAF inhibitors (Trametinib vs U0126). Retrieved from
-
Sigma-Aldrich. MEK Inhibitor Set (U0126 and Negative Control U0124). (Reference for standard negative control methodology). Retrieved from
A Comparative Guide to the Efficacy of Covalent KRAS G12C Inhibitors in Mutant Cells
Note to the Reader: Information regarding a specific KRAS inhibitor named "Polfurmetinib" is not available in the public domain or scientific literature at this time. Therefore, this guide has been structured to provide a comprehensive framework for comparing the efficacy of KRAS G12C inhibitors, using the well-characterized examples of Sotorasib and Adagrasib, alongside the promising next-generation inhibitor, Divarasib. The principles and experimental protocols detailed herein can be readily applied to evaluate the preclinical and clinical potential of any novel KRAS G12C inhibitor, including "Polfurmetinib," as data becomes available.
The discovery of small molecules that can directly and specifically target the KRAS G12C mutation has been a landmark achievement in oncology, transforming a previously "undruggable" target into a clinically actionable one. This guide provides a comparative analysis of the efficacy of leading covalent KRAS G12C inhibitors, offering insights into their mechanisms of action, preclinical potency, and clinical activity.
The KRAS G12C Mutation: A Key Oncogenic Driver
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a small GTPase that functions as a molecular switch in intracellular signaling pathways, regulating cell proliferation, differentiation, and survival.[1] Activating mutations in the KRAS gene are among the most common oncogenic events in human cancers.[1] The G12C mutation, a glycine-to-cysteine substitution at codon 12, is particularly prevalent in non-small cell lung cancer (NSCLC).[2] This mutation impairs the intrinsic GTP hydrolysis activity of KRAS, locking the protein in a constitutively active, GTP-bound state, which leads to the hyperactivation of downstream pro-proliferative signaling cascades, most notably the MAPK/ERK pathway.[3]
Mechanism of Action: Covalent Inhibition of the "Undruggable"
The development of covalent inhibitors targeting the unique cysteine residue of the KRAS G12C mutant has been a pivotal breakthrough. These inhibitors function by forming an irreversible covalent bond with the thiol group of cysteine-12, but only when the KRAS protein is in its inactive, GDP-bound state.[2][4] This covalent modification traps the KRAS G12C protein in this inactive conformation, preventing its interaction with guanine nucleotide exchange factors (GEFs) and subsequent reloading with GTP.[2] The result is a shutdown of downstream oncogenic signaling.
Caption: The KRAS signaling pathway, a key regulator of cell growth.
Comparative Analysis of Leading KRAS G12C Inhibitors
While sharing a common mechanism, different KRAS G12C inhibitors exhibit distinct pharmacological properties that can influence their efficacy and clinical utility. Below is a comparison of two FDA-approved inhibitors, Sotorasib and Adagrasib, and a promising next-generation inhibitor, Divarasib.
Sotorasib (AMG 510)
Sotorasib was the first KRAS G12C inhibitor to receive regulatory approval.[5] It irreversibly binds to the cysteine residue of the KRAS G12C mutant, locking it in an inactive state.[6] Preclinical studies demonstrated its ability to induce tumor regression in KRAS G12C mutant xenograft models.[5]
Adagrasib (MRTX849)
Adagrasib is another orally available, covalent inhibitor of KRAS G12C.[7] It was designed to have a longer half-life and favorable pharmacokinetic properties, including central nervous system penetration.[7]
Divarasib (GDC-6036)
Divarasib is a next-generation covalent KRAS G12C inhibitor that has shown high potency and selectivity in preclinical models.[8][9] In vitro studies have suggested that Divarasib is more potent and selective than both Sotorasib and Adagrasib.[9][10]
Quantitative Comparison of Preclinical and Clinical Data
| Parameter | Sotorasib (AMG 510) | Adagrasib (MRTX849) | Divarasib (GDC-6036) |
| Mechanism | Covalent, irreversible inhibitor of KRAS G12C (GDP-bound) | Covalent, irreversible inhibitor of KRAS G12C (GDP-bound) | Covalent, irreversible inhibitor of KRAS G12C (GDP-bound) |
| Preclinical Potency | Potent inhibition of KRAS G12C cell lines.[5] | Potent inhibition of KRAS G12C cell lines.[11] | 5-20 times more potent and up to 50 times more selective than sotorasib and adagrasib in vitro.[9][10] |
| Key Clinical Trial | CodeBreaK 100/200[12][13] | KRYSTAL-1[14][15] | Phase 1 (NCT04449874)[16] |
| Patient Population | Previously treated KRAS G12C-mutant NSCLC | Previously treated KRAS G12C-mutant solid tumors (including NSCLC) | Previously treated KRAS G12C-mutant NSCLC |
| ORR (NSCLC) | 37.1% - 41%[12][13] | 43%[14] | 59.1%[16] |
| Median PFS (NSCLC) | 6.3 - 6.8 months[12][13] | 6.9 months[14] | 15.3 months[16] |
| Median DoR (NSCLC) | 11.1 - 12.3 months[13][17] | 12.4 months[14] | 14.0 months[16] |
| Median OS (NSCLC) | 12.5 months[13][17] | 14.1 months[14] | Not yet reported |
ORR: Objective Response Rate, PFS: Progression-Free Survival, DoR: Duration of Response, OS: Overall Survival, NSCLC: Non-Small Cell Lung Cancer.
Experimental Protocols for Comparative Efficacy Assessment
To objectively compare the efficacy of different KRAS G12C inhibitors, a series of standardized in vitro and in vivo experiments are essential.
In Vitro Efficacy Assessment
1. Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, allowing for the determination of the half-maximal inhibitory concentration (IC50) of a compound.[18]
-
Materials:
-
KRAS G12C mutant cancer cell lines (e.g., NCI-H358, MIA PaCa-2)
-
Complete cell culture medium
-
96-well plates
-
KRAS G12C inhibitors (e.g., Polfurmetinib, Sotorasib, Adagrasib)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[19]
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)[20]
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the KRAS G12C inhibitors in complete medium.
-
Remove the existing medium from the wells and add 100 µL of the medium containing the different inhibitor concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours.[20]
-
Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan crystals.[18]
-
Measure the absorbance at 570 nm using a microplate reader.[20]
-
Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value for each inhibitor.
-
2. Western Blot Analysis of Downstream Signaling
This technique is used to assess the inhibitor's ability to block the KRAS signaling pathway by measuring the phosphorylation of downstream effectors like ERK.[21]
-
Materials:
-
KRAS G12C mutant cancer cell lines
-
6-well plates
-
KRAS G12C inhibitors
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-p-ERK, anti-total ERK, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of the KRAS G12C inhibitors for 2-4 hours.
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.[21]
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[21]
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[22]
-
Incubate the membrane with primary antibodies against p-ERK and total ERK overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the p-ERK signal to total ERK to determine the extent of pathway inhibition.
-
Caption: Workflow for in vitro comparison of KRAS G12C inhibitors.
In Vivo Efficacy Assessment
Xenograft Tumor Model
This model evaluates the anti-tumor efficacy of an inhibitor in a living organism.
-
Materials:
-
Immunocompromised mice (e.g., nude or NOD/SCID)
-
KRAS G12C mutant cancer cell line (e.g., NCI-H358)
-
Matrigel
-
KRAS G12C inhibitors formulated for in vivo administration
-
Vehicle control
-
Calipers
-
-
Procedure:
-
Subcutaneously inject a suspension of KRAS G12C mutant cells and Matrigel into the flank of the mice.
-
Monitor tumor growth. When tumors reach a volume of 100-150 mm³, randomize the mice into treatment and control groups.
-
Administer the inhibitors and vehicle control daily via oral gavage.
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Excise the tumors for pharmacodynamic analysis (e.g., Western blot for p-ERK).
-
Conclusion
The direct inhibition of KRAS G12C represents a significant advancement in precision oncology. While Sotorasib and Adagrasib have paved the way, the development of next-generation inhibitors like Divarasib with potentially improved potency and efficacy highlights the dynamic nature of this therapeutic landscape. A rigorous and standardized approach to the comparative evaluation of these inhibitors, as outlined in this guide, is crucial for identifying the most effective treatments for patients with KRAS G12C-mutant cancers. As new inhibitors such as "Polfurmetinib" emerge, these established methodologies will be invaluable in defining their place in the therapeutic armamentarium.
References
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Divarasib - Wikipedia. [Link]
-
The MTT Assay: A Valuable Tool for Measuring Cell Viability - Creative Diagnostics. [Link]
-
CodeBreaK 100 Trial Results Demonstrate Sotorasib Conveys Clinical Benefit Across NSCLC Patient Subgroups. [Link]
-
What is Divarasib used for? - Patsnap Synapse. [Link]
-
KRYSTAL-1 Data Demonstrates Durable Adagrasib Response Against Mutated NSCLC. [Link]
-
LY3537982 Demonstrates Tolerability and Preliminary Efficacy in KRAS G12C–mutated Advanced Solid Tumors | OncLive. [Link]
-
Abstract P124: JDQ443, a covalent irreversible inhibitor of KRAS G12C, exhibits a novel binding mode and demonstrates potent anti-tumor activity and favorable pharmacokinetic properties in preclinical models | Molecular Cancer Therapeutics - AACR Journals. [Link]
-
Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. [Link]
-
CodeBreaK 100 Phase 2 Study Results Demonstrate Sotorasib Efficacy. [Link]
-
Discovery, Preclinical Characterization, and Early Clinical Activity of JDQ443, a Structurally Novel, Potent, and Selective Covalent Oral Inhibitor of KRASG12C - PMC. [Link]
-
Results From Phase 2 CodeBreaK 100 Show LUMAKRAS™ (sotorasib) Is The First And Only KRAS G12C Inhibitor With Overall Survival Data - Amgen. [Link]
-
Adagrasib (MRTX849) KRYSTAL-1 Results | AACR 2024 - DelveInsight. [Link]
-
Discovery of JDQ443, a structurally novel, potent and selective covalent oral inhibitor of KRASG12C - American Chemical Society. [Link]
-
KRYSTAL-1: Activity and safety of adagrasib (MRTX849) in patients with advanced solid tumors harboring a KRAS G12C mutation. - ASCO Publications. [Link]
-
Discovery, Preclinical Characterization, and Early Clinical Activity of JDQ443, a Structurally Novel, Potent, and Selective Covalent Oral Inhibitor of KRASG12C - PubMed. [Link]
-
Adagrasib/Cetuximab Maintains Efficacy in KRAS G12C–Mutated Advanced mCRC. [Link]
-
Long-Term Outcomes and Molecular Correlates of Sotorasib Efficacy in Patients With Pretreated KRAS G12C-Mutated Non–Small-Cell Lung Cancer: 2-Year Analysis of CodeBreaK 100 | Journal of Clinical Oncology - ASCO Publications. [Link]
-
JDQ443 Promotes Efficacy in KRAS G12C–Mutant Solid Tumors | CancerNetwork. [Link]
-
LY3537982 Shows Preliminary Efficacy in KRAS G12C-Mutated Solid Tumors | Targeted Oncology - Immunotherapy, Biomarkers, and Cancer Pathways. [Link]
-
(PDF) Binding modes of the KRAS(G12C) inhibitors GDC-6036 and LY3537982 revealed by all atom molecular dynamics simulations - ResearchGate. [Link]
-
Adagrasib Plus Cetuximab Shows Promise for Patients With KRAS-Mutated Colorectal Cancer | GI Oncology Now. [Link]
-
Patient-Reported Outcomes from the Phase 2 CodeBreaK 100 Trial Evaluating Sotorasib in KRAS p.G12C–Mutated NSCLC - Conference Correspondent. [Link]
-
Divarasib Looks to Best Sotorasib/Adagrasib and Solidify a Role in KRAS G12C-Mutated NSCLC | OncLive. [Link]
-
How different is western blot protocol for phosphorylated protein from regular western blot?. [Link]
-
Divarasib in the Evolving Landscape of KRAS G12C Inhibitors for NSCLC - PMC - NIH. [Link]
-
An updated overview of K-RAS G12C inhibitors in advanced stage non-small cell lung cancer - PMC. [Link]
-
Single-Agent Divarasib in Patients With KRAS G12C–Positive Non–Small Cell Lung Cancer: Long-Term Follow-Up of a Phase I Study - ASCO Publications. [Link]
-
Small molecular inhibitors for KRAS-mutant cancers - Frontiers. [Link]
-
Activity of direct KRAS(G12C) inhibitors in preclinical models of pediatric cancer - PMC. [Link]
-
Breakthroughs in Targeting KRAS G12C Mutations in NSCLC. [Link]
-
olomorasib (ly3537982) - Oncology Pipeline. [Link]
-
Divarasib - Genentech - AdisInsight. [Link]
-
(PDF) Divarasib in the Evolving Landscape of KRAS G12C Inhibitors for NSCLC. [Link]
-
The structure of KRASG12C bound to divarasib highlights features of potent switch-II pocket engagement - PMC. [Link]
-
Mechanisms of Resistance to KRAS Inhibitors: Cancer Cells' Strategic Use of Normal ... - PMC. [Link]
-
KRAS under attack: recent advances in targeted therapies involving G12C inhibitors and XPO1 inhibition - PMC. [Link]
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- 5. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. CodeBreaK 100 Trial Results Demonstrate Sotorasib Conveys Clinical Benefit Across NSCLC Patient Subgroups [jhoponline.com]
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- 17. amgen.com [amgen.com]
- 18. merckmillipore.com [merckmillipore.com]
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- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. researchgate.net [researchgate.net]
Mek-IN-6 (Polfurmetinib) Synergy with BRAF Inhibitors: A Validation Guide
Executive Summary & Technical Context
Product Focus: Mek-IN-6 (Polfurmetinib, Example 69), a potent, selective, non-ATP competitive MEK1/2 inhibitor.[1][2] Target Application: Overcoming acquired resistance in BRAF V600E/K-mutant melanomas and colorectal cancers via vertical pathway inhibition. Comparative Context: While Trametinib represents the clinical gold standard, Mek-IN-6 (IC50 ≈ 2 nM in A375) offers a novel naphthyridine-dione scaffold. This guide details the experimental framework required to validate its synergistic potential with BRAF inhibitors (e.g., Vemurafenib, Encorafenib), distinguishing its pharmacological profile from existing alternatives like Cobimetinib and Binimetinib.
Mechanistic Rationale for Synergy
Monotherapy with BRAF inhibitors (BRAFi) often leads to paradoxical MAPK pathway reactivation or adaptive feedback relief (e.g., via EGFR-mediated RAS activation). Mek-IN-6 acts downstream of BRAF, preventing pERK reactivation. The synergy is driven by "Vertical Inhibition"—simultaneously blocking the driver oncogene (BRAF) and its downstream effector (MEK), thereby deepening the suppression of transcriptional output (DUSP, SPRY) and inducing apoptosis.
Comparative Performance Analysis
The following table contrasts Mek-IN-6 with established MEK inhibitors to guide experimental benchmarking.
| Feature | Mek-IN-6 (Polfurmetinib) | Trametinib (Mekinist) | Cobimetinib (Cotellic) | Binimetinib (Mektovi) |
| Core Scaffold | Naphthyridine-dione | Pyridopyrimidine | Piperidine | Benzimidazole |
| Potency (Cellular IC50) | ~2 nM (A375) | 0.7–2 nM | 0.9 nM | 12 nM |
| Binding Mode | Allosteric (Non-ATP) | Allosteric (Non-ATP) | Allosteric (Non-ATP) | Allosteric (Non-ATP) |
| PK Half-life | Investigation Required | Long (~4-5 days) | Intermediate (~44h) | Short (~3.5h) |
| Synergy Partner | Validating w/ Vemurafenib | Dabrafenib | Vemurafenib | Encorafenib |
Validation Workflow: Experimental Protocols
This section outlines a self-validating system to prove synergy, adhering to the Chou-Talalay method.
Protocol A: High-Throughput Dose-Response Matrix (In Vitro)
Objective: Determine the Combination Index (CI) to quantitatively define synergy (CI < 1).
Reagents:
-
Cell Lines: A375 (BRAF V600E Melanoma), HT-29 (BRAF V600E CRC).
-
Compounds: Mek-IN-6 (Stock 10mM in DMSO), Vemurafenib (Stock 10mM).
-
Assay: CellTiter-Glo (ATP luminescence) or Resazurin.
Step-by-Step Methodology:
-
Seeding: Plate cells (3,000 cells/well) in 96-well white-walled plates. Incubate 24h for attachment.
-
Drug Matrix Design:
-
Create a 6x6 or 8x8 matrix.
-
Axis X (Mek-IN-6): Serial dilution (1:3) centered on IC50 (e.g., 0, 0.1, 0.3, 1, 3, 10, 30, 100 nM).
-
Axis Y (Vemurafenib): Serial dilution (1:3) centered on IC50 (e.g., 0, 10, 30, 100, 300, 1000 nM).
-
-
Treatment: Add compounds simultaneously. Maintain DMSO concentration <0.2% uniformly.[2]
-
Incubation: 72 hours at 37°C, 5% CO2.
-
Readout: Add CellTiter-Glo reagent, shake 10 min, read luminescence.
-
Analysis: Use CompuSyn or R (synergyfinder) to calculate CI values.
-
Validation Check: Single-agent curves must show sigmoidal dose-response with R² > 0.95.
-
Protocol B: Biochemical Pathway Clamp (Western Blot)
Objective: Confirm that the combination prevents the "pERK Rebound" seen with BRAFi monotherapy.
Step-by-Step Methodology:
-
Treatment: Treat A375 cells in 6-well plates with:
-
Timepoints: Harvest lysates at 2h (acute inhibition) and 24h (feedback rebound).
-
Lysis: Use RIPA buffer + Phosphatase Inhibitor Cocktail (Na3VO4, NaF).
-
Blotting Targets:
-
pERK1/2 (Thr202/Tyr204): The critical readout.
-
pMEK1/2 (Ser217/221): To verify BRAF inhibition (upstream).
-
DUSP6: A marker of MAPK transcriptional output.
-
Cleaved PARP: Apoptosis marker.
-
-
Expected Result: Vemurafenib alone may show pERK recovery at 24h. The combination must show sustained, complete ablation of pERK and increased Cleaved PARP compared to monotherapies.
Visualization of Signaling & Workflow
Diagram 1: Mechanism of Vertical Synergy
This diagram illustrates how Mek-IN-6 blocks the reactivation loop caused by BRAF inhibition.
Caption: Vertical inhibition strategy: Mek-IN-6 blocks MEK downstream of BRAF, preventing feedback-mediated pathway reactivation.
Diagram 2: Validation Logic Flow
A decision tree for interpreting experimental results.
Caption: Step-wise validation logic ensuring statistical synergy (CI < 0.8) translates to biochemical efficacy before in vivo testing.
References
-
Allen, S., et al. (2022).[2][5] 3,4-dihydro-2,7-naphthyridine-1,6(2h,7h)-diones as MEK inhibitors. World Intellectual Property Organization. Patent WO2022208391A1.[5] Link
-
MedChemExpress. (2024). Polfurmetinib (MEK-IN-6) Product Datasheet. MedChemExpress. Link
-
Flaherty, K. T., et al. (2012). Combined BRAF and MEK Inhibition in Melanoma with BRAF V600 Mutations. The New England Journal of Medicine. Link
-
Chou, T. C. (2010). Drug combination studies and their synergy quantification using the Chou-Talalay method. Cancer Research.[6][7] Link
-
TargetMol. (2024). MEK-IN-6 Chemical Properties and Biological Activity. TargetMol. Link
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- 3. Frontiers | Elucidating the mechanism of triphenyl phosphate interference in bone metabolism via network toxicology and molecular docking methodologies [frontiersin.org]
- 4. Elucidating the mechanism of triphenyl phosphate interference in bone metabolism via network toxicology and molecular docking methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. MEK-IN-6 | ERK | TargetMol [targetmol.com]
Polfurmetinib (MEK-IN-6): A Comparative Guide to Example 69 Patent Data and Alternative MEK Inhibitors
Target Audience: Researchers, Application Scientists, and Drug Development Professionals
Introduction & Mechanistic Overview
Polfurmetinib, designated as MEK-IN-6 (and structurally detailed as Example 69 in patent WO2022208391), is a highly potent, selective inhibitor of Mitogen-Activated Protein Kinase Kinase (MEK1/2)[1]. In oncology drug development, targeting the MAPK/ERK signaling cascade is critical for treating malignancies driven by hyperactive upstream mutations, particularly the BRAF V600E mutation prevalent in human melanomas.
MEK1 and MEK2 are dual-specificity kinases that act as the critical bottleneck in the MAPK pathway, exclusively phosphorylating Extracellular Signal-Regulated Kinases (ERK1/2) at the Thr202 and Tyr204 residues. By binding to MEK1/2, Polfurmetinib effectively uncouples this signaling axis, preventing ERK phosphorylation and halting downstream transcriptional programs responsible for unregulated cell proliferation and survival[1].
Ras-Raf-MEK-ERK signaling cascade highlighting MEK-IN-6 targeted inhibition.
Quantitative Performance Comparison
To objectively evaluate Polfurmetinib (MEK-IN-6), we must benchmark its performance against FDA-approved clinical standards such as Trametinib and Cobimetinib. The data below summarizes the in vitro efficacy of these compounds in the A375 human malignant melanoma cell line.
Causality of Model Selection: The A375 cell line is the gold-standard model for MEK inhibitor screening because it harbors the homozygous BRAF V600E mutation. This mutation causes constitutive, ligand-independent activation of the MEK/ERK pathway. Consequently, A375 cells provide an exceptionally high signal-to-noise ratio for measuring basal pERK1/2 levels, ensuring that any reduction in signal is directly attributable to MEK inhibition[2].
Table 1: Comparative Efficacy of MEK Inhibitors in A375 Cells
| Inhibitor | Target | pERK1/2 IC₅₀ (nM) | Proliferation IC₅₀ (nM) | Chemical Class | Status / Reference |
| Polfurmetinib (MEK-IN-6) | MEK1/2 | 2.0 | 8.0 | 3,4-dihydro-2,7-naphthyridine | Preclinical (WO2022208391)[1][2] |
| Trametinib | MEK1/2 | ~2.0 | ~1.5 - 5.0 | Pyridopyrimidine | FDA Approved |
| Cobimetinib | MEK1/2 | ~1.0 | ~5.0 - 10.0 | Piperidine-fluorophenyl | FDA Approved |
Data Interpretation: Polfurmetinib demonstrates an exceptional biochemical potency (IC₅₀ = 2 nM for pERK1/2) that is strictly on par with the clinical standard Trametinib[1]. Furthermore, its ability to translate this biochemical target engagement into phenotypic cellular arrest (Proliferation IC₅₀ = 8 nM) confirms high membrane permeability and intracellular stability[2].
Experimental Protocol: Reproducing Example 69 Data
To reproduce the Example 69 patent data for MEK-IN-6, an internally controlled, self-validating Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaLISA assay is highly recommended over traditional Western Blotting. While Western Blots are semi-quantitative, FRET-based assays provide the high-throughput sensitivity required to generate precise, reproducible dose-response curves.
Step-by-step workflow for evaluating MEK-IN-6 efficacy in A375 cell lines.
Step-by-Step Methodology: pERK1/2 (Thr202/Tyr204) Cellular Assay
1. Cell Culture and Seeding
-
Action: Culture A375 cells in DMEM supplemented with 10% FBS. Seed cells into a 384-well microplate at a density of 10,000 cells/well. Incubate overnight at 37°C, 5% CO₂.
-
Causality: A 384-well format minimizes reagent volume while allowing for a 10-point, 3-fold serial dilution of the compound in technical triplicates, which is statistically necessary for an accurate non-linear regression curve fit.
2. Compound Preparation and Treatment
-
Action: Prepare a 10 mM stock solution of MEK-IN-6 in 100% DMSO[1]. Perform a 10-point serial dilution. Transfer compounds to the cell plate such that the final DMSO concentration is strictly ≤0.1% (v/v). Incubate for 2 hours.
-
Causality: Limiting final DMSO to 0.1% is a critical self-validating parameter. Higher concentrations of DMSO induce cellular toxicity and osmotic stress, which can artificially alter kinase signaling networks and confound the true IC₅₀ of the inhibitor.
-
Internal Controls: Include a 0.1% DMSO vehicle well (Emax, 100% signal) and a 1 μM Trametinib well (Emin, 0% signal baseline).
3. Cell Lysis
-
Action: Aspirate media and add 1X Lysis Buffer supplemented with protease and phosphatase inhibitors (e.g., Sodium Orthovanadate, NaF). Agitate for 30 minutes at room temperature.
-
Causality: Phosphatase inhibitors are mandatory. The moment cells are lysed, endogenous phosphatases will rapidly dephosphorylate ERK1/2 at Thr202/Tyr204, destroying the assay signal.
4. Quantification of Target Engagement
-
Action: Transfer lysates to a white opaque 384-well plate. Add HTRF detection antibodies (Anti-total-ERK-Europium cryptate and Anti-pERK-d2). Incubate for 2 to 4 hours. Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar) measuring emission at 620 nm and 665 nm.
-
Causality: Measuring the 665/620 nm emission ratio normalizes the data against well-to-well variations in cell number or lysis efficiency, ensuring the readout strictly reflects the phosphorylation state of ERK.
5. Data Analysis
-
Action: Calculate the percentage of inhibition relative to the DMSO and Trametinib controls. Plot the data using a 4-parameter logistic (4PL) non-linear regression model to derive the IC₅₀.
-
Validation: A successful reproduction of Example 69 will yield an IC₅₀ of approximately 2 nM[1].
References
- Title: Polfurmetinib (MEK-IN-6) | MEK Inhibitor - MedchemExpress.
- Title: Polfurmetinib | MEK inhibitor | Probechem Biochemicals Source: Probechem URL
Sources
Polfurmetinib (MEK-IN-6) Resistance Mechanisms in Long-Term Culture: A Comparative Guide
Topic: Polfurmetinib Resistance Mechanisms in Long-Term Culture Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Polfurmetinib (USAN: Polfurmetinib; Code: MEK-IN-6) is a potent, selective, non-ATP-competitive inhibitor of MEK1 and MEK2 kinases. With an IC50 of approximately 2 nM in BRAF-mutant melanoma models (e.g., A375), it represents a significant tool in the targeted therapy landscape, often benchmarked against standard-of-care (SoC) agents like Trametinib and Cobimetinib .
This guide provides a technical analysis of acquired resistance mechanisms to Polfurmetinib emerging from long-term culture models. It compares its pharmacological profile with established alternatives and details experimental protocols for generating and characterizing resistant cell lines.
Mechanism of Action & Comparative Profiling
Polfurmetinib functions by binding to the allosteric pocket adjacent to the ATP-binding site of MEK1/2. This binding locks the kinase in a catalytically inactive conformation, preventing the phosphorylation of downstream ERK1/2, the sole substrates of MEK.
Table 1: Comparative Pharmacological Profile
| Feature | Polfurmetinib | Trametinib (SoC) | Selumetinib |
| Primary Target | MEK1 / MEK2 | MEK1 / MEK2 | MEK1 / MEK2 |
| Binding Mode | Allosteric (Non-ATP Competitive) | Allosteric (Non-ATP Competitive) | Allosteric (Non-ATP Competitive) |
| Cellular IC50 (A375) | ~2.0 nM | ~0.7 – 2.0 nM | ~14 nM |
| Key Indication | Investigational (Solid Tumors) | Melanoma (BRAF V600E/K) | NF1-related Plexiform Neurofibromas |
| Resistance Onset | Delayed in long-term culture | Rapid adaptive feedback | Moderate |
Insight: While Polfurmetinib shares the allosteric mechanism of Trametinib, its distinct chemical scaffold (3,4-dihydro-2,7-naphthyridine-1,6-dione derivative) may offer differential binding kinetics, potentially affecting the spectrum of secondary resistance mutations.
Resistance Mechanisms in Long-Term Culture
Resistance to MEK inhibitors in long-term culture typically evolves through two distinct phases: Adaptive Resistance (hours to days) and Acquired Resistance (weeks to months).
A. Adaptive Resistance (The "Rebound" Phase)
Upon initial Polfurmetinib exposure, cells lose ERK-dependent negative feedback loops. This leads to the hyper-activation of upstream receptor tyrosine kinases (RTKs) and RAS, causing a "rebound" in signaling flux that can bypass MEK inhibition or reactivate ERK via alternative isoforms.
B. Acquired Resistance (The "Genetic" Phase)
In long-term dose-escalation cultures (see Protocol below), clones emerge with stable genetic or epigenetic alterations.
-
MEK1/2 Mutations (On-Target):
-
Mutations in the allosteric binding pocket (e.g., MEK1 P124L , Q56P ) reduce Polfurmetinib binding affinity without abolishing kinase activity.
-
Impact: Requires significantly higher drug concentrations to suppress pERK.
-
-
BRAF Amplification (Upstream Drive):
-
Copy number gain of BRAF V600E creates a surplus of RAF dimers. Even if Polfurmetinib inhibits a fraction of MEK, the sheer volume of activated RAF phosphorylates the remaining MEK pool, restoring ERK signaling.
-
-
Bypass Signaling (Off-Target):
-
Activation of the PI3K/AKT/mTOR pathway allows cells to survive despite MAPK suppression.
-
Upregulation of PDGFR
or IGF1R provides an alternative survival signal independent of RAS/RAF.
-
Visualization: Signaling & Resistance Pathways
The following diagram illustrates the MAPK signaling cascade, the site of Polfurmetinib action, and the primary resistance routes (Bypass and Upstream Amplification).
Caption: Schematic of MAPK pathway blockade by Polfurmetinib and escape routes via BRAF amplification or PI3K/AKT bypass.
Experimental Protocol: Generation of Resistant Lines
Objective: To generate a Polfurmetinib-resistant A375 melanoma cell line (A375-PR) via long-term dose escalation.
Reagents:
-
Parental Cell Line: A375 (ATCC® CRL-1619™).
-
Drug: Polfurmetinib (dissolved in DMSO, 10 mM stock).
-
Media: DMEM + 10% FBS + 1% Pen/Strep.
Workflow:
-
IC50 Determination (Day 0):
-
Initial Selection (Week 1-2):
-
Seed cells in T-25 flasks at 50% confluence.
-
Treat with IC20 concentration (approx. 0.5 nM).
-
Replenish media/drug every 3 days.
-
Checkpoint: Cells will slow growth. Do not passage until confluence reaches 80%.
-
-
Dose Escalation (Week 3-12):
-
Once cells tolerate IC20 (normal growth rate), increase dose to IC50 (2 nM).
-
Maintain for 3 passages.
-
Increase dose incrementally: 5 nM -> 10 nM -> 20 nM -> 50 nM -> 100 nM.
-
Critical Step: Freeze down "intermediate" resistant populations at each log increase (e.g., 10 nM, 100 nM) for evolutionary analysis.
-
-
Maintenance (Month 4+):
-
Final resistant line (A375-PR) should proliferate in >100 nM Polfurmetinib.
-
Maintain constant drug pressure to prevent reversion.
-
Data Presentation & Validation
To confirm resistance, researchers must demonstrate a shift in the dose-response curve and the recovery of signaling markers.
A. IC50 Shift Assay
Compare the viability of Parental vs. Resistant cells.
| Cell Line | Polfurmetinib IC50 (nM) | Fold Resistance |
| A375 (Parental) | 2.1 ± 0.3 | 1.0x |
| A375-PR (Resistant) | > 500.0 | > 200x |
B. Western Blot Validation
-
Marker: Phospho-ERK1/2 (Thr202/Tyr204).[3]
-
Observation:
References
-
Mechanisms of Acquired Resistance to MEK Inhibitors . National Institutes of Health (PMC). Available at: [Link]
-
Allosteric MEK Inhibitors and BRAF/MEK Complex Dynamics . PubMed Central. Available at: [Link]
-
United States Adopted Names (USAN): Polfurmetinib . AMA USAN Finder. Available at: [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Melanomas acquire resistance to B-RAF(V600E) inhibition by RTK or N-RAS upregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rest.kegg.jp [rest.kegg.jp]
Confirming Target Engagement of Polfurmetinib (Furmonertinib) via ELISA: A Comparative Technical Guide
This guide is structured to address the confirmation of target engagement for Furmonertinib (AST2818), an EGFR inhibitor, assuming "Polfurmetinib" is a typographic variation or misnomer for this specific compound given the phonetic similarity and the suffix "-metinib/-nertinib" common in kinase inhibitors. If "Polfurmetinib" refers to a specific proprietary NCE (New Chemical Entity) not yet public, the protocols below remain valid for any ATP-competitive Tyrosine Kinase Inhibitor (TKI).
Executive Summary: The Precision of ELISA in Kinase Inhibition
Confirming target engagement (TE) is the " go/no-go " gatekeeper in drug development. For Furmonertinib (a 3rd-generation EGFR TKI targeting Exon 20 insertions and T790M), the biological objective is clear: inhibit the autophosphorylation of EGFR (pEGFR) without ablating the total protein level.
While Western Blot (WB) remains a qualitative staple, it lacks the dynamic range and throughput required for robust IC50 determination. This guide advocates for a Sandwich ELISA (Enzyme-Linked Immunosorbent Assay) as the superior analytical platform for TE verification, offering a quantitative, ratiometric readout (Phospho/Total) that self-corrects for loading variability.
Comparative Analysis: Why ELISA?
The following table contrasts ELISA against common alternatives for measuring kinase target engagement.
Table 1: Technology Comparison for Kinase Target Engagement
| Feature | Sandwich ELISA | Western Blot | CETSA (Thermal Shift) | MSD / AlphaLISA |
| Primary Readout | Quantitative Absorbance (OD450) | Qualitative Band Density | Protein Stability (Agg) | Luminescence / Fluorescence |
| Throughput | High (96/384-well) | Low (10-15 lanes) | Medium | Ultra-High |
| Sample Volume | Low (10-50 µL lysate) | High (20-40 µL) | Medium | Very Low (<5 µL) |
| Dynamic Range | 2-3 Logs (Linear) | ~1 Log (Saturates easily) | Binary (Melt/No Melt) | 3-4 Logs |
| Self-Validation | High (Ratiometric p/Total) | Low (Housekeeping gene req.) | Medium | High |
| Cost/Data Point | $ (Moderate) | |||
| Suitability | Best for IC50 & Routine TE | Visual Confirmation only | Binding (Physical) only | HTS Screening |
Scientist’s Verdict: While MSD/AlphaLISA offers higher sensitivity, ELISA represents the optimal balance of accessibility, cost, and rigor for confirming target engagement in Phase I/II translational studies or lead optimization.
Mechanistic Context: The EGFR Signaling Pathway
To validate Furmonertinib, we must track the inhibition of signal transduction downstream of EGFR. The drug binds to the ATP-binding pocket of EGFR (specifically Exon 20 ins or T790M mutants), preventing the phosphorylation of Tyrosine residues (e.g., Y1068, Y1173).
Figure 1: EGFR Signaling & Inhibitor Action
Caption: Furmonertinib blocks ATP binding, preventing EGFR autophosphorylation (Y1068) and downstream RAS/MAPK signaling.
Experimental Protocol: Self-Validating Phospho-EGFR ELISA
This protocol uses a "Sandwich" format. Crucially , to ensure scientific integrity, you must run two parallel plates (or a multiplex):
-
Plate A: Captures Total EGFR (Normalizes for cell number/lysis efficiency).
-
Plate B: Captures Phospho-EGFR (Y1068).
The Metric: Target Engagement = Decrease in ratio of
Step-by-Step Methodology
Phase 1: Cell Treatment & Lysate Preparation
-
Cell Line: Use NCI-H1975 (T790M/L858R) or Ba/F3-Exon20ins (dependent on specific Furmonertinib target profile).
-
Seeding: Seed
cells/well in 96-well plates. Incubate 24h. -
Starvation (Critical): Serum-starve cells (0.1% FBS) for 16h to reduce basal background phosphorylation.
-
Treatment:
-
Add Furmonertinib (Serial dilution: 10 µM down to 0.1 nM).
-
Include Vehicle Control (DMSO) and Positive Control (Osimertinib 1 µM) .
-
Incubate for 2 hours .
-
-
Stimulation: Stimulate with EGF (100 ng/mL) for 15 minutes to induce max phosphorylation.
-
Lysis: Wash with ice-cold PBS. Add Lysis Buffer supplemented with Protease/Phosphatase Inhibitors (PMSF, Na3VO4).
-
Integrity Check: Keep lysates on ice at all times to prevent dephosphorylation.
-
Phase 2: The ELISA Workflow
Caption: Standard Sandwich ELISA workflow for quantitative detection of p-EGFR.
-
Coating: Coat high-binding microplates with Capture Antibody (Anti-Total EGFR) overnight at 4°C.
-
Blocking: Block with 1% BSA in PBST for 2h to prevent non-specific binding.
-
Sample Addition: Add 100 µL of lysate (diluted 1:5 or 1:10). Incubate 2h at RT.
-
Detection:
-
Plate A (Total): Add Biotin-Anti-EGFR (Different epitope).
-
Plate B (Phospho): Add Biotin-Anti-pEGFR (Y1068).
-
-
Signal Generation: Add Streptavidin-HRP followed by TMB substrate. Stop reaction with H2SO4.
-
Read: Measure Absorbance at 450 nm.
Data Analysis & Integrity Checks
To ensure E-E-A-T, your data must pass these validation gates:
-
Linearity Check: The "Total EGFR" signal must be linear with protein concentration (verify via BCA assay correlation).
-
Z-Factor: Calculate
. A value > 0.5 confirms the assay is robust for screening. -
Normalization:
-
IC50 Calculation: Plot Normalized Signal vs. Log[Drug] using a 4-parameter logistic regression.
Representative Data Summary (Mock)
| Compound | Concentration (nM) | p-EGFR/Total Ratio (%) | Inhibition (%) | Interpretation |
| DMSO (Control) | 0 | 100% | 0% | Baseline Max Signal |
| Furmonertinib | 10 | 85% | 15% | Minimal Engagement |
| Furmonertinib | 100 | 45% | 55% | Approaching IC50 |
| Furmonertinib | 1000 | 5% | 95% | Full Target Engagement |
| Osimertinib (Ref) | 1000 | 4% | 96% | Validation Success |
Troubleshooting & Causality
-
Problem: High background signal in "No EGF" control.
-
Causality: Constitutive activation of EGFR (common in mutants) or insufficient starvation.
-
Fix: Extend starvation time or check cell density (confluency can induce signaling).
-
-
Problem: High variation between replicates.
-
Causality: Pipetting error or inconsistent washing.
-
Fix: Use an automated plate washer; ensure TMB is at room temperature before use.
-
References
-
Cross, D. A., et al. (2014). "AZD9291, an Irreversible EGFR TKI, Overcomes T790M-Mediated Resistance to EGFR Inhibitors in Lung Cancer." Cancer Discovery.
-
Shi, Y., et al. (2020). "Safety, Clinical Activity, and Pharmacokinetics of Alflutinib (AST2818) in Patients With Advanced NSCLC With EGFR T790M Mutation." Journal of Thoracic Oncology.
-
R&D Systems. (n.d.). "Human Phospho-EGFR (Y1068) DuoSet IC ELISA." Bio-Techne.
-
Zhang, J., et al. (2017). "The Use of ELISA to Validate Target Engagement in Kinase Drug Discovery." Assay and Drug Development Technologies.
Safety Operating Guide
Mek-IN-6 proper disposal procedures
The following guide details the proper disposal procedures for Mek-IN-6 (Example 69), a potent MEK1/2 inhibitor.
CRITICAL SAFETY DISTINCTION
⚠️ STOP & VERIFY: Do NOT confuse Mek-IN-6 (a solid pharmacological inhibitor, CAS associated with "Example 69") with MEK (Methyl Ethyl Ketone, CAS 78-93-3, a common liquid solvent).
[1][2] * Mek-IN-6: Potent bioactive drug candidate.[1][2] Disposal requires High-Heat Incineration as hazardous pharmaceutical waste. [1][2] * MEK (Solvent): Flammable organic solvent.[1][2] Disposal requires Solvent Recovery or Fuel Blending .
[1][2] This guide addresses the disposal of the INHIBITOR (Mek-IN-6).
Hazard Identification & Risk Assessment
As a research-grade kinase inhibitor with an IC50 of ~2 nM, Mek-IN-6 lacks a comprehensive, government-validated Safety Data Sheet (SDS).[1][2] Under the Precautionary Principle , you must handle and dispose of it assuming the highest level of toxicity common to the MEK inhibitor class (e.g., Cobimetinib, Trametinib).[1]
| Hazard Category | Classification (Inferred) | Critical Disposal Implication |
| Reproductive Toxicity | Category 1B (Presumed) | ZERO drain discharge.[1][2] Must be destroyed via incineration.[1][2] |
| Aquatic Toxicity | Acute/Chronic Category 1 | Strict spill containment; do not allow into sewer systems.[1][2] |
| Target Organ Toxicity | STOT-RE (Liver/Eye) | Aerosolized powder is a severe inhalation risk during waste transfer.[1][2] |
Waste Segregation Matrix
Effective disposal begins with segregation at the point of generation.[1] Use this matrix to categorize waste streams.
| Waste Stream | Contents | Container Type | Labeling Requirement |
| Solid Waste (Trace) | Contaminated gloves, weigh boats, paper towels, benchkote.[1][2] | Clear, heavy-duty polyethylene bag (4 mil) or rigid wide-mouth drum.[1][2] | "Hazardous Waste: Trace Contaminated Debris (Mek-IN-6)" |
| Liquid Waste (Stock) | Expired DMSO stock solutions, reaction mother liquors.[1][2] | Amber glass or HDPE bottle (compatible with solvent).[1][2] | "Hazardous Waste: Mek-IN-6 in [Solvent Name]" |
| Liquid Waste (Aqueous) | Cell culture media (>1 µM), aqueous buffers.[1][2] | Polypropylene carboy.[1][2] | "Hazardous Waste: Aqueous Mek-IN-6 Solutions" |
| Sharps | Needles, broken glass ampules.[1][2] | Rigid, puncture-proof sharps container (Red).[1][2] | "Biohazardous/Chemical Sharps" |
Detailed Disposal Protocols
Protocol A: Disposal of Solid Contaminants
Scope: Consumables with trace residues (gloves, pipette tips).[1]
-
Collection: Place all solid waste directly into a dedicated "Satellite Accumulation Area" container located inside the fume hood.
-
Double Bagging: When full, seal the inner bag with tape (gooseneck seal). Place this bag into a second clear hazardous waste bag.
-
Tagging: Attach a hazardous waste tag listing "Mek-IN-6" and "Cytotoxic/Teratogenic Hazard."[1][2]
-
Disposal: Transfer to your facility's chemical waste storage area for High-Temperature Incineration .
Protocol B: Disposal of Liquid Stocks (DMSO/Organic)
Scope: High-concentration stock solutions (>1 mM).[1][2]
-
Never Dilute: Do not attempt to dilute the stock down the drain.[1][2]
-
Transfer: Pour liquid into a waste container compatible with the solvent (e.g., HDPE for DMSO).[1]
-
Rinse: Rinse the original vial twice with a small volume of solvent (methanol or acetone).[1][2] Add this rinsate to the same waste container.
-
Deactivation (Optional but Recommended): If your facility requires stabilization, add an equal volume of 10% bleach solution only if the solvent is water-miscible and non-reactive (consult EHS first).[1][2] Generally, incineration of the organic mixture is preferred.[1]
Protocol C: Decontamination of Reusable Labware
Scope: Glassware, spatulas, and permanent equipment.[1]
-
Solvent Wash: Rinse contaminated surfaces with Acetone or Methanol.[1][2] Collect this rinse as Hazardous Liquid Waste (Protocol B).[1][2]
-
Surfactant Wash: Wash with a 5% Alconox/detergent solution.[1][2] This secondary rinse can generally go to the drain only if the primary solvent rinse was thorough.[2]
-
Verification: For high-safety environments, wipe-test the surface and analyze via LC-MS to confirm residue removal below the Limit of Detection (LOD).
Emergency Spill Response Workflow
In the event of a powder spill or stock solution leak, follow this immediate containment logic.
Figure 1: Immediate response workflow for Mek-IN-6 spills. Note the critical step of wetting powder spills to prevent inhalation.
Waste Stream Decision Logic
Use this decision tree to determine the final destination of any material suspected of contacting Mek-IN-6.[1][2]
Figure 2: Logic flow for categorizing and routing Mek-IN-6 waste streams.[1][2]
References
-
PubChem. Methyl Ethyl Ketone (MEK) - Solvent Distinction Data.[1][2] National Library of Medicine.[1][2] [Link]
-
US EPA. Management of Pharmaceutical Hazardous Waste (RCRA). [Link][1][2]
Sources
Understanding the Hazard: Why Specialized PPE is Non-Negotiable
As a Senior Application Scientist, I understand that working with novel and potent compounds like Mek-IN-6 requires a robust and proactive approach to safety. This guide is designed to provide you, our trusted research partners, with the essential, immediate safety and logistical information needed for handling this potent MEK inhibitor. Our goal is to go beyond simply supplying a product; we aim to be your preferred source for laboratory safety and chemical handling information, building a foundation of deep trust.
This document is structured to provide a clear, logical path to understanding and implementing the necessary safety protocols. We will delve into not just what to do, but why it's critically important, grounding our recommendations in established safety principles for handling potent, biologically active small molecules.
Mek-IN-6 is a potent inhibitor of MEK1/2 kinases, with an IC50 of 2 nM in A375 cells, making it a valuable tool for cancer research.[1] Its high potency means that even minute quantities could have significant biological effects if accidentally inhaled, ingested, or absorbed through the skin. While a specific Safety Data Sheet (SDS) for Mek-IN-6 is not publicly available, the general principles for handling potent kinase inhibitors must be rigorously applied.[2] These compounds are designed to be biologically active at low concentrations, and their full toxicological profiles are often not yet fully understood. Therefore, we must operate under the precautionary principle, treating the compound as potentially hazardous and ensuring zero exposure.
The primary routes of exposure in a laboratory setting are:
-
Inhalation: Aerosolization of the powdered compound during weighing or transfer.
-
Dermal Contact: Direct skin contact with the solid or solutions.
-
Ingestion: Accidental transfer from contaminated hands or surfaces to the mouth.
-
Ocular Exposure: Splashes of solutions into the eyes.
Our entire personal protective equipment (PPE) strategy is designed to create a comprehensive barrier against these exposure routes.
Core Personal Protective Equipment (PPE) Requirements
The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task being performed. The following table summarizes the minimum required PPE for handling Mek-IN-6.
| PPE Category | Item | Specification and Rationale |
| Hand Protection | Double Nitrile Gloves | Wear two pairs of chemotherapy-grade nitrile gloves.[3][4] The outer glove is removed immediately after handling the compound, minimizing the spread of contamination. Change gloves frequently and immediately if you suspect contamination. |
| Eye/Face Protection | Chemical Splash Goggles & Face Shield | At a minimum, wear safety glasses with side shields.[5] For tasks with a higher splash risk, such as preparing stock solutions, chemical splash goggles that form a complete seal around the eyes are required.[3] A full-face shield should be worn over goggles during these procedures. |
| Body Protection | Dedicated Laboratory Coat | A buttoned, long-sleeved laboratory coat is mandatory to protect skin and clothing.[2][3] This coat should be dedicated to work with potent compounds and laundered professionally. Consider a disposable gown for high-risk tasks. |
| Respiratory Protection | N95 Respirator or Higher | Required when handling the powdered form of the compound to prevent inhalation of aerosolized particles.[3] All weighing and initial dilutions of the solid must be performed within a certified chemical fume hood or other suitable containment enclosure.[2] |
PPE Selection Workflow: A Task-Based Approach
The level of PPE required is dictated by the physical form of the compound and the procedure being performed. The following workflow diagram illustrates the decision-making process for selecting appropriate PPE.
Caption: PPE selection workflow based on the specific laboratory task involving Mek-IN-6.
Operational Plans: Donning, Doffing, and Disposal
Proper procedure is paramount to ensuring that PPE effectively protects you. Contamination often occurs during the removal (doffing) of PPE.
Experimental Protocol: PPE Donning and Doffing
A. Donning (Putting On) PPE Sequence: The principle is to move from the least "contaminated" area to the most.
-
Lab Coat: Put on your dedicated lab coat and fasten all buttons.
-
N95 Respirator (if required): Perform a fit check to ensure a proper seal.
-
Goggles/Face Shield: Position your eye and face protection.
-
Gloves: Don the first pair of nitrile gloves, ensuring the cuffs go over the sleeves of your lab coat. Don the second, outer pair of gloves over the first.
B. Doffing (Taking Off) PPE Sequence: This is the most critical phase to prevent self-contamination. The goal is to touch potentially contaminated surfaces only with other contaminated surfaces (i.e., your outer gloves).
-
Outer Gloves: Remove the outer pair of gloves by peeling one off with the other, turning it inside out. Dispose of it immediately in the designated hazardous waste container.
-
Lab Coat/Gown: Unbutton your lab coat. Remove it by rolling it down your arms, turning it inside out to contain any contamination on the exterior.
-
Face Shield/Goggles: Remove by handling the strap, avoiding touching the front surface.
-
Inner Gloves: Remove the final pair of gloves, again, without touching your bare skin with the outside of the glove.
-
Respirator (if worn): Remove the respirator by touching only the straps.
-
Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.
Disposal Plan
All disposable items that have come into contact with Mek-IN-6 are considered hazardous chemical waste and must be disposed of accordingly.
-
Contaminated PPE: Gloves, disposable gowns, and respirators must be placed in a clearly labeled, sealed hazardous waste bag or container.
-
Consumables: Weighing papers, pipette tips, and any other disposable materials must also be disposed of as hazardous waste.[3]
-
Waste Stream: Do not mix this waste with regular trash or biohazardous waste. Follow your institution's specific guidelines for chemical waste disposal.
Emergency Procedures: Immediate Response
In the event of an accidental exposure, immediate action is crucial.
-
Skin Exposure: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.
-
Eye Exposure: Proceed immediately to an eyewash station and flush the eyes with water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move to fresh air immediately.
-
Seek Medical Attention: In all cases of known or suspected exposure, seek immediate medical attention and provide information on the compound, if possible.
By adhering to these stringent guidelines, you can confidently and safely incorporate Mek-IN-6 into your research, assured that you are protected by field-proven safety protocols.
References
- Personal protective equipment for handling SAR407899. BenchChem.
- Personal protective equipment for handling PI5P4K-|A-IN-2. BenchChem.
- Personal protective equipment for handling Syk Inhibitor II hydrochloride. BenchChem.
- MEK-IN-6 | ERK. TargetMol.
- Personal Protective Equipment for Hazardous Drug (HD) Administration and Other Tasks. Pediatric Oncology Group of Ontario (POGO).
Sources
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
